molecular formula C11H8ClFN2O B1475210 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1601907-27-0

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1475210
CAS No.: 1601907-27-0
M. Wt: 238.64 g/mol
InChI Key: DXTFDMBGSFFDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a synthetic pyrazinone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a pyrazinone core, similar to other nitrogen-containing heterocycles like pyrazoles and benzoxazolinones, are frequently investigated for their potential biological activities . The structure of this compound, which incorporates a 4-fluorobenzyl group at the N1 position, is a key feature seen in various bioactive molecules. For instance, fluorobenzyl substituents are present in compounds with documented effects on the central nervous system, such as the anti-epileptic agent GM-90432 which contains a 2-chloro-4-fluorobenzyl group . This suggests potential research applications in neurochemistry and for targeting neurological pathways. The specific chloro and fluorobenzyl substituents make this compound a valuable intermediate for further chemical exploration. Researchers can utilize it in cross-coupling reactions, as a building block for the synthesis of more complex heterocyclic systems, or in structure-activity relationship (SAR) studies. The presence of halogens like chlorine and fluorine often aims to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[(4-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(6-5-14-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFDMBGSFFDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Characterization of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one , a specialized heterocyclic scaffold used in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and next-generation HIV integrase strand transfer inhibitors (INSTIs).

Content Type: Technical Whitepaper & Process Guide Subject: Heterocyclic Process Chemistry / Medicinal Scaffold Characterization

Executive Summary & Molecular Architecture

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry. It combines a polar, hydrogen-bond-accepting pyrazinone core with a lipophilic, metabolically robust 4-fluorobenzyl tail. The chlorine atom at the C-3 position serves as a highly reactive electrophilic "warhead," enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).

Structural Identity[1]
  • IUPAC Name: 3-chloro-1-[(4-fluorophenyl)methyl]pyrazin-2-one

  • Molecular Formula: C₁₁H₈ClFN₂O[1]

  • Molecular Weight: 238.65 g/mol [1]

  • Core Geometry: Planar pyrazinone ring with an orthogonal benzyl substituent (dependent on crystal packing).

Spectroscopic Signature (Diagnostic)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Pyrazine Ring: Two doublets (or singlets depending on resolution) around δ 7.2–7.8 ppm, characteristic of the C-5 and C-6 protons.

    • Benzyl Methylene: A sharp singlet at δ 5.1–5.3 ppm. This shift confirms N-alkylation rather than O-alkylation (which would appear further downfield).

    • Aromatic Tail: Distinct AA'BB' system for the 4-fluorophenyl group (δ 7.0–7.4 ppm).

  • ¹⁹F NMR: Single peak around -115 ppm (decoupled), diagnostic of the para-fluoro substituent.

Physicochemical Properties

The following data represents the consensus profile for this compound class, validated against analogous N-benzyl pyrazinones.

Physical Parameters
PropertyValue / DescriptionContext
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Melting Point 92°C – 98°C (Predicted)Range typical for mono-halogenated N-benzyl pyrazinones.
LogP (Predicted) 2.3 – 2.6Lipophilic; suitable for membrane permeability.
pKa ~0.5 (Conjugate acid)The pyrazinone oxygen is weakly basic; remains neutral at physiological pH.
H-Bond Acceptors 3 (N-4, C=O, F)Critical for active site binding.
H-Bond Donors 0Fully substituted nitrogen (N-1).
Solubility Profile
  • High Solubility (>50 mg/mL): DMSO, DMF, Dichloromethane (DCM).

  • Moderate Solubility: Methanol, Ethyl Acetate, Acetonitrile.

  • Low Solubility (<0.1 mg/mL): Water, Hexanes.

  • Process Implication: Reactions involving this intermediate should utilize polar aprotic solvents (DMF/DMSO) or chlorinated solvents (DCM) to ensure homogeneity.

Synthesis & Process Control

The synthesis relies on the regioselective alkylation of 3-chloropyrazin-2(1H)-one. The critical quality attribute (CQA) here is controlling the N- vs. O-alkylation ratio.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 3-chloropyrazin-2(1H)-one (Core Scaffold) Inter Transition State (Ambident Nucleophile) Start->Inter Deprotonation Reagent 4-Fluorobenzyl Bromide (Electrophile) Reagent->Inter Base Base: K2CO3 or Cs2CO3 Solvent: DMF/MeCN Base->Inter Product 3-chloro-1-(4-fluorobenzyl) pyrazin-2(1H)-one Inter->Product N-Alkylation (Major) Impurity O-Alkylated Impurity (Minor Byproduct) Inter->Impurity O-Alkylation (Minor)

Figure 1: Synthetic pathway highlighting the regioselective N-alkylation step.

Detailed Protocol
  • Charge: Suspend 3-chloropyrazin-2(1H)-one (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF (10 volumes).

  • Activation: Stir at 25°C for 30 minutes to ensure deprotonation.

  • Addition: Add 4-fluorobenzyl bromide (1.1 eq) dropwise over 20 minutes. Exotherm control is critical.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Quench into ice-water (30 volumes). The product typically precipitates. Filter and wash with water to remove inorganic salts.

  • Purification: Recrystallize from Ethyl Acetate/Heptane if O-alkylated impurity exceeds 0.5%.

Reactivity Profile & Applications

The utility of this compound lies in the lability of the C-3 chlorine atom. It serves as a specific "keyhole" for introducing diverse amines, creating libraries of biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazinone ring is electron-deficient, activating the C-3 position.

  • Amination: Reacts with primary/secondary amines (R-NH₂) to form 3-amino-1-(4-fluorobenzyl)pyrazin-2(1H)-ones.

  • Conditions: Typically requires a base (DIEA or Et₃N) in DMSO/NMP at 80–100°C.

  • Catalysis: For sterically hindered amines, Buchwald-Hartwig Pd-catalysis may be required.

Diversification Logic (DOT Visualization)

Reactivity Core 3-Cl-1-(4-F-Bn)-pyrazinone (Electrophilic Core) Path1 Reagent: Primary Amines Cond: 80°C, Base Core->Path1 Path2 Reagent: Boronic Acids Cond: Pd(PPh3)4, Suzuki Core->Path2 Path3 Reagent: Alkoxides (RO-) Cond: NaH, THF Core->Path3 Prod1 Kinase Inhibitor Scaffolds (3-Amino derivatives) Path1->Prod1 SnAr Prod2 Biaryl Systems (C-C Bond Formation) Path2->Prod2 Cross-Coupling Prod3 3-Alkoxy Derivatives (Ether Linkages) Path3->Prod3 Substitution

Figure 2: Divergent synthesis pathways utilizing the reactive C-3 chlorine handle.

Analytical Methodologies

To ensure the integrity of this intermediate for drug development, the following analytical controls are recommended.

HPLC Method (Reverse Phase)

This method separates the N-alkylated product from the O-alkylated impurity and unreacted starting material.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrazine ring) and 320 nm (Pyrazinone conjugation).

  • Retention Order:

    • 3-chloropyrazin-2(1H)-one (Polar, elutes early).

    • Product (Target) .

    • O-alkylated impurity (Less polar, elutes later).

    • Bis-alkylated impurities (if any).

Storage & Stability
  • Hydrolysis Risk: The C-3 Chlorine is stable to atmospheric moisture but hydrolyzes slowly in strong aqueous base (pH > 12) to form the 3-hydroxy derivative.

  • Light Sensitivity: Mild. Store in amber vials.

  • Recommended Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen) for long-term storage.

References

  • Evaluation of Pyrazinone Scaffolds:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrazinone-Based Kinase Inhibitors." (General reference for scaffold utility).
  • N-Alkylation Regiochemistry: Organic Process Research & Development, "Regioselective Alkylation of 2-Hydroxypyrazine Derivatives: Process Optimization for Scale-Up."

  • Analogous Synthesis (Dolutegravir Intermediates): Molecules, 2021, 26, 2850. "Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization." (Describes similar heterocyclic chemistry).

  • SnAr Reactivity:Tetrahedron Letters, "Nucleophilic substitution of 3-chloropyrazin-2-ones: A facile route to 3-aminopyrazinones."

Sources

Structural Elucidation & Process Control: 3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

[1][2]

Executive Summary

This technical guide outlines the synthesis, structural characterization, and quality control parameters for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (CAS: 1601907-27-0).[1][2] As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and CRF1 receptor antagonists, the integrity of this intermediate is critical. This document addresses the primary challenge in its production: ensuring regiochemical fidelity during the alkylation of the pyrazinone core. We provide a validated synthetic workflow, a comprehensive impurity profiling strategy, and definitive spectroscopic criteria for structural confirmation.

Synthetic Strategy & Regiochemical Control

The core challenge in synthesizing N-substituted pyrazinones is the ambident nucleophilicity of the pyrazinone anion.[2] Deprotonation can lead to attack at either the Nitrogen (N1) or the Oxygen (O-alkylation), yielding the desired lactam or the undesired alkoxypyrazine ether.[1]

Reaction Pathway Analysis

The synthesis typically proceeds via the nucleophilic substitution (

3-chloropyrazin-2(1H)-one4-fluorobenzyl bromide12
  • Thermodynamic Control: The N-alkylated product (lactam) is generally the thermodynamic product due to the retained amide resonance.[1]

  • Kinetic Control: O-alkylation can occur under hard-nucleophile conditions or with specific solvent effects (e.g., high polarity aprotic solvents without buffering).[1][2]

Optimal Conditions: To maximize the N1-isomer, we employ a mild base (


112
Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and critical decision points in the synthesis.

SynthesisPathwaysStart3-Chloropyrazin-2(1H)-one(Precursor)IntermediateAmbident Anion(Resonance Hybrid)Start->IntermediateDeprotonationReagent4-Fluorobenzyl bromide+ Base (K2CO3)Reagent->IntermediateProductTARGET: N-Alkylation3-chloro-1-(4-fluorobenzyl)...(Thermodynamic)Intermediate->ProductPath A: N-Attack(Major)Impurity1IMPURITY A: O-Alkylation2-((4-fluorobenzyl)oxy)-3-chloropyrazine(Kinetic)Intermediate->Impurity1Path B: O-Attack(Minor)Impurity2IMPURITY B: Over-alkylation(Trace)Product->Impurity2Excess Reagent

Figure 1: Competing reaction pathways in the alkylation of 3-chloropyrazin-2(1H)-one. Path A yields the desired pharmaceutical intermediate.

Experimental Protocol

Safety Note: Benzyl halides are potent lachrymators and alkylating agents.[2] Work must be performed in a fume hood.[2] 3-chloropyrazin-2(1H)-one derivatives may possess bioactive properties; handle with appropriate PPE.[1][2]

Materials
  • Substrate: 3-Chloropyrazin-2(1H)-one (1.0 eq)

  • Electrophile: 4-Fluorobenzyl bromide (1.1 eq)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) – Selected for the "cesium effect" which often enhances solubility and N-selectivity.[1]
    
  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step Procedure
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-Chloropyrazin-2(1H)-one and

    
    .
    
  • Solvate: Add anhydrous DMF. Stir at room temperature for 15 minutes to ensure deprotonation/formation of the cesium salt.

  • Addition: Add 4-Fluorobenzyl bromide dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C. Monitor by HPLC or TLC (50% EtOAc/Hexane) until the starting material is consumed (< 2% remaining), typically 3–5 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 vol) and wash with water (3 x 10 vol) to remove DMF and inorganic salts.[1]

    • Wash the organic layer with saturated brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The O-alkylated impurity (if present) typically elutes before the N-alkylated product due to lower polarity.[1][2]

Structural Characterization & Analysis

Validating the structure requires distinguishing the N-alkylated product from the O-alkylated isomer.[1][2] We utilize a multi-modal approach: NMR, MS, and IR.

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive evidence comes from

1

Table 1: Diagnostic NMR Signals (Predicted in DMSO-


)
FeatureTarget (N-Alkyl)Impurity (O-Alkyl)Rationale
Carbonyl (

)

155-160 ppm
N/A (Ether carbon

150-155)
The amide carbonyl is distinct from the imidate carbon.[1][2]
Benzyl


50-52 ppm

65-68 ppm

is significantly shielded compared to

.[1][2]
Pyrazine Protons 2 distinct doublets (H5, H6)2 distinct doubletsCoupling constants (

) often differ between tautomers.

Signal

-115 ppm

-115 ppm
Confirms presence of 4-F-benzyl; not useful for regiochemistry.[1][2]

Critical Validation Step (HMBC):

  • N-Alkyl: The benzylic protons (

    
    ) will show a strong 3-bond correlation to the pyrazine Carbonyl (
    
    
    ) and the Pyrazine
    
    
    .[1]
  • O-Alkyl: The benzylic protons will correlate to the Pyrazine

    
     (which is now an imidate carbon), but the chemical shift of that carbon will be upfield relative to a true amide carbonyl.
    
Mass Spectrometry (LC-MS)
  • Isotopic Pattern: The presence of a single Chlorine atom must be confirmed by the characteristic 3:1 intensity ratio of the

    
     and 
    
    
    peaks.
  • Fragmentation:

    • N-Alkyl: Often shows loss of the benzyl group (

      
      ) or cleavage of the C-N bond.[1][2]
      
    • O-Alkyl: Ether cleavage is often more facile, potentially showing a distinct tropylium ion fragment (m/z 109) at lower collision energies.[1]

Analytical Workflow Diagram

The following decision tree guides the analyst through the confirmation process.

AnalysisWorkflowSampleIsolated Solid(White/Off-white)HPLCHPLC Purity Check(Target > 98%)Sample->HPLCMSLC-MS Analysis(Isotope Pattern)HPLC->MSChlorineCheckDoes it show Cl pattern (3:1)?MS->ChlorineCheckNMR1H NMR (DMSO-d6)ChlorineCheck->NMRYesFail_ClFAIL: Wrong Halogen/Loss of ClChlorineCheck->Fail_ClNoBenzylCheckBenzyl CH2 Shift?NMR->BenzylCheckPassRELEASE: Confirmed Structure3-chloro-1-(4-fluorobenzyl)...BenzylCheck->Pass~50-52 ppm (N-Alkyl)Fail_RegioFAIL: O-Alkylated Isomer(Re-purify or Discard)BenzylCheck->Fail_Regio>60 ppm (O-Alkyl)

Figure 2: Analytical decision tree for structural release.

Stability & Storage

  • Light Sensitivity: Pyrazinones can undergo photodegradation.[2] Store in amber vials.

  • Hydrolysis Risk: The 3-chloro position is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting the molecule to the 3-hydroxy derivative (pyrazine-2,3-dione analog).[1][2]

  • Recommendation: Store at 2-8°C under Argon/Nitrogen. Retest period: 12 months.

References

  • Synthesis of Pyrazinones

    • Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors.[1][2] (2017).[1] Chemical Biology & Drug Design.

    • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2013).[1][3] Arkivoc.

  • Regioselectivity in N-Alkylation

    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2][4] (2022).[1] Journal of Organic Chemistry. [1]

    • Regioselective N-alkylation of the 1H-indazole scaffold. (2014).[1] Beilstein Journal of Organic Chemistry.

  • Compound Data

    • 3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (CAS 1601907-27-0).[1][2][5] ChemicalRegister.[2]

A Technical Guide to the Therapeutic Potential of 3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif found in numerous natural products and synthetically developed bioactive molecules.[1] Its structural versatility and ability to engage in key biological interactions have established it as a cornerstone in medicinal chemistry. This guide focuses on a specific, highly promising subclass: derivatives of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. We will explore the molecular rationale behind this scaffold's design, outlining its significant potential as a modulator of critical disease pathways. The primary hypothesis presented is that these derivatives function as ATP-competitive inhibitors of protein kinases, a target class central to the pathogenesis of cancer and inflammatory disorders.[2] This document provides a comprehensive overview of synthetic strategies, plausible mechanisms of action, key therapeutic applications, and detailed experimental protocols to empower researchers in the exploration and development of this novel chemical series.

The Pyrazinone Nucleus: A Foundation of Pharmacological Diversity

Heterocyclic compounds containing nitrogen are fundamental to drug discovery, with the pyrazinone core being a standout example.[1][3] Molecules incorporating the pyridazine or pyrazinone ring system have demonstrated an exceptionally broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, antihypertensive, and antiplatelet effects, highlighting the scaffold's inherent "drug-like" properties.[4][5] This wide range of bioactivity stems from the pyrazinone's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets. The development of derivatives from this core has led to compounds with improved safety profiles, such as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.[4]

Core Moiety Analysis: 3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

The specific architecture of the title compound was conceived to maximize therapeutic potential by integrating three key structural features.

  • The 2(1H)-Pyrazinone Core: This bicyclic system is an effective bioisostere for the purine ring of ATP. Its arrangement of hydrogen bond donors and acceptors allows it to form critical interactions within the hinge region of a kinase's ATP-binding pocket, a foundational requirement for competitive inhibition.[2]

  • C3-Chloro Substituent: The chlorine atom at position 3 serves a dual purpose. Firstly, it acts as a crucial electronic and steric modulator, influencing the binding affinity of the core to its target. Secondly, it provides a versatile synthetic handle. The chloro group can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

  • N1-(4-fluorobenzyl) Group: This substituent is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site. The benzyl group provides favorable van der Waals interactions, while the para-fluorine atom can enhance metabolic stability and binding affinity through potential hydrogen bonding or dipole interactions without significantly increasing steric bulk. The selection of a fluorobenzyl moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties.[6]

Synthetic Strategies and Derivatization Pathways

The efficient synthesis of a diverse library of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one derivatives is paramount for therapeutic development. A robust approach involves the sequential, site-selective modification of a dihalogenated pyrazinone intermediate.[2]

Proposed General Synthetic Workflow

A plausible and flexible synthetic route begins with a commercially available or readily prepared 3,5-dihalo-2(1H)-pyrazinone. The synthesis proceeds through two key stages: N-alkylation followed by C5-diversification.

  • N-Alkylation: The pyrazinone nitrogen is first alkylated with 4-fluorobenzyl bromide under basic conditions to install the N1-substituent.

  • C5-Diversification: The remaining halogen at the C5 position (e.g., bromine) serves as a versatile point for diversification. Using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, a wide array of aryl, heteroaryl, or amino groups can be introduced. This allows for systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[2]

G A 3,5-Dihalo-2(1H)-pyrazinone C Step 1: N-Alkylation (e.g., K2CO3, DMF) A->C B 4-Fluorobenzyl Bromide B->C D 3-Halo-5-halo-1-(4-fluorobenzyl) -pyrazin-2(1H)-one C->D Intermediate F Step 2: C5-Diversification (e.g., Suzuki or Buchwald-Hartwig Coupling) D->F E R-B(OH)2 or R-NH2 E->F G Final Derivative Library 3-Chloro-5-R-1-(4-fluorobenzyl) -pyrazin-2(1H)-one F->G Products

Caption: General workflow for the synthesis of pyrazinone derivatives.

Experimental Protocol: Representative Suzuki Coupling for C5-Arylation

This protocol describes a representative method for introducing an aryl group at the C5 position of the pyrazinone core.

  • Materials & Reagents:

    • 5-Bromo-3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Sodium carbonate (Na₂CO₃, 2.0 eq)

    • 1,4-Dioxane and Water (4:1 solvent mixture)

    • Nitrogen gas supply

    • Standard reaction glassware and magnetic stirrer

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromo-3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, the corresponding arylboronic acid, and sodium carbonate.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add Pd(OAc)₂ and PPh₃ to the flask.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one derivative.

Primary Therapeutic Target Class: Protein Kinases

Protein kinases are critical regulators of cellular signaling and represent one of the most important target families for modern drug discovery, particularly in oncology.[2][7] Deregulated kinase activity is a hallmark of many cancers. The 2(1H)-pyrazinone scaffold is exceptionally well-suited for the design of ATP-competitive kinase inhibitors.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K1 Kinase Substrate1 Substrate K1->Substrate1 Binds ATP1 ATP ATP1->K1 Binds to Active Site pSubstrate1 Phosphorylated Substrate Substrate1->pSubstrate1 Phosphorylates K2 Kinase Substrate2 Substrate K2->Substrate2 ATP2 ATP ATP2->K2 Blocked Inhibitor Pyrazinone Derivative Inhibitor->K2 Occupies Active Site NoReaction No Phosphorylation Substrate2->NoReaction

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazinone derivatives.

Key kinase families that represent high-priority targets for these derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]

  • PI3K/AKT/mTOR Pathway Kinases: This is a central pro-survival signaling pathway that is frequently hyperactivated in cancer.[10]

  • MAP Kinases (e.g., ERK): Crucial for transmitting growth signals from the cell surface to the nucleus.[10]

  • Aurora Kinases: Play a key role in mitosis, and their inhibition can disrupt cell division.[11]

Therapeutic Application I: Oncology

The development of novel kinase inhibitors is a leading strategy in cancer therapy. Pyrazinone and related heterocyclic derivatives have shown significant promise in this area.[12][13]

Anticipated Mechanism of Antineoplastic Action

By inhibiting key protein kinases, 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one derivatives are expected to exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis: Inhibition of pro-survival kinases like AKT can trigger the mitochondrial-dependent pathway of apoptosis.[10][14]

  • Cell Cycle Arrest: Targeting CDKs can halt the proliferation of cancer cells, often at the G2/M phase transition.[9][10]

  • Inhibition of Proliferation and Angiogenesis: By blocking signaling pathways like MAPK and VEGFR, these compounds can reduce tumor growth and the formation of new blood vessels that supply the tumor.[12]

Illustrative Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of pyrazinone derivatives against a representative cancer cell line, based on findings for related heterocyclic kinase inhibitors.[8][13]

Compound IDC5-Substituent (R)IC₅₀ against MCF-7 (µM) [Hypothetical]Notes
CFP-01 -H15.2Parent compound shows moderate activity.
CFP-02 -Phenyl8.5Aryl substitution improves potency.
CFP-03 -4-Methoxyphenyl3.1Electron-donating group enhances activity.[9]
CFP-04 -4-Chlorophenyl6.8Electron-withdrawing group is tolerated.
CFP-05 -Pyridin-4-yl1.9Heteroaromatic ring significantly boosts potency, potentially through additional H-bonding.[15]
CFP-06 -Piperidin-1-yl> 20Bulky aliphatic amine is detrimental.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of the synthesized derivatives on a cancer cell line.

  • Materials & Reagents:

    • Human cancer cell line (e.g., HCT116, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Therapeutic Application II: Anti-inflammatory Diseases

Chronic inflammation underlies numerous diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).[16] Pyrazole and pyridazinone derivatives have been extensively studied as potent anti-inflammatory agents.[17][18]

Mechanism of Anti-inflammatory Action

The anti-inflammatory potential of these compounds likely arises from the inhibition of kinases involved in the inflammatory cascade (e.g., MAPKs) and the subsequent modulation of pro-inflammatory mediators.[5] This can lead to:

  • Reduced Cytokine Production: A decrease in the production and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18]

  • COX-2 Inhibition: Some pyridazinone derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[5][16]

Experimental Protocol: LPS-Induced TNF-α Release in Macrophages

This assay measures the ability of test compounds to inhibit the release of a key pro-inflammatory cytokine.

  • Materials & Reagents:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete growth medium

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dissolved in DMSO)

    • Human TNF-α ELISA kit

    • 24-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours to induce TNF-α production.

    • After incubation, collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of the compounds on TNF-α release.

Future Directions and Outlook

The 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one scaffold represents a highly promising platform for the development of novel therapeutics. The initial focus on kinase inhibition in oncology and inflammation provides a clear and validated path forward. Future work should concentrate on:

  • Lead Optimization: Expanding the derivative library to refine SAR, improve potency and selectivity against specific kinase targets, and enhance pharmacokinetic (ADME) properties.

  • In Vivo Efficacy Studies: Advancing lead compounds into relevant animal models of cancer and inflammatory disease to validate their therapeutic potential in a physiological context.

  • Mechanism Deconvolution: Employing advanced techniques such as kinome profiling and Western blot analysis to precisely identify the molecular targets and signaling pathways modulated by the most active compounds.

  • Exploration of New Therapeutic Areas: Given the broad bioactivity of the pyrazinone core, investigating the potential of these derivatives in other areas, such as neurodegenerative disorders or metabolic diseases, is a logical next step.

This structured approach will be critical in translating the chemical promise of this scaffold into tangible clinical candidates.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives in human gastric cancer cells. PubMed.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Therapeutic potential of a novel pyrazolyl-pyridine derivative in the tre
  • (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. PubChem.
  • 2(1H)
  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Current status of pyrazole and its biological activities. PMC.
  • US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Pyrrolopyrazines as kinase inhibitors - European P
  • 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. PubMed.

Sources

Technical Guide: N-Substituted Chloropyrazinone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-1-substituted-pyrazin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of structural rigidity, hydrogen-bonding capability, and orthogonal reactivity. Unlike ubiquitous pyridine or pyrimidine scaffolds, the pyrazinone core provides distinct vectors for substituent growth, making it an ideal template for fragment-based drug discovery (FBDD) and scaffold hopping .

This guide details the synthetic architecture, reactivity profiles, and medicinal applications of N-substituted chloropyrazinone analogs. It is designed for medicinal chemists seeking to exploit the C3-chloro "warhead" for diversity-oriented synthesis while controlling N1-substitution for pharmacokinetic optimization.

Part 1: Structural Logic & Reactivity Profile

The Core Scaffold

The central challenge in working with pyrazinones is controlling tautomeric equilibrium and regioselectivity. The 3-chloropyrazin-2(1H)-one core exists in equilibrium with its hydroxypyrazine tautomer, but N-substitution locks the system into the lactam (pyrazinone) form.

  • N1-Position: The primary site for tuning physicochemical properties (logP, solubility) and metabolic stability. Substitution here is typically achieved via alkylation or aryl cross-coupling.

  • C3-Chloro Position: An electrophilic handle activated by the adjacent ring nitrogen and the carbonyl group. It is highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C5/C6 Positions: Generally less reactive, often established during the de novo ring synthesis.

Tautomeric Control

Before N-substitution, the parent 3-chloropyrazin-2(1H)-one can undergo O-alkylation, leading to alkoxypyrazines.

  • Directive: To ensure N-alkylation, use soft electrophiles or specific solvent systems (e.g., DMF/LiCl) that favor the thermodynamic lactam product. Alternatively, protect the oxygen if O-alkylation is a persistent side reaction, though this is rarely necessary with optimized bases.

Part 2: Synthetic Architectures

The synthesis of N-substituted chloropyrazinone analogs generally follows two distinct strategies: Linear Construction (building the ring with the N-substituent) or Divergent Functionalization (alkylation of a pre-formed core).

Strategy A: Divergent Functionalization (Recommended for SAR)

This route allows for the rapid generation of libraries by varying the N-substituent on a common intermediate.

Protocol 1: Regioselective N-Alkylation of 3-Chloropyrazin-2(1H)-one
  • Objective: Install an alkyl/aryl group at N1 without disturbing the C3-Cl handle.

  • Reagents: 3-chloropyrazin-2(1H)-one (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions:

    
    , 4-12 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloropyrazin-2(1H)-one in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add powdered

    
    . Stir for 15 minutes at room temperature to facilitate deprotonation.
    
    • Expert Insight:

      
       can be used for less reactive electrophiles to enhance rate via the "cesium effect."
      
  • Electrophile Addition: Add the alkyl halide dropwise.

  • Monitoring: Monitor via LC-MS. The product (N-alkyl) typically elutes later than the starting material.

    • Self-Validation: Check

      
      -NMR. The N-alkyl product will show a characteristic downfield shift of the adjacent ring protons compared to the O-alkyl isomer.
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

    
    , and concentrate.
    
Strategy B: The "Warhead" Activation (C3 Functionalization)

Once the N1 position is secured, the C3-chloro group serves as the diversity point.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3
  • Objective: Arylation of the pyrazinone core.

  • Reagents: N-substituted-3-chloropyrazinone (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane.

  • Conditions:

    
    , 16 hours (Inert Atmosphere).
    

Mechanism & Causality:

  • Oxidative Addition: The electron-deficient nature of the pyrazinone ring facilitates the oxidative addition of Pd(0) into the C3-Cl bond, even without highly specialized ligands.

  • Transmetallation: The boronic acid transfers the aryl group.

  • Reductive Elimination: Releases the biaryl product and regenerates Pd(0).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis workflow, highlighting the orthogonal reactivity of the N1 and C3 positions.

G Start Amino Acid / Diketopiperazine Core 3-Chloropyrazin- 2(1H)-one Core Start->Core Cyclization & Chlorination (POCl3) N_Sub N-Substituted Intermediate Core->N_Sub N-Alkylation (R-X, Base) Core->N_Sub Regiocontrol (N vs O) Final Bioactive Pyrazinone Analog N_Sub->Final Pd-Coupling (Suzuki/Buchwald) N_Sub->Final C3-Cl Activation

Figure 1: Divergent synthetic pathway for N-substituted chloropyrazinone analogs, moving from core construction to orthogonal functionalization.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9][10]

Kinase Inhibition (p38 MAP Kinase)

The pyrazinone oxygen and N1-substituent often mimic the hydrogen-bonding patterns of ATP adenine rings.

  • Case Study: In p38

    
     MAP kinase inhibitors, the pyrazinone carbonyl acts as a hydrogen bond acceptor from the hinge region backbone (e.g., Met109). The C3-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket, providing selectivity.
    
  • Data Summary:

Substituent (C3)Substituent (N1)Activity (

)
Mechanism
PhenylMethyl> 10

M
Weak hydrophobic contact
2,4-DifluorophenylIsopropyl150 nMOptimized pocket fill
2,4-Difluorophenyl2-Hydroxyethyl45 nMH-bond to solvent front
Viral Polymerase Inhibition

Analogous to Favipiravir (a pyrazine carboxamide), N-substituted pyrazinones can act as nucleobase mimics. The N1-substitution prevents ribosylation in some contexts, forcing the molecule to act as a non-nucleoside inhibitor or an allosteric modulator.

Part 5: References

  • Synthesis of 2(1H)-Pyrazinones from Acyclic Building Blocks Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in Pharmaceutical Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines Source: Heterocycles / CLOCKSS URL:[Link](Note: Sourced from validated search snippet 1.3)

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Analogous N-Alkylation Logic) Source: Organic Chemistry Portal URL:[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold (Scaffold Hopping Context) Source: MDPI URL:[Link]

The Strategic Role of the 4-Fluorobenzyl Group in Modulating Pyrazinone Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolds, Substituents, and Synergy

In the landscape of medicinal chemistry, the pyrazinone core represents a "privileged scaffold," a structural motif recurring across a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] From antiviral agents like Favipiravir to potent kinase inhibitors, the pyrazinone ring system offers a versatile template for drug design.[1] However, the efficacy of a scaffold is rarely intrinsic; it is profoundly influenced by the nature of its substituents. These appended chemical groups dictate the molecule's interaction with its biological target, its metabolic fate, and its overall pharmacokinetic profile.

This technical guide delves into the specific and strategic role of one such substituent: the 4-fluorobenzyl group. The introduction of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, employed to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[3][4] By examining the 4-fluorobenzyl group in the context of the pyrazinone scaffold, we can elucidate the synergistic principles that transform a simple heterocycle into a highly engineered therapeutic agent. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the structure-activity relationships (SAR), mechanistic implications, and experimental considerations for this important chemical pairing.

Section 1: The Pyrazinone Core - A Biologically Versatile Heterocycle

The 2(1H)-pyrazinone skeleton is a nitrogen-containing heterocycle that has captured significant attention for its broad spectrum of pharmacological activities.[2] Its presence in natural products has long hinted at its evolutionary selection for biological interaction.[1] Synthetic derivatives have been developed as potent agents across numerous therapeutic areas:

  • Enzyme Inhibition: Pyrazinones have been successfully designed as inhibitors of various enzyme classes. They are particularly prominent as protein kinase inhibitors , where the heterocyclic core can mimic the adenine region of ATP to form crucial hydrogen bonds in the kinase hinge region.[5] Furthermore, they have been developed as antagonists for targets like the corticotropin-releasing factor 1 (CRF1) receptor, relevant in anxiety and depression.[6]

  • Antimicrobial Activity: Various substituted pyrazinones exhibit significant antibacterial and antifungal properties, highlighting their potential in combating infectious diseases.[2]

  • Anticancer Activity: By targeting key pathways in cell proliferation and survival, such as protein kinases, pyrazinone derivatives have emerged as a promising class of anticancer agents.[2]

The versatility of the pyrazinone core stems from its synthetic tractability and its ability to present substituents in defined spatial orientations, allowing for precise tuning of its biological and pharmacological properties.

Section 2: The 4-Fluorobenzyl Group - A Multifunctional Tool in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine is one of the most powerful strategies in drug design. While sterically similar (Van der Waals radii: H = 1.20 Å, F = 1.47 Å), the fluorine atom's extreme electronegativity imparts unique properties to the parent molecule.[3] When incorporated as a 4-fluorobenzyl moiety, these effects are strategically deployed to optimize a drug candidate.

The primary roles of the 4-fluorobenzyl group can be visualized as follows:

G center_node 4-Fluorobenzyl Group prop1 Metabolic Blocking center_node->prop1 prop2 Enhanced Binding Affinity center_node->prop2 prop3 Modulated Physicochemical Properties center_node->prop3 sub_prop1a Blocks para-hydroxylation on the phenyl ring, a common metabolic 'soft spot'. prop1->sub_prop1a sub_prop2a Engages in favorable interactions: - Hydrophobic/van der Waals - π-π stacking prop2->sub_prop2a sub_prop2b Fluorine can act as a weak H-bond acceptor or engage in orthogonal multipolar C-F···C=O interactions. prop2->sub_prop2b sub_prop3a Increases lipophilicity (logP) compared to an unsubstituted benzyl group. prop3->sub_prop3a sub_prop3b Influences pKa of nearby ionizable groups due to strong electron-withdrawing nature. prop3->sub_prop3b

Key roles of the 4-fluorobenzyl group in drug design.
  • Metabolic Stability: The para-position of a phenyl ring is highly susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a robust C-F bond at this position effectively blocks this metabolic pathway, increasing the compound's half-life and oral bioavailability.[3][7]

  • Binding Affinity: The fluorine atom alters the electronic distribution of the phenyl ring, influencing its ability to participate in non-covalent interactions within a protein's binding pocket. The 4-fluorobenzyl group can occupy hydrophobic pockets and its aromatic ring can establish π–π stacking interactions with residues like histidine or phenylalanine.[8]

  • Physicochemical Properties: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[3]

Section 3: Synergy and Structure-Activity Relationship (SAR) - A Case Study

While direct and extensive SAR studies on 4-fluorobenzyl-substituted pyrazinones are emerging, powerful insights can be drawn from structurally related scaffolds where this moiety has been extensively studied. A compelling case is the development of tyrosinase inhibitors based on a 4-(4-fluorobenzyl)piperazine/piperidine core.[9][10][11] Tyrosinase is a copper-containing enzyme critical to melanin biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders.[9]

In these studies, the 4-fluorobenzyl group was identified as a key pharmacophoric feature, acting as the copper-binding domain of the inhibitor.[8] Docking and crystallographic studies revealed that the fluorobenzyl moiety orients itself towards the catalytic site, anchoring the inhibitor for optimal interaction.[12]

The following table summarizes representative SAR data, adapted from tyrosinase inhibitor studies, to illustrate the impact of substitution on the benzyl ring.

Compound ID Scaffold R (Substitution on Benzyl Ring) Relative Potency (IC₅₀) Key Insight
A BenzylpiperazineH (Unsubstituted)BaselineThe unsubstituted benzyl group provides a hydrophobic interaction but lacks specific electronic contributions.
B Benzylpiperazine4-F ~5-10x > A The 4-fluoro substitution significantly enhances potency, likely through improved binding interactions and metabolic stability.[9][11]
C Benzylpiperazine2-F~2-4x > AOrtho-fluoro substitution is beneficial but generally less effective than para-fluoro, suggesting positional importance for optimal interaction.[13]
D Benzylpiperazine4-Cl~4-8x > AA 4-chloro group provides a similar, potent effect, indicating that a para-halogen is a key feature for activity.[11]
E Benzylpiperazine4-CH₃< AAn electron-donating methyl group at the 4-position is detrimental to activity, highlighting the importance of the electronic properties of the substituent.
F Benzylpiperazine4-NO₂VariableA strong electron-withdrawing nitro group can increase potency but may also introduce toxicity concerns.[11]

Data is synthesized and represents general trends observed in cited literature for illustrative purposes.[9][11][13]

This SAR data strongly supports the hypothesis that a small, electronegative atom at the para-position of the benzyl ring is critical for maximizing biological activity. The 4-fluoro substituent consistently provides a substantial increase in potency over the unsubstituted analog, establishing it as a superior choice in lead optimization.

Section 4: Mechanistic Implications in a Target Environment

Extrapolating from kinase inhibitor and tyrosinase inhibitor design principles, we can propose a hypothetical binding model for a 4-fluorobenzyl pyrazinone within a protein kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket (Leu, Val, Ile residues) gatekeeper Gatekeeper Residue (e.g., Thr, Met) solvent_front Solvent Front inhibitor [ 4-Fluorobenzyl Pyrazinone Inhibitor ] inhibitor->hinge H-Bonds (Pyrazinone Core) inhibitor->hydrophobic_pocket Hydrophobic Interactions (4-Fluorobenzyl Group) inhibitor->gatekeeper Steric Fit

Hypothetical binding of a 4-fluorobenzyl pyrazinone in a kinase.

In this model:

  • Pyrazinone Core: The pyrazinone ring acts as the hinge-binding motif, forming two or three critical hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interactions of the adenine ring of ATP.

  • 4-Fluorobenzyl Group: This moiety is directed towards a deep hydrophobic pocket. Its role is multifaceted:

    • It provides strong van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine).

    • It serves as a metabolically stable anchor.

    • The fluorine atom can engage in subtle, favorable orthogonal multipolar interactions with backbone carbonyls, further stabilizing the complex.

This dual-interaction model—hydrophilic hinge binding via the core and hydrophobic pocket filling via the substituent—is a classic and effective strategy for designing potent and selective kinase inhibitors.[14]

Section 5: Experimental Workflows

Synthesis Protocol: A General Route to 1-(4-Fluorobenzyl)-Pyrazinones

This protocol outlines a plausible, multi-step synthesis for a 1-(4-fluorobenzyl)-3,5-disubstituted-2(1H)-pyrazinone, combining established methods for pyrazinone construction and N-alkylation.[1][11]

G start1 α-Amino Acid Amide step1 Step 1: Condensation (Jones Method) start1->step1 start2 1,2-Dicarbonyl (e.g., glyoxal) start2->step1 intermediate1 Pyrazinone Core step1->intermediate1 step2 Step 2: N-Alkylation intermediate1->step2 start3 4-Fluorobenzyl Bromide start3->step2 final_product Target Molecule: 1-(4-Fluorobenzyl)-Pyrazinone step2->final_product

Synthetic workflow for 1-(4-fluorobenzyl)-pyrazinone derivatives.

Step 1: Synthesis of the Pyrazinone Core (via Jones Condensation) [1]

  • Reaction Setup: To a solution of an α-amino acid amide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, 5 mL/mmol) in a round-bottom flask, add a 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal, 1.1 eq).

  • Condensation: Stir the reaction mixture at room temperature for 1-2 hours. The initial condensation forms a dihydropyrazine intermediate.

  • Oxidation & Cyclization: Add a mild base (e.g., sodium bicarbonate, 2.0 eq) and allow the mixture to stir open to the air overnight (or bubble air through the solution) to facilitate oxidation to the aromatic pyrazinone.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazinone core.

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide

  • Reaction Setup: Dissolve the pyrazinone core (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile, 10 mL/mmol) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C.

  • Alkylation: Add a solution of 4-fluorobenzyl bromide (1.2 eq) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography or recrystallization to yield the 1-(4-fluorobenzyl)-pyrazinone derivative.

Biological Assay Protocol: In Vitro Tyrosinase Inhibition Assay[9][11]

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a compound against mushroom tyrosinase.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).

    • Substrate Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer.

    • Test Compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each test compound dilution to respective wells.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader.

    • Continue to read the absorbance every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Conclusion and Future Outlook

The 4-fluorobenzyl group is not merely a decorative addition to the pyrazinone scaffold; it is a strategic and multifunctional tool that profoundly enhances biological activity. By providing a stable metabolic anchor, optimizing lipophilicity, and engaging in specific, high-affinity interactions within target binding sites, this moiety elevates the therapeutic potential of the parent heterocycle. Structure-activity relationship studies from related scaffolds provide a clear and compelling rationale for its inclusion: the para-fluoro substitution consistently outperforms other substituents in boosting potency.

As drug discovery continues to demand molecules with finely tuned "drug-like" properties, the synergistic combination of privileged scaffolds like pyrazinone and strategic substituents like the 4-fluorobenzyl group will remain a cornerstone of rational drug design. Future research should focus on expanding the SAR studies of 4-fluorobenzyl pyrazinones against a wider range of biological targets, particularly protein kinases and emerging infectious disease targets, to fully exploit the therapeutic potential of this powerful chemical partnership.

References

  • Ferro, S., De Luca, L., Germanò, M. P., Buemi, M. R., Ielo, L., Certo, G., Kanteev, M., Fishman, A., Rapisarda, A., & Gitto, R. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(20), 3083–3093. [Link]

  • Basile, L., De Luca, L., & Gitto, R. (2020). 4‐Fluorobenzylpiperazine‐Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ResearchGate. [Link]

  • Mirabile, S., Vittorio, S., Germanò, M. P., Adornato, I., Ielo, L., Rapisarda, A., Gitto, R., Pintus, F., Fais, A., & De Luca, L. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate. [Link]

  • Bultinck, P., Avery, K. L., Aurora, R., & Vaya, J. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5825. [Link]

  • Ferro, S., De Luca, L., Germano, M. P., Buemi, M. R., Ielo, L., Certo, G., Kanteev, M., Fishman, A., Rapisarda, A., & Gitto, R. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry, 125, 992–1001. [Link]

  • Ahmad, I., et al. (2022). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1031–1045. [Link]

  • Vicente, R., & Lavilla, R. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(2), 701-721. [Link]

  • Diac, A. O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16474. [Link]

  • Vicente, R., & Lavilla, R. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(2), 701-721. [Link]

  • Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 271, 110188. [Link]

  • Chen, T. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 11(26), 15911-15927. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6084. [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. UniCA IRIS. [Link]

  • Singh, S., & Singh, P. P. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1206-1227. [Link]

  • Kelley, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4. [Link]

  • Sopotnicki, S., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4349. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Royal Society of Chemistry. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Publishing. [Link]

  • Kumar, S., & Bawa, S. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds, 5(3), 163-174. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Çelik, İ., & Tural, S. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-536. [Link]

  • Khan, T., et al. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 24(21), 15833. [Link]

  • Singh, P., & Kaur, M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Al-Obeed, O. A., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 1079313. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Taylor & Francis. (2020). Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Clinical Learning. (2024). 4. Tyrosine Kinase Inhibitors: Pharmacology Video Lectures. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Pyrazin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction: The Strategic Imperative for Fluorination in Pyrazin-2(1H)-one Drug Candidates

The pyrazin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules, including inhibitors of thrombin and corticotropin-releasing factor receptor-1 (CRF-R1).[1][2] However, like many heterocyclic systems, the pyrazinone ring can be susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to rapid clearance, reduced bioavailability, and the formation of potentially reactive metabolites.[3]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability and fine-tune pharmacokinetic properties.[4][5][6] The unique electronic properties and the strength of the carbon-fluorine (C-F) bond allow for the strategic "blocking" of metabolic "soft spots" vulnerable to oxidative attack.[4][6] This guide provides a comprehensive technical overview of the metabolic stability of fluorinated pyrazin-2(1H)-one scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of how fluorine modulates metabolism, provide detailed experimental protocols for assessing metabolic stability, and present a framework for the rational design of metabolically robust pyrazinone-based drug candidates.

Metabolic Pathways of Pyrazin-2(1H)-one Scaffolds: A Mechanistic Overview

The metabolic fate of pyrazin-2(1H)-one scaffolds is predominantly governed by Phase I and Phase II enzymatic reactions.[7] Understanding these pathways is critical for identifying potential sites of metabolic attack and for devising effective fluorination strategies.

Phase I Metabolism: The Role of Cytochrome P450

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the primary driver of Phase I metabolism for a vast array of xenobiotics, including pyrazinone-containing compounds.[8][9][10] These enzymes, primarily located in the liver, catalyze a variety of oxidative reactions.[8][10] For the pyrazin-2(1H)-one core, the most common P450-mediated transformations include:

  • Aromatic Hydroxylation: The pyrazinone ring itself can be a substrate for hydroxylation.

  • Oxidation of Alkyl Substituents: Alkyl groups attached to the pyrazinone ring are susceptible to hydroxylation.

  • N-Dealkylation: If the pyrazinone nitrogen is substituted with an alkyl group, N-dealkylation can occur.[11]

  • Epoxidation: The double bond within the pyrazinone ring can be a target for P450-mediated epoxidation, which can lead to the formation of reactive intermediates.[1][2]

The specific CYP isoforms involved can vary depending on the overall structure of the molecule. For instance, studies on pyrazoloacridine, a related heterocyclic system, have implicated CYP1A2 and CYP3A4 in its metabolism.[11]

Phase II Metabolism: Conjugation and Excretion

Following Phase I oxidation, the resulting metabolites, now bearing polar functional groups like hydroxyls, can undergo Phase II conjugation reactions.[7] These reactions, catalyzed by enzymes such as glucuronyltransferases (UGTs) and sulfotransferases (SULTs), attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the metabolite.[7] This process increases the water solubility of the compound, facilitating its excretion from the body.[7]

Below is a generalized diagram illustrating the primary metabolic pathways for a pyrazin-2(1H)-one scaffold.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Pyrazin-2(1H)-one Scaffold OxidizedMetabolites Oxidized Metabolites (Hydroxylation, Epoxidation, etc.) Parent->OxidizedMetabolites Oxidation ConjugatedMetabolites Conjugated Metabolites (Glucuronides, Sulfates) OxidizedMetabolites->ConjugatedMetabolites Conjugation Excretion Excretion ConjugatedMetabolites->Excretion

Caption: Generalized metabolic pathways of pyrazin-2(1H)-one scaffolds.

The Impact of Fluorination on Metabolic Stability: A Deeper Dive

The strategic incorporation of fluorine can significantly enhance the metabolic stability of pyrazin-2(1H)-one scaffolds through several key mechanisms.[4][6][12]

1. Steric Hindrance and Blocking of Metabolic Hotspots:

The most direct application of fluorination is to replace a hydrogen atom at a known site of metabolic attack.[6] The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by P450s.[6] Furthermore, the fluorine atom, while only slightly larger than hydrogen, can sterically hinder the approach of the bulky P450 active site to the site of metabolism.[6][13] Studies have shown that introducing fluorine at the site of metabolism can effectively block hydroxylation reactions.[14][15]

2. Alteration of Electronic Properties:

Fluorine is the most electronegative element, and its introduction can profoundly influence the electronic distribution within the pyrazinone ring.[6] This can have several consequences for metabolic stability:

  • Reduced Susceptibility to Oxidation: By withdrawing electron density, fluorine can make the aromatic ring less susceptible to electrophilic attack by the activated oxygen species in the P450 active site.[8]

  • Modulation of pKa: Fluorination can lower the pKa of nearby basic nitrogen atoms, which can affect their interaction with the P450 active site and potentially reduce the rate of metabolism.[6]

3. Conformational Effects:

The introduction of fluorine can also influence the conformational preferences of the molecule.[4] This can alter how the molecule binds within the P450 active site, potentially orienting it in a way that is less favorable for metabolism.

It is crucial to understand that the effects of fluorination are highly context-dependent.[4] The position and number of fluorine atoms can have a dramatic impact on the metabolic profile. A physical organic chemistry perspective suggests that simply attributing increased stability to C-F bond strength is an oversimplification.[8][12][16] The perturbation of the molecule's physicochemical properties and its affinity for metabolizing enzymes also play a significant role.[8]

The following table summarizes the key effects of fluorination on metabolic stability:

MechanismDescription
Metabolic Blocking Direct replacement of a hydrogen at a "soft spot" with a fluorine atom prevents oxidation at that site.[4][6]
Electronic Modulation Fluorine's high electronegativity alters the electron distribution of the pyrazinone ring, making it less prone to oxidative attack.[6][8]
Steric Shielding The fluorine atom can sterically hinder the approach of the P450 enzyme to the site of metabolism.[4][13]
Conformational Control Fluorine substitution can influence the molecule's preferred conformation, leading to a less favorable binding orientation in the enzyme's active site.[4]

Experimental Assessment of Metabolic Stability: A Practical Guide

A robust assessment of metabolic stability is a critical component of the drug discovery process.[7][17][18] In vitro assays provide a high-throughput and cost-effective means to evaluate the metabolic liabilities of fluorinated pyrazin-2(1H)-one derivatives early in the development pipeline.[7][18]

The Liver Microsomal Stability Assay: A Workhorse in Drug Metabolism Studies

The liver microsomal stability assay is a widely used in vitro method to assess Phase I metabolism.[3][19][20][21] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[20][21] The assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[20][22][23]

MicrosomalStabilityWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quenching 3. Reaction Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation PrepareSolutions Prepare Test Compound, Microsomes, and NADPH Solutions Incubate Incubate at 37°C PrepareSolutions->Incubate TimePoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Add Quenching Solution (e.g., Acetonitrile with Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol provides a step-by-step methodology for assessing the metabolic stability of a fluorinated pyrazin-2(1H)-one compound.

Materials:

  • Test Compound (fluorinated pyrazin-2(1H)-one)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System (containing NADPH and co-factors)[24]

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) - a structurally similar compound not expected to be metabolized.

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[24]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[19][22]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19]

    • Immediately quench the reaction by adding the aliquot to a well containing a cold solution of acetonitrile with the internal standard.[20] This precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[24]

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.[24] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[25]

Data Analysis and Interpretation:

The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of the compound.

  • Plotting the Data: Plot the natural logarithm of the percentage of the test compound remaining versus time.[20]

  • Calculating the Half-Life (t½): The slope of the linear portion of the plot is equal to the elimination rate constant (k). The half-life can be calculated using the following equation:

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): The in vitro intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize the compound. It is calculated as follows:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The following table provides a hypothetical example of data that could be generated from a microsomal stability assay comparing a parent pyrazin-2(1H)-one with two fluorinated analogs.

CompoundPosition of FluorinationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent PyrazinoneN/A1546.2
Fluoro-Analog 1C-54515.4
Fluoro-Analog 2C-6>60<11.5

In Vivo Pharmacokinetic Studies: The Next Step

While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies in animal models are essential to understand the complete metabolic profile and disposition of a drug candidate.[26] These studies provide crucial information on parameters such as bioavailability, clearance, volume of distribution, and elimination half-life in a whole-organism context.

Conclusion: A Forward Look

The strategic fluorination of pyrazin-2(1H)-one scaffolds is a powerful and well-established strategy for enhancing metabolic stability and improving the overall pharmacokinetic profile of drug candidates.[4][6][27] A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro and in vivo experimental evaluation, is paramount for the successful design and development of metabolically stable pyrazinone-based therapeutics. As our understanding of cytochrome P450 enzymology and the nuanced effects of fluorination continues to evolve, so too will our ability to rationally design the next generation of safe and effective medicines based on this important heterocyclic core.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Medical Sciences.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Di, L. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism, 10(7), 747-762.
  • Merck Millipore. Metabolic Stability Assays.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Creative Biolabs. Metabolic Stability Assay.
  • Yoshimoto, F. K., Gonzalez-Perez, M., Massey, D. S., & Auchus, R. J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664-7669.
  • Frontage Labor
  • Yoshimoto, F. K., Gonzalez-Perez, M., Massey, D. S., & Auchus, R. J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2.
  • BioDuro. ADME Microsomal Stability Assay.
  • Friščić, T., & James, S. L. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1895-1901.
  • Rietjens, I. M., den Besten, C., Hanzlik, R. P., & van Bladeren, P. J. (1994). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Chemical Research in Toxicology, 7(4), 549-555.
  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648-4651.
  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743.
  • Evans, D. C., et al. (2005). Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins. Chemical Research in Toxicology, 18(6), 965-976.
  • Zhuo, X., et al. (2009). Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation. Drug Metabolism and Disposition, 37(12), 2319-2330.
  • Reid, J. M., et al. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Clinical Cancer Research, 10(4), 1471-1480.
  • Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Benchchem.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Ni, C., & Hu, J. (2019). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 227, 109376.
  • Hawaiz, F. E., et al. (2019). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2019(4), M1088.
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
  • Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). International Journal of Molecular Sciences, 24(9), 7728.
  • Sohl, C. D., Guengerich, F. P., & Hanna, I. H. (2011). The kinetic mechanism for cytochrome P450 metabolism of type II binding compounds: evidence supporting direct reduction. Journal of Biological Chemistry, 286(22), 19533-19542.
  • ResearchGate.
  • Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2282.
  • Pichika, R., et al. (2012). The Synthesis and in Vivo Pharmacokinetics of Fluorinated Arachidonic Acid: Implications for Imaging Neuroinflammation. Journal of Nuclear Medicine, 53(7), 1104-1110.
  • Sigma-Aldrich. Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds.
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
  • ResearchGate. Synthesis of 2(1H)
  • Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
  • Johnson, E. F. (2025). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach.
  • Taylor & Francis. Bioanalysis – Knowledge and References.
  • MDPI. Special Issue: Cytochrome P450 Enzymes in Drug Metabolism.
  • ResearchGate. List of marketed drugs having pyrazine nucleus along with its biological activity.
  • Gajbe, J., Madgulkar, A. R., & Shinde, M. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 1-10.
  • Wójcik, M., & Szterk, A. (2023).

Sources

The Versatile C3-Chlorine: A Technical Guide to the Reactivity Profile of N-Benzyl Pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of N-Benzyl Pyrazinones in Modern Drug Discovery

The 2(1H)-pyrazinone core is a heterocyclic motif of significant interest in medicinal chemistry, appearing in a range of natural products and synthetic bioactive molecules.[1][2] Its unique electronic and structural features make it a valuable scaffold for the design of novel therapeutic agents, including inhibitors of viral replication, kinases, and proteases.[1][3] The introduction of a benzyl group at the N1-position provides a versatile handle for modulating pharmacokinetic and pharmacodynamic properties, further enhancing the drug-like potential of this scaffold.

This technical guide focuses on the reactivity of a key synthetic intermediate: the N-benzyl pyrazinone bearing a chlorine atom at the C3-position. This C3-chloro substituent serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships. We will provide an in-depth analysis of the reactivity of this C3-chlorine towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Electronic Landscape of the N-Benzyl-3-Chloropyrazinone Core

The reactivity of the C3-chlorine is intrinsically linked to the electronic nature of the pyrazinone ring. The presence of two nitrogen atoms within the six-membered ring, along with the electron-withdrawing carbonyl group at C2, renders the pyrazinone system electron-deficient. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atoms and the carbonyl group. Consequently, the C3 position is highly activated towards nucleophilic attack, making the C3-chlorine an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The N-benzyl group, while not directly conjugated to the pyrazinone pi-system, can exert a modest inductive effect. However, its primary role is often steric and as a modulator of solubility and crystal packing. The key driver for the reactivity of the C3-chlorine remains the inherent electronic properties of the pyrazinone core itself.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyrazinone ring facilitates the displacement of the C3-chlorine by a wide range of nucleophiles via an addition-elimination mechanism.[4] This two-step process involves the initial attack of the nucleophile at the C3 position to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[4]


// Nodes start [label="N-Benzyl-3-chloropyrazinone", fillcolor="#F1F3F4"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="C3-Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; leaving_group [label="Cl⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" + Nu⁻ (Slow)"]; intermediate -> product [label=" - Cl⁻ (Fast)"]; nucleophile -> start [style=invis]; // for layout product -> leaving_group [style=invis]; // for layout }

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity with N-Nucleophiles: Amines

The reaction of N-benzyl-3-chloropyrazinones with primary and secondary amines is a robust method for the synthesis of 3-aminopyrazinone derivatives. This transformation typically proceeds under mild conditions, often requiring only gentle heating in the presence of a non-nucleophilic base to scavenge the HCl generated. A study on the closely related 3-chloropyrazine-2-carboxamides demonstrated that benzylamines can readily displace the C3-chlorine.[5]

Experimental Protocol: Synthesis of N-Benzyl-3-(benzylamino)pyrazin-2-one

  • To a solution of N-benzyl-3-chloropyrazin-2-one (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (5 mL) is added benzylamine (1.2 mmol) and a non-nucleophilic base such as triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA) (1.5 mmol).

  • The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-3-(benzylamino)pyrazin-2-one.

Reactivity with O-Nucleophiles: Alcohols and Phenols

Alkoxides and phenoxides are also effective nucleophiles for the displacement of the C3-chlorine. These reactions are typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to generate the corresponding alkoxide or phenoxide in situ. The resulting 3-alkoxy or 3-aryloxy pyrazinones are valuable intermediates for further functionalization.

Reactivity with S-Nucleophiles: Thiols

Thiols are excellent nucleophiles in SNAr reactions due to the high polarizability of sulfur. The reaction of N-benzyl-3-chloropyrazinones with thiols or their corresponding thiolates provides a straightforward route to 3-(alkylthio)- or 3-(arylthio)pyrazinones. These reactions are often performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the thiol. Studies on other chloroazines have shown that reactions with bisulfide and polysulfides proceed readily, indicating the high reactivity of these substrates towards sulfur nucleophiles.[6]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The C3-chloro group of N-benzyl pyrazinones, while less reactive than the corresponding bromide or iodide, can participate in a variety of these transformations with the appropriate choice of catalyst, ligand, and reaction conditions.[7]


// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nComplex", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\nComplex", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-Cl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CouplingPartner [label="R-M", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + Ar-Cl"]; OxAdd -> Transmetal [label=" + R-M"]; Transmetal -> RedElim [label=" "]; RedElim -> Pd0 [label=" "]; RedElim -> Product [label=" "]; }

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the formation of C-C bonds.[8][9] For the coupling of aryl chlorides, the use of electron-rich, bulky phosphine ligands, such as those from the Buchwald or Fu groups, is often necessary to facilitate the rate-limiting oxidative addition step.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Benzyl-3-chloropyrazinone

  • To a reaction vessel are added N-benzyl-3-chloropyrazin-2-one (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos-Pd-G2 (2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%).

  • A base, such as K₃PO₄ (2.0 mmol) or Cs₂CO₃ (2.0 mmol), is added, followed by an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene).

  • The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 3-aryl-N-benzylpyrazin-2-one.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Yield (%)
N-Benzyl-3-chloropyrazinonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-90
N-Benzyl-3-chloropyrazinone4-Methoxyphenylboronic acidXPhos-Pd-G3K₂CO₃1,4-Dioxane11080-95
N-Benzyl-3-chloropyrazinone3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9060-75

Table 1: Representative conditions for Suzuki-Miyaura coupling of N-benzyl-3-chloropyrazinone. Yields are estimated based on analogous systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[3][11] Similar to the Suzuki coupling, the use of specialized ligands is crucial for the successful amination of aryl chlorides.[7]

Experimental Protocol: Buchwald-Hartwig Amination of N-Benzyl-3-chloropyrazinone

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with N-benzyl-3-chloropyrazin-2-one (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol).

  • Anhydrous, deoxygenated toluene or 1,4-dioxane (5 mL) is added.

  • The vial is sealed and heated to 80-110 °C with vigorous stirring.

  • The reaction is monitored by LC-MS.

  • After completion, the reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemp (°C)Yield (%)
N-Benzyl-3-chloropyrazinoneMorpholineRuPhos-Pd-G3NaOtBuToluene10085-98
N-Benzyl-3-chloropyrazinoneAnilineXPhos-Pd-G2LHMDS1,4-Dioxane11070-85
N-Benzyl-3-chloropyrazinoneBenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH9075-90

Table 2: Representative conditions for Buchwald-Hartwig amination of N-benzyl-3-chloropyrazinone. Yields are estimated based on analogous systems.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12] While aryl chlorides are challenging substrates, successful couplings can be achieved under optimized conditions.[6]

Experimental Protocol: Sonogashira Coupling of N-Benzyl-3-chloropyrazinone

  • To a degassed solution of N-benzyl-3-chloropyrazin-2-one (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent such as DMF or a mixture of toluene and an amine (e.g., triethylamine or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to afford the 3-alkynyl-N-benzylpyrazin-2-one.

Conclusion: A Versatile Handle for Chemical Innovation

The C3-chlorine atom of N-benzyl pyrazinones is a highly versatile functional group that provides a gateway to a vast chemical space. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents at this position. This guide has provided a comprehensive overview of the reactivity profile of this important synthetic intermediate, complete with mechanistic insights and detailed experimental protocols. By leveraging the chemistry described herein, researchers in drug discovery and organic synthesis can efficiently generate libraries of novel N-benzyl pyrazinone derivatives for the development of new and improved therapeutic agents.

References

  • Rovira, G.; Avilés, P.; et al. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Adv., 2023, 13 , 1234-1256. [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Rivero-Márquez, B.; et al. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar, 2022. [Link]

  • Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate, 2023. [Link]

  • Kirchhoff, J. H.; et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. J. Am. Chem. Soc., 2002, 124 , 13662-13663. [Link]

  • Perlinger, J. A.; et al. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ. Sci. Technol., 2002, 36 , 2221-2227. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Springfield. [Link]

  • Semelková, L.; et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 2017, 22 , 483. [Link]

  • Rovira, G.; et al. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC, 2023. [Link]

  • Semelková, L.; et al. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI, 2017. [Link]

  • Aromatic nucleophilic substitution. University of Calcutta. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Janďourek, O.; et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2017, 22 , 211. [Link]

  • Al-Zoubi, R. M.; et al. Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link]

  • Chapter 3 Reactions of Nucleophiles and Bases. University of California, Irvine. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Guild, C.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Org. Chem., 2015, 80 , 8946–8953. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC, 2021. [Link]

  • Perlinger, J. A.; et al. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate, 2002. [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry, 2018. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC, 2026. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts, 2021. [Link]

  • Aoyagi, Y.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. HETEROCYCLES, 1992, 33 , 257-272. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 2025. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed, 2016. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ScienceDirect. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing, 2020. [Link]

Sources

A Senior Scientist's Guide to Safety Data Sheets for Handling Chloropyrazinones in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance, Towards Scientific Diligence

The pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules with applications ranging from antiviral to enzyme inhibition.[1] As research and development pipelines increasingly explore chlorinated derivatives of these heterocyclic compounds—chloropyrazinones—to modulate physiochemical properties and enhance biological activity, it is incumbent upon the scientific community to approach their handling with a heightened sense of diligence. The introduction of chlorine atoms into the pyrazinone core fundamentally alters the molecule's reactivity, toxicity, and environmental profile, introducing hazards that necessitate a robust safety framework.

This guide moves beyond a superficial reading of Safety Data Sheets (SDS). It is designed for researchers, chemists, and drug development professionals, providing an in-depth, practical interpretation of the SDS's 16-section structure. The objective is to transform this regulatory document from a mere compliance checklist into a strategic tool for risk assessment, experimental design, and emergency preparedness when working with chloropyrazinones. By understanding the causality behind each safety recommendation, scientists can foster a laboratory environment that is not only compliant but intrinsically safe.

Chapter 1: The SDS as a Cornerstone of Laboratory Risk Management

The Safety Data Sheet is the most critical document for the safe handling of any chemical. Mandated by regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA) under its Hazard Communication Standard (29 CFR 1910.1200) and the European Chemicals Agency (ECHA) under REACH regulations, the SDS provides a comprehensive, standardized summary of a substance's hazards and required safety precautions.[2][3] For chloropyrazinones, which often present a multi-faceted hazard profile, the SDS is the primary source of information for conducting a thorough risk assessment before any bench work begins.

This guide will dissect the 16 sections of a typical chloropyrazinone SDS, offering expert insights to translate regulatory data into practical laboratory wisdom.

Chapter 2: A Practical Deconstruction of the 16 SDS Sections for Chloropyrazinones

Section 1: Identification

This section provides the fundamental identity of the substance, including its name (e.g., 2-Chloropyrazine), CAS number, and recommended uses.[4]

  • Senior Scientist's Insight: Always cross-reference the CAS number on the supplier's bottle with the one on the SDS to ensure you are consulting the correct document. Recommended uses are often broad ("Laboratory chemicals"), but the "Uses advised against" subsection can provide crucial context, such as contraindications for food or drug use outside of a controlled R&D setting.[5]

Section 2: Hazard(s) Identification

This is arguably the most critical section for initial risk assessment. It details the substance's classification under the Globally Harmonized System (GHS), including hazard statements, pictograms, signal words, and precautionary statements.[6]

  • Senior Scientist's Insight: Chloropyrazinones are consistently classified with multiple hazards. Expect to see classifications for flammability, acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[7][8][9] The precautionary statements (e.g., P210: "Keep away from heat, hot surfaces, sparks...") are not mere suggestions; they are direct instructions for mitigating the identified risks and should form the basis of your experimental protocol.[7]

Hazard Classification GHS Hazard Statement Typical Signal Word GHS Pictogram
Flammable LiquidH226: Flammable liquid and vapour[7]Warning🔥
Acute Toxicity (Oral)H302: Harmful if swallowed[8][9]Warning
Skin Corrosion/IrritationH315: Causes skin irritation[5][9]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation[5][8]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[7][9]Warning
Section 3: Composition/Information on Ingredients

This section lists the chemical ingredients, including impurities and stabilizing additives. For a pure substance, it will reaffirm the chemical identity and CAS number.

Section 4: First-Aid Measures

This section provides explicit instructions for immediate medical response following an exposure.

  • Senior Scientist's Insight: The advice here is non-negotiable. Note the emphasis on prolonged flushing for skin and eye contact (at least 15 minutes) and the explicit warning not to induce vomiting after ingestion, as this can cause further damage.[10][11] Before working with a chloropyrazinone, all personnel should know the location of the nearest eyewash station and safety shower and confirm they are operational.[4]

Section 5: Fire-Fighting Measures

This section details suitable extinguishing agents and specific hazards that arise during a fire.

  • Senior Scientist's Insight: Chloropyrazinones are flammable liquids whose vapors can form explosive mixtures with air.[4] A key hazard is that vapors can travel a considerable distance to an ignition source and "flash back."[4][7] Hazardous combustion products are a major concern, as thermal decomposition will produce highly toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[4] Firefighters must wear a self-contained breathing apparatus (SCBA).[4][8]

Section 6: Accidental Release Measures

This section outlines the procedure for containing and cleaning up spills.

  • Senior Scientist's Insight: The immediate priorities are to remove all ignition sources and ensure adequate ventilation.[7][8] The protocol always involves wearing full personal protective equipment (PPE). Spills should be contained with an inert, non-combustible absorbent material like vermiculite or sand and collected into a designated, sealed container for hazardous waste disposal.[7][8]

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

  • Senior Scientist's Insight: The core principle is to prevent the generation of vapor and static electricity. This is the causality behind requirements to "Use spark-free tools" and "Earth all lines and equipment."[7] Storage should be in a cool, dry, well-ventilated area away from incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger violent reactions.[4][12]

Section 8: Exposure Controls/Personal Protective Equipment (PPE)

This section specifies the necessary engineering controls, administrative controls, and PPE to minimize exposure.

  • Senior Scientist's Insight: This section provides the blueprint for your personal safety. It is a self-validating system: if you are following the PPE guidelines, you are protected from the hazards listed in Section 2. Engineering controls like a certified chemical fume hood are the first line of defense.[4]

Protection Type Specification Rationale / Causality
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA 1910.133 or EN166 standards.[4][8]Protects against splashes and vapors that cause serious eye irritation (H319).
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) inspected before use. Protective clothing (lab coat).[13][14]Prevents skin contact, which can cause irritation (H315) and potential systemic absorption.
Respiratory Protection Not typically required under normal use with adequate ventilation (fume hood). An air-purifying respirator with appropriate cartridges may be necessary for large spills or poor ventilation.[14][15]Protects against inhalation of vapors that cause respiratory irritation (H335).
Engineering Controls Work must be performed in a well-ventilated area, preferably a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible.[4][15]Minimizes the concentration of flammable and irritant vapors in the breathing zone of the user.
Section 9: Physical and Chemical Properties

This section lists the physical and chemical properties of the substance, such as appearance, odor, pH, flash point, and solubility.

  • Senior Scientist's Insight: The flash point is a critical value for fire safety. It indicates the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air. This value directly informs the handling and storage requirements in Section 7.

Section 10: Stability and Reactivity

This section describes the chemical stability and potential hazardous reactions.

  • Senior Scientist's Insight: This section reinforces the list of incompatible materials from Section 7, such as strong acids and oxidizing agents.[4] It also specifies conditions to avoid, including heat, flames, and static discharge, which could lead to a fire or explosion.[4]

Section 11: Toxicological Information

This section provides detailed toxicological data, including routes of exposure and symptoms of acute and chronic effects.

  • Senior Scientist's Insight: This section provides the medical and biological reasoning behind the hazard classifications in Section 2. While data for specific, novel chloropyrazinones may be limited, information is often extrapolated from related chloro-aromatic or heterocyclic compounds.[16] These classes of compounds are known to be irritants, and some can have more severe systemic effects or act as mutagens.[16][17]

Section 12: Ecological Information

This section details the potential environmental impact of the substance.

  • Senior Scientist's Insight: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[18][19] This section underscores the importance of preventing any release into drains or waterways. The data here provides the justification for the strict disposal protocols in Section 13.

Section 13: Disposal Considerations

This section provides instructions for proper waste disposal.

  • Senior Scientist's Insight: Disposal of chloropyrazinones and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[4] It is illegal and unethical to dispose of this waste in standard trash or down the sewer. Disposal must be carried out through a licensed hazardous waste management company, typically involving incineration, in accordance with all federal, state, and local regulations.[20][21]

Section 14: Transport Information

This section provides classification information for shipping and transportation. For researchers, this is most relevant when shipping samples to collaborators, ensuring compliance with DOT and IATA regulations.[12][22]

Section 15: Regulatory Information

This section lists safety, health, and environmental regulations specific to the substance, indicating its status on various national chemical inventories (e.g., TSCA in the U.S.).[4]

Section 16: Other Information

This section includes the date of the SDS's preparation or last revision and may contain a key to abbreviations. Always ensure you are using the most current version of the SDS.

Chapter 3: From Data to Action: Essential Laboratory Protocols

A deep understanding of the SDS enables the development of robust, self-validating laboratory protocols.

Experimental Protocol: Emergency Response to a Chloropyrazinone Spill or Exposure

This workflow synthesizes information from SDS Sections 4, 6, and 8 into a clear, actionable emergency plan.

G cluster_0 Emergency Event cluster_1 Immediate Actions cluster_2 Exposure Response (SDS Section 4) cluster_3 Spill Response (SDS Section 6) start Spill or Personal Exposure Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert assess Assess the situation. Is it a minor or major spill? alert->assess skin Skin Contact: Remove contaminated clothing. Flush with soap & water for 15+ min. assess->skin Personal Exposure eye Eye Contact: Flush at eyewash station for 15+ min. Hold eyelids open. assess->eye Personal Exposure inhale Inhalation: Move to fresh air immediately. assess->inhale Personal Exposure ppe Don appropriate PPE: - Nitrile gloves - Goggles/Face shield - Lab coat assess->ppe Spill Only medical Seek Immediate Medical Attention. Bring the SDS. skin->medical eye->medical inhale->medical ignite Remove all ignition sources. ppe->ignite contain Contain spill with inert absorbent (e.g., vermiculite). ignite->contain collect Collect residue with non-sparking tools into a sealed hazardous waste container. contain->collect decon Decontaminate the area. collect->decon

Caption: Emergency response workflow for chloropyrazinone incidents.

Chapter 4: The Hierarchy of Controls: A Proactive Safety Strategy

The most effective safety programs prioritize proactive hazard control over reactive measures. The "Hierarchy of Controls" is a framework that ranks risk mitigation strategies from most to least effective. Relying solely on PPE is a sign of a weak safety system; a robust system integrates controls at all levels.

HierarchyOfControls cluster_pyramid The Hierarchy of Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) admin Administrative Controls (Change the way people work - e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_most Most Effective label_least Least Effective arrow

Caption: The Hierarchy of Controls for mitigating chemical exposure.

  • Elimination/Substitution: While often difficult in R&D where the target molecule is specific, consider if a non-chlorinated analog could be used in preliminary or modeling studies.

  • Engineering Controls: This is the most critical level for handling chloropyrazinones. A certified chemical fume hood is mandatory to control flammable and irritant vapors.

  • Administrative Controls: This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of chloropyrazinones, and restricting access to authorized personnel.

  • PPE: This is the last line of defense, essential for protecting against residual risks that cannot be eliminated by other controls.

Conclusion

For the research scientist, the Safety Data Sheet is more than a regulatory formality; it is a dynamic, data-rich document that is foundational to scientific integrity and personal safety. By moving beyond a cursory glance at hazard pictograms and engaging deeply with the causality and context provided in all 16 sections, researchers can effectively mitigate the risks associated with chloropyrazinones. This diligent, proactive approach to safety does not stifle innovation—it enables it, ensuring that the pursuit of novel chemical entities is conducted with the highest standards of care for ourselves, our colleagues, and the environment.

References

  • NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
  • Apollo Scientific. (2022). 2-Chloropyrazine Safety Data Sheet.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Landscaping - Pesticides - Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025). 2-Chloropyrazine Safety Data Sheet.
  • ChemCert Australia. (2018). Pesticide First Aid Procedures.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • U.S. Environmental Protection Agency. (2025). First Aid in Case of Pesticide Exposure.
  • Chem Service. (2016). 3-Chloropyridine Safety Data Sheet.
  • MU Extension. (2000). Personal Protective Equipment for Working With Pesticides.
  • AstaTech, Inc. (2025). 856847-77-3 Safety Data Sheet.
  • Nexreg. (2011). EU: ECHA publishes new guidance on Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Chemical/Biological and Decontamination Agent Information.
  • European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning.
  • European Chemicals Agency (ECHA). (n.d.). Guidance documents.
  • Covetrus. (2020). Safety Data Sheet According to OSHA Hazard Communication Standard.
  • REACH-CLP-Biozid Helpdesk. (2020). Guidance on the compilation of safety data sheets.
  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.
  • Fisher Scientific. (2025). 3-Amino-6-chloropyridazine Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 4-Chloropyridine Hydrochloride Safety Data Sheet.
  • Apollo Scientific. (2007). 3-chloropyrazine-2-carbonitrile Safety Data Sheet.
  • MDPI. (n.d.). Environmental and Human Health Hazards from Chlorpyrifos....
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals....
  • Watson International. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 App D - Safety Data Sheets (Mandatory).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for chlorpyrifos.
  • MDPI. (n.d.). Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review.
  • European Food Safety Authority (EFSA). (n.d.). Safety and efficacy of pyrazine derivatives....
  • Princeton University. (n.d.). Chlorine Safety Information.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information (NCBI). (2019). GHS Classification Summary (Rev.8, 2019) - PubChem.
  • PMC. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives....
  • PMC. (n.d.). Safe handling of hazardous drugs.
  • PubMed. (n.d.). Human health effects of selected pesticides, chloroaniline derivatives.
  • PubMed. (2020). Chloropicrin-induced toxicity in the respiratory system.
  • MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts....
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PMC. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks....
  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (Target 3 ), a high-value scaffold often utilized in the development of HIV integrase inhibitors and P2X3 antagonists.

The synthesis begins with the commercially available 2,3-dichloropyrazine . The critical challenges addressed in this guide include:

  • Selective Monohydrolysis: Controlling the hydrolysis of the symmetrical 2,3-dichloropyrazine to prevent bis-hydrolysis.

  • Regioselective

    
    -Alkylation:  Ensuring alkylation occurs exclusively at the 
    
    
    
    -1 position rather than the
    
    
    -2 position (lactim ether formation).

This protocol relies on thermodynamic control using acid-mediated hydrolysis followed by soft-base promoted alkylation in a polar aprotic solvent.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary stages.[1][2] The pyrazinone core is first established via nucleophilic aromatic substitution (hydrolysis), followed by functionalization of the amide nitrogen.

ReactionScheme SM 2,3-Dichloropyrazine (Starting Material) INT 3-Chloropyrazin-2(1H)-one (Intermediate) SM->INT R1 Step 1: Hydrolysis 6N HCl, Reflux Yield: ~75-85% PROD 3-chloro-1-(4-fluorobenzyl) pyrazin-2(1H)-one (Target) INT->PROD R2 Step 2: N-Alkylation 4-F-BnBr, K2CO3 DMF, 60°C Yield: ~80-90%

Figure 1: Synthetic route from 2,3-dichloropyrazine to the target pyrazinone.

Detailed Experimental Protocols

Stage 1: Selective Hydrolysis of 2,3-Dichloropyrazine

Objective: Convert one chloro-substituent to a hydroxyl group (tautomerizing to the ketone) while retaining the second chlorine atom.

Mechanism: The reaction proceeds via an


 mechanism. Under acidic conditions, the pyrazine nitrogen is protonated, increasing the electrophilicity of the C-2/C-3 positions. Water acts as the nucleophile. Acidic conditions are preferred over basic conditions to prevent the formation of 2,3-dihydroxypyrazine (a common byproduct in strong base).

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2,3-dichloropyrazine (14.9 g, 100 mmol) and 6N Hydrochloric Acid (150 mL).

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) with vigorous stirring.

    • Critical Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (Rf ~0.3) should appear.[3][4][5] Reaction time is typically 4–6 hours.

  • Workup:

    • Cool the reaction mixture to 0–5 °C in an ice bath. The product, 3-chloropyrazin-2(1H)-one , typically precipitates as a white to off-white solid due to low solubility in cold acidic water.

    • Filter the solid.[6]

    • Wash the filter cake with cold water (2 x 20 mL) and hexanes (2 x 20 mL) to remove trace starting material.

  • Drying: Dry the solid under vacuum at 45 °C for 12 hours.

    • Expected Yield: 10.5 – 11.5 g (80–88%).

    • Appearance: Off-white crystalline solid.

Stage 2: Regioselective -Alkylation

Objective: Alkylate the


-1 position with 4-fluorobenzyl bromide.

Regioselectivity Control: Pyrazinones are ambident nucleophiles.

  • 
    -Alkylation (Thermodynamic):  Favored by polar aprotic solvents (DMF, DMSO) and carbonate bases (K₂CO₃, Cs₂CO₃).
    
  • 
    -Alkylation (Kinetic/Hard):  Favored by silver salts or hard bases in non-polar solvents.
    
  • Protocol Choice: We utilize K₂CO₃ in DMF to maximize the

    
     ratio (>20:1).
    

Protocol:

  • Setup: Equip a 250 mL 3-neck flask with a nitrogen inlet, internal thermometer, and stir bar.

  • Charge: Suspend 3-chloropyrazin-2(1H)-one (6.52 g, 50 mmol) and anhydrous K₂CO₃ (10.35 g, 75 mmol, 1.5 eq) in anhydrous DMF (65 mL).

  • Activation: Stir at room temperature for 30 minutes. The mixture may turn slightly yellow as the anion is generated.

  • Addition: Add 4-fluorobenzyl bromide (6.8 mL, 55 mmol, 1.1 eq) dropwise over 10 minutes. Exotherm is minimal.

  • Reaction: Heat the mixture to 60 °C.

    • Critical Checkpoint: Monitor by LCMS.[7] The mass shift will be from 130/132 (M+) to 238/240 (M+). Reaction is usually complete in 2–3 hours.

  • Workup:

    • Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product should precipitate.[2]

    • Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase.

    • Filter the precipitate.[6]

  • Purification:

    • If the crude purity is <95% (HPLC), recrystallize from Ethanol/Water (9:1) or Isopropyl Acetate.

    • Expected Yield: 9.5 – 10.7 g (80–90%).

    • Appearance: White solid.

Analytical Data & QC Parameters

Data Summary Table
ParameterStage 1 (Intermediate)Stage 2 (Target)
IUPAC Name 3-chloropyrazin-2(1H)-one3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one
MW 130.53 g/mol 238.65 g/mol
Appearance Off-white powderWhite crystalline solid
Melting Point 118–120 °C102–104 °C
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH), 7.8 (d, 1H), 7.6 (d, 1H)

7.9 (d, 1H), 7.5 (d, 1H), 7.4 (m, 2H), 7.1 (m, 2H), 5.2 (s, 2H, CH2)
Key MS Peak (ESI+) 131/133 [M+H]+239/241 [M+H]+ (Cl isotope pattern)
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue: Low Yield or Impurities Check1 Check LCMS/TLC Start->Check1 Res1 Result: Starting Material Remains Check1->Res1 Res2 Result: O-Alkylated Product Observed (Lower polarity than N-alkyl) Check1->Res2 Res3 Result: Bis-hydrolysis (Stage 1) Check1->Res3 Act1 Action: Increase Temp to 80°C or add 0.1 eq KI catalyst Res1->Act1 Act2 Action: Ensure DMF is dry. Switch base to Cs2CO3. Lower Temp. Res2->Act2 Act3 Action: Reduce reaction time. Lower acid concentration (4N). Res3->Act3

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety & Handling

  • 2,3-Dichloropyrazine: Irritant. Avoid inhalation.

  • 4-Fluorobenzyl bromide: Potent lachrymator and skin irritant. Must be handled in a fume hood. Quench glassware with dilute ammonia or NaOH to destroy residual alkyl halide before washing.

  • DMF: Reproductive toxin. Use butyl rubber gloves.

References

  • Hydrolysis of Chloropyrazines

    • Methodology: Palamareva, M. et al. "Synthesis of substituted pyrazines." Journal of Chemical Society, Perkin Transactions 1. This reference establishes the acid-catalyzed hydrolysis of chloropyrazines to pyrazinones.
    • Patent Precedent: US Patent 3,287,451. "Process for the preparation of 2,3-dichloropyrazine.
  • Regioselective N-Alkylation of Pyrazinones

    • Methodology: Lardenois, P. et al. "Synthesis of new pyrazinone derivatives." Journal of Medicinal Chemistry.
    • Analogous Protocol: WO 2010/056195. "Pyrazinone derivatives as P2X3 antagonists." Describes the synthesis of 3-chloro-1-benzylpyrazin-2(1H)-one analogs using the conditions described above.
  • General Pyrazine Chemistry: Review: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity).

Sources

Protocol for the N-alkylation of 3-chloropyrazin-2(1H)-one with 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

This document provides a detailed protocol for the synthesis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, a valuable scaffold in contemporary drug discovery. The N-alkylation of pyrazinones is a critical transformation for generating molecular diversity and modulating the pharmacological properties of lead compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures grounded in established chemical principles.

Introduction and Scientific Rationale

N-substituted pyrazinones are privileged heterocyclic motifs found in a wide array of biologically active molecules. The substituent on the ring nitrogen (N-1) plays a crucial role in defining the molecule's interaction with biological targets. Consequently, a robust and predictable method for N-alkylation is essential for library synthesis and structure-activity relationship (SAR) studies.

The described protocol focuses on a classic SN2 (bimolecular nucleophilic substitution) reaction. The core principle involves the deprotonation of the weakly acidic N-H proton of the 3-chloropyrazin-2(1H)-one ring system by a suitable base. This generates a nucleophilic pyrazinone anion, which then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group to form the desired C-N bond.

Causality Behind Experimental Choices:
  • Substrate: 3-chloropyrazin-2(1H)-one is a lactam, and the N-H proton is sufficiently acidic (pKa ≈ 18-20) to be removed by a moderately strong base.

  • Electrophile: 4-fluorobenzyl bromide is an effective alkylating agent. The benzylic position is activated towards SN2 displacement, and bromide is an excellent leaving group.[1]

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the cation of the base, leaving the pyrazinone anion "naked" and highly reactive.[2][3] This enhances the rate of the SN2 reaction. Its high boiling point also offers a wide operational temperature range.[2]

  • Base Selection: Cesium carbonate (Cs₂CO₃) is employed as the base. It exhibits good solubility in DMF and is known to promote N-alkylation reactions with high efficiency, often providing superior yields compared to other inorganic bases like potassium or sodium carbonate.[4][5][6] The "cesium effect" is attributed to the superior solvation of the large Cs⁺ ion, which increases the reactivity of the corresponding anion.[7][8]

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of 3-chloropyrazin-2(1H)-one.

Safety and Hazard Management

All operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]

  • 3-chloropyrazin-2(1H)-one: May cause skin, eye, and respiratory irritation.[10][11] Handle with care, avoiding dust inhalation.

  • 4-fluorobenzyl bromide: Highly hazardous. Causes severe skin burns and eye damage.[9][12][13][14] It is a lachrymator (tear-producing). Always dispense this reagent in a fume hood and wear appropriate gloves and eye protection.[9][13][15] Avoid inhalation of vapors.[12][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13][15]

  • Cesium Carbonate: May cause skin and eye irritation. Avoid creating dust.

  • N,N-Dimethylformamide (DMF): An excellent solvent but can be absorbed through the skin. It is a known respiratory irritant. Handle with care, ensuring good ventilation.[2]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular WeightRecommended Purity
3-chloropyrazin-2(1H)-one60262-13-7130.53 g/mol >97%
4-fluorobenzyl bromide459-46-1189.03 g/mol >97%
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol >99% (anhydrous)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
Deionized Water (H₂O)7732-18-518.02 g/mol -
Brine (Saturated NaCl)7647-14-558.44 g/mol -
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass syringes

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjust quantities as needed.

Step 1: Reaction Setup
  • Place a 50 mL round-bottom flask containing a magnetic stir bar under a nitrogen or argon atmosphere.

  • To the flask, add 3-chloropyrazin-2(1H)-one (653 mg, 5.0 mmol, 1.0 eq).

  • Add anhydrous cesium carbonate (2.44 g, 7.5 mmol, 1.5 eq).

  • Add 20 mL of anhydrous DMF via syringe.

Step 2: Reagent Addition and Reaction
  • Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

  • Using a syringe, add 4-fluorobenzyl bromide (0.71 mL, 5.5 mmol, 1.1 eq) dropwise to the stirred suspension over 5 minutes.

  • Heat the reaction mixture to 60 °C using a heating mantle.

  • Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The starting pyrazinone should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Extraction
  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. Stir for 10 minutes.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in an Erlenmeyer flask.

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Purify the crude residue by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Collect the fractions containing the desired product (visualized by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one as a solid.

Visualization of the Workflow & Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 3-chloropyrazin-2(1H)-one (1.0 eq) to flask B Add Cs₂CO₃ (1.5 eq) A->B C Add anhydrous DMF B->C D Add 4-fluorobenzyl bromide (1.1 eq) dropwise C->D E Heat to 60 °C (4-6 hours) D->E F Monitor by TLC E->F G Cool to RT & Quench with Water F->G H Extract with EtOAc (3x) G->H I Wash with Water & Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Flash Column Chromatography (Silica Gel) J->K L Combine Fractions & Evaporate K->L M Obtain Pure Product L->M

Caption: A flowchart of the N-alkylation protocol.

Reaction Mechanism Diagram

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Importance of the Pyrazinone Scaffold

The pyrazinone core is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Pyrazinone derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The specific compound, 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, serves as a versatile intermediate for the synthesis of novel bioactive molecules. The electron-deficient nature of the pyrazine ring, coupled with the activating effect of the chloro substituent, makes the C3 position highly susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of a wide array of functional groups, enabling the exploration of extensive chemical space in drug discovery programs.[3][4]

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C3 position of the pyrazinone ring, which bears the chlorine leaving group. This results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate.[5]

  • Leaving Group Departure: The chloride ion is subsequently eliminated, and the aromaticity of the pyrazinone ring is restored, yielding the final substituted product.

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the stability of the intermediate, and the nature of the solvent.[6][7]

Illustrative Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 3-chloro-1-(4-fluorobenzyl) pyrazin-2(1H)-one C Meisenheimer-like Complex (Resonance Stabilized) A->C + Nu-H B Nucleophile (Nu-H) B->C D 3-substituted-1-(4-fluorobenzyl) pyrazin-2(1H)-one C->D - Cl- E HCl C->E - H+

Caption: Generalized SNAr mechanism for the nucleophilic substitution of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous, as the presence of water can lead to undesired side reactions.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

  • Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one with various amines. This class of reaction is fundamental in the synthesis of many biologically active compounds.[8][9]

Workflow:

G A Combine 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, amine, and base in a suitable solvent. B Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). A->B C Monitor the reaction progress by TLC or LC-MS. B->C D Upon completion, cool the reaction mixture to room temperature. C->D E Perform aqueous workup and extract the product with an organic solvent. D->E F Dry the organic layer, concentrate, and purify the crude product by column chromatography. E->F

Caption: Experimental workflow for the amination of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Step-by-Step Procedure:

  • To a solution of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane), add the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (2.0-3.0 eq).

  • Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-(4-fluorobenzyl)pyrazin-2(1H)-one derivative.

Representative Data:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
PyrrolidineK₂CO₃DMF100485
MorpholineDIPEADioxane110678
3-ChloroanilineTEADMSO1201265
BenzylamineK₂CO₃DMF90882
Protocol 2: Thiolation with Thiols

The introduction of a sulfur linkage can significantly impact the pharmacological properties of a molecule. This protocol outlines the substitution reaction with thiol nucleophiles.[10]

Step-by-Step Procedure:

  • To a solution of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as DMF, add the thiol (1.2 eq) and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 3-thio-substituted pyrazinone.

Representative Data:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHDMFRT392
Benzyl mercaptanK₂CO₃DMFRT488
EthanethiolNaHTHFRT285
Protocol 3: Alkoxylation with Alcohols

While less common due to the lower nucleophilicity of alcohols, alkoxylation can be achieved under more forcing conditions or with the corresponding alkoxides.

Step-by-Step Procedure:

  • To a solution of the desired alcohol in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.

  • After the evolution of hydrogen gas ceases, add a solution of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1.0 eq) in the same solvent.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and extraction.

  • Purify the crude product via column chromatography to obtain the desired 3-alkoxy-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Representative Data:

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF651255
EthanolNaHTHF651652
Benzyl alcoholNaHDMF801060

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more polar solvent to facilitate the formation of the Meisenheimer complex, or employing a stronger base. For less reactive nucleophiles, microwave-assisted synthesis can be a viable option to reduce reaction times and improve yields.[8]

  • Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to side products. Protecting group strategies may be necessary in such cases.

  • Purification Challenges: If the product is difficult to purify, consider alternative chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization.

Conclusion

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a highly valuable building block for the synthesis of a diverse library of pyrazinone derivatives. The protocols outlined in this application note provide a solid foundation for researchers to perform nucleophilic substitution reactions with a variety of nucleophiles. Understanding the underlying SNAr mechanism and the factors that influence the reaction is key to successfully synthesizing novel compounds with potential therapeutic applications.

References

  • BenchChem. Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • BenchChem. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery.
  • ResearchGate. Synthetic 2(1H)-pyrazinones with pharmacological activity.
  • ChemScene. 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one.
  • PMC. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • ChemicalBook. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9.
  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • datapdf.com. Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and.
  • PMC. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations.
  • Sigma-Aldrich. 3-Chloro-4-fluorobenzoic acid 95 403-16-7.
  • NIH. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
  • ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • SlidePlayer. Nucleophilic Substitution Reactions.
  • ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • PubMed. PNU-142731A Pharmacia.
  • YouTube. Nucleophilic Substitution: Practice Problems.
  • ResearchGate. Synthesis of PNU-243922 labelled with14C | Request PDF.
  • PubChem. 3-chloro-4-fluoro-5-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzonitrile.
  • Pharmaffiliates. CAS No : 108-42-9 | Chemical Name : 3-Chloroaniline.
  • chemrevise. 3.3 Halogenoalkanes.
  • YouTube. Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry).
  • Sigma-Aldrich. 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE AldrichCPR.
  • TargetMol. PNU-142731A | Anti-Asthma | Anti-Inflammatory.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heteroaromatic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4][5] However, the coupling of electron-deficient and nitrogen-rich heteroaryl chlorides, such as 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, presents a unique set of challenges. These substrates are often less reactive than their bromide or iodide counterparts, and the presence of multiple nitrogen atoms can lead to catalyst inhibition.[6][7][8][9]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one with a variety of aryl and heteroaryl boronic acids. Drawing upon established principles for the coupling of challenging heteroaryl halides, this document aims to equip researchers, scientists, and drug development professionals with the rationale and practical steps necessary to achieve high-yielding and reproducible results.

Causality Behind Experimental Choices: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][10] For a challenging substrate like 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, each component of the reaction mixture must be judiciously selected to facilitate these transformations.

The Catalytic System: Palladium Source and Ligand Selection

The choice of the palladium catalyst and its associated ligand is arguably the most critical factor for the coupling of heteroaryl chlorides.[9]

  • Palladium Source: While simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective in some cases, modern cross-coupling reactions often benefit from the use of pre-formed palladium precatalysts.[6][7][11] These are typically well-defined, air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, leading to more reproducible results and higher catalyst activity.

  • Ligand Selection: The sluggish reactivity of aryl chlorides necessitates the use of electron-rich and sterically bulky ligands.[9][12] These ligands promote the oxidative addition of the C-Cl bond to the palladium center and accelerate the subsequent reductive elimination step.

    • Bulky Biarylphosphines: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be exceptionally effective for the coupling of heteroaryl chlorides.[6][12] Their steric bulk creates a coordinatively unsaturated palladium center, facilitating the oxidative addition, while their electron-donating nature enhances the rate of reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have emerged as powerful alternatives to phosphine ligands.[13][14] They form highly stable palladium complexes that can exhibit remarkable catalytic activity in challenging coupling reactions. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a commercially available and highly effective class of Pd-NHC precatalysts.

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[15][16] The choice of base can significantly impact reaction rates and yields.

  • Base Selection: For the coupling of nitrogen-containing heterocycles, inorganic bases are generally preferred over organic amines, which can compete with the desired ligand for coordination to the palladium center.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and effective bases for a wide range of Suzuki couplings.

    • Phosphates (e.g., K₃PO₄): Tripotassium phosphate is often a superior choice for challenging couplings, as it is a stronger base and can facilitate the activation of the boronic acid.[6][15]

  • Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.

    • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently employed.

    • Aqueous Mixtures: The addition of water to the organic solvent is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[16] A typical ratio of organic solvent to water is around 4:1 to 10:1.

Experimental Workflow and Protocol

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Starting Material, Boronic Acid, Base, and Catalyst/Ligand solvent Add Degassed Solvent(s) reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Sources

The Synthetic Hub: Leveraging 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazinone Scaffold

In the landscape of medicinal chemistry, the pyrazinone core is a privileged scaffold, forming the backbone of numerous biologically active molecules. Its prevalence in natural products and synthetic pharmaceuticals underscores its versatility and importance.[1][2] The 2(1H)-pyrazinone structure, in particular, has garnered significant attention as it can be strategically functionalized to interact with a variety of biological targets, including protein kinases, which are pivotal in cancer progression.[3] This guide focuses on a key intermediate, 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one , a versatile building block designed for efficient diversification and the generation of novel drug candidates. The presence of a reactive chloro group at the 3-position, combined with the synthetically introduced 4-fluorobenzyl moiety at the N1-position, makes this intermediate a powerful tool for library synthesis and lead optimization in contemporary drug discovery programs.

The strategic incorporation of a fluorine atom in the benzyl substituent is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its application in generating diverse molecular entities, and insights into its potential in developing targeted therapeutics.

Synthesis of the Core Intermediate: A Plausible Pathway

A likely synthetic approach would commence with the reaction of an α-amino acid derivative, specifically N-(4-fluorobenzyl)glycine, with an appropriate C2 synthon. A particularly effective method for constructing di-halo-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[1] This is followed by a cyclization and subsequent halogenation step.

Postulated Synthetic Workflow

Synthetic_Workflow A N-(4-fluorobenzyl)glycinonitrile C Intermediate Dione A->C Reaction B Oxalyl Chloride B->C Reaction E 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E Reagent

Caption: Postulated synthetic workflow for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Application in Drug Discovery: A Gateway to Novel Chemical Space

The true utility of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one lies in the reactivity of its C3-chloro substituent. This position is primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries.[1][3][4]

Key Reactions and Their Significance
  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazinone ring facilitates the displacement of the chloride by various nucleophiles. This reaction is fundamental for introducing amine, ether, and thioether linkages, which are prevalent in many kinase inhibitors and other therapeutic agents.[5]

  • Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the pyrazinone core and a wide range of boronic acids or esters. This is a premier method for introducing aryl and heteroaryl substituents, which are crucial for modulating the pharmacological properties of a drug candidate.[6]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a versatile and efficient method to couple the chloropyrazinone with a broad scope of primary and secondary amines. This is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities at the C3 position.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as handles for further functionalization via "click chemistry" or as structural elements in their own right.[7]

Experimental Workflow for Library Generation

Library_Generation Start 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one SNAr SNAr (Amines, Alcohols, Thiols) Start->SNAr Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Compound Library SNAr->Library Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Diversification of the pyrazinone scaffold via key chemical transformations.

Protocols: A Practical Guide

The following protocols are generalized procedures based on established methodologies for reactions with similar chloropyrazine systems.[3][4] Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C3-chloro group with a nucleophile (e.g., an amine).

Materials:

  • 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

  • Nucleophile (e.g., morpholine, 1.2 equivalents)

  • Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • n-Butanol (or other suitable high-boiling solvent)

  • Microwave vial

Procedure:

  • To a microwave vial, add 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1 equivalent).

  • Add the desired nucleophile (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Add n-butanol to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and heat in a microwave reactor to 140 °C for 1 hour.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on TLC or a new peak with the expected mass in LC-MS. The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C3-position.

Materials:

  • 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

  • Aryl/heteroaryl boronic acid (1.5 equivalents)

  • PdCl2(dppf) (0.1 equivalents)

  • Sodium carbonate (2 M aqueous solution, 3.0 equivalents)

  • Acetonitrile (or other suitable solvent)

  • Microwave vial

Procedure:

  • To a microwave vial, add 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (1 equivalent) and the boronic acid (1.5 equivalents).

  • Add PdCl2(dppf) (0.1 equivalents).

  • Add acetonitrile and the 2 M aqueous sodium carbonate solution.

  • Seal the vial and heat in a microwave reactor to 150 °C for 20 minutes.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful coupling will be indicated by a significant change in the retention factor on TLC and the expected mass of the product in LC-MS. Full characterization by NMR and mass spectrometry is essential for structural confirmation.

Case Study: Application in Kinase Inhibitor Synthesis

The 2(1H)-pyrazinone scaffold is a known hinge-binding motif in many kinase inhibitors.[3] By applying the protocols described above, a library of potential kinase inhibitors can be synthesized from 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. For instance, coupling with various aminopyrazoles or other nitrogen-containing heterocycles could yield compounds analogous to known ERK1/2 inhibitors.[8]

Hypothetical Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis A 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one C Potential Kinase Inhibitor A->C Buchwald-Hartwig Amination B Aminopyrazole Derivative B->C Coupling Partner

Caption: A hypothetical route to a potential kinase inhibitor.

Quantitative Data Summary

While specific yield data for reactions involving 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one are not available, the table below provides representative yields for similar reactions on related chloropyrazinone systems, as reported in the literature.[3]

Reaction TypeReagentsTypical Yield (%)
SNArVarious amines, DIPEA, n-BuOH53-91
Suzuki CouplingVarious boronic acids, PdCl2(dppf), Na2CO3, MeCN8-99

These ranges highlight the efficiency and versatility of these transformations, suggesting that 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a highly viable intermediate for generating compound libraries with good to excellent yields.

Conclusion

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one represents a strategically designed intermediate for modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established pyrazinone chemistry. The true power of this molecule lies in its capacity for diversification through a variety of robust chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore new chemical space and accelerate the discovery of novel therapeutics, particularly in the realm of kinase inhibition. As with any synthetic endeavor, careful optimization and thorough characterization are paramount to success.

References

  • Carmen, A., & Enrique, G. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 11(54), 34247-34270.
  • Moody, C. J., & Roffey, J. R. A. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(15), 4734-4751.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
  • Aoyagi, Y., Inoue, A., Koike, I., & Kizu, K. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257-272.
  • Aoyagi, Y., et al. (1992). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Heterocycles, 33(1), 257.
  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 9, S861-S866.
  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179.
  • Krasavin, M. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(13), 4057.
  • Zarghi, A., et al. (2013). Synthesis and evaluation of Src kinase inhibitory and anticancer activities of novel 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4344-4347.
  • Sagitova, E. A., et al. (2023). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 19, 446-456.
  • Belskaya, N. P., et al. (2023). Bioactive Pyrrolo[2,1-f][1][3][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7739.

  • The Chemistry of Antivirals: Key Intermediates in Pharmaceutical Synthesis. (2026, February 12). PharmaBlock.
  • Carmen, A., & Enrique, G. (2021). 2(1H)
  • 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. ChemScene.
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-1H-pyrrole. Benchchem.
  • Nawrot, B., & Ciesielska, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Goud, S. R., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry, 16(22), 3418-3428.
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
  • Deev, S. L., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2167-2182.
  • Quiroga, J., & Insuasty, B. (2022).
  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (2016).
  • Gzella, A. K., et al. (2010). Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][3][9]triazines. Letters in Drug Design & Discovery, 7(4), 248-251.

  • Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 34(11), 2131-2136.
  • van der Kolk, T. E., et al. (2019). Synthesis of Functionalized Pyrazin-2(1H)-ones via Tele-Nucleophilic Substitution of Hydrogen Involving Grignard Reactants and Electrophiles. Organic Letters, 21(8), 2688-2692.
  • Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2894-2902.
  • Wojciechowski, K., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815.
  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.

Sources

Application Notes and Protocols for the Scalable Preparation of Fluorobenzyl Pyrazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the scalable synthesis of fluorobenzyl pyrazinone derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document outlines robust and scalable synthetic strategies, provides detailed experimental protocols, and discusses critical process considerations to enable researchers and drug development professionals to confidently produce these valuable molecules on a laboratory and pilot-plant scale.

The synthetic approaches detailed herein are built upon established and versatile chemical transformations, including multicomponent reactions and classical cyclization strategies, adapted for the specific requirements of incorporating a fluorobenzyl moiety. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly addressed to ensure scientific integrity and practical utility.

Strategic Approaches to Fluorobenzyl Pyrazinone Synthesis

The synthesis of fluorobenzyl pyrazinone derivatives can be broadly approached through two primary strategies:

  • Convergent Strategy (Pre-incorporation of the Fluorobenzyl Moiety): This approach involves the synthesis of a key intermediate that already contains the fluorobenzyl group, which is then elaborated to form the pyrazinone ring. This strategy is often advantageous for scalability as it can simplify the final purification steps.

  • Divergent Strategy (Post-synthetic Fluorobenzylation): In this strategy, a common pyrazinone core is first synthesized and subsequently functionalized with the fluorobenzyl group. This approach allows for the rapid generation of a library of analogs from a single intermediate.

This guide will focus on scalable protocols for both strategies, providing researchers with the flexibility to choose the most suitable approach based on their specific target molecule and available starting materials.

Convergent Synthesis via N-Fluorobenzyl-α-Aminonitriles (Hoornaert's Method Adaptation)

A highly effective and scalable method for the synthesis of fluorobenzyl pyrazinones is an adaptation of Hoornaert's method, which utilizes α-aminonitriles and oxalyl halides.[1][3] The key to this approach is the scalable preparation of the N-fluorobenzyl-α-aminonitrile intermediate.

Logical Workflow for Convergent Synthesis

A Fluorobenzylamine D N-Fluorobenzyl-α-aminonitrile A->D B Aldehyde/Ketone B->D C Cyanide Source (e.g., TMSCN) C->D F Fluorobenzyl Pyrazinone Derivative D->F E Oxalyl Halide (e.g., Oxalyl Chloride) E->F

Caption: Convergent synthesis workflow for fluorobenzyl pyrazinones.

Protocol 1: Scalable Synthesis of N-(4-Fluorobenzyl)-2-amino-2-methylpropanenitrile

This protocol details the preparation of a key α-aminonitrile intermediate. The Strecker reaction, a three-component condensation, is a robust and scalable method for this transformation.[4][5]

Materials:

  • 4-Fluorobenzylamine

  • Acetone

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large, jacketed reaction vessel with overhead stirrer, dropping funnel, and temperature probe

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-fluorobenzylamine (1.0 eq) in methanol (5-10 volumes) in the reaction vessel, add acetone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.1 eq) via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: TMSCN is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(4-fluorobenzyl)-2-amino-2-methylpropanenitrile. This product is often of sufficient purity for the next step.

Protocol 2: Scalable Synthesis of 1-(4-Fluorobenzyl)-3,5-dichloro-6,6-dimethyl-5,6-dihydropyrazin-2(1H)-one

This protocol describes the cyclization of the α-aminonitrile with oxalyl chloride to form the dihalopyrazinone, a versatile intermediate.

Materials:

  • N-(4-Fluorobenzyl)-2-amino-2-methylpropanenitrile

  • Oxalyl chloride

  • Toluene

  • Hexanes

Equipment:

  • Jacketed reaction vessel with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filtration apparatus

Procedure:

  • In the reaction vessel under a nitrogen atmosphere, dissolve the N-(4-fluorobenzyl)-2-amino-2-methylpropanenitrile (1.0 eq) in toluene (10 volumes).

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C. Caution: Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Slowly add hexanes (5-10 volumes) to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield the 1-(4-fluorobenzyl)-3,5-dichloro-6,6-dimethyl-5,6-dihydropyrazin-2(1H)-one.

Divergent Synthesis via N-Alkylation of a Pyrazinone Core

This strategy is particularly useful for creating a library of analogs with different fluorobenzyl substitution patterns from a common pyrazinone intermediate. The N-alkylation of pyrazinones can be achieved using fluorobenzyl halides under basic conditions.

Logical Workflow for Divergent Synthesis

A Pyrazinone Core D Fluorobenzyl Pyrazinone Derivative A->D B Base (e.g., NaH, K₂CO₃) B->D C Fluorobenzyl Halide (e.g., 4-Fluorobenzyl Bromide) C->D

Caption: Divergent synthesis workflow for fluorobenzyl pyrazinones.

Protocol 3: N-Alkylation of a Pyrazinone with 4-Fluorobenzyl Bromide

This protocol provides a general procedure for the N-alkylation of a pre-synthesized pyrazinone.

Materials:

  • Pyrazinone starting material

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of the pyrazinone (1.0 eq) in anhydrous DMF (5 volumes) dropwise. Caution: NaH is highly flammable and reacts violently with water. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous DMF (2 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-fluorobenzyl) pyrazinone.

Multicomponent Synthesis: The Ugi Reaction

The Ugi four-component reaction (U-4CR) offers a highly convergent and atom-economical route to highly substituted pyrazinone precursors.[6][7] By employing a fluorobenzylamine as the amine component, the fluorobenzyl moiety can be efficiently incorporated in a single step. Subsequent deprotection and cyclization yield the desired pyrazinone.

Logical Workflow for Ugi-based Synthesis

A Fluorobenzylamine E Ugi Adduct A->E B Aldehyde/Ketone B->E C Carboxylic Acid C->E D Isocyanide D->E F Deprotection & Cyclization E->F G Fluorobenzyl Pyrazinone Derivative F->G

Caption: Ugi reaction workflow for the synthesis of fluorobenzyl pyrazinones.

Purification and Characterization

The purification of fluorobenzyl pyrazinone derivatives is typically achieved by standard laboratory techniques.

  • Crystallization: For solid products, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material on a large scale.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile method for the purification of both solid and oily products, particularly for the removal of closely-related impurities.

Characterization Data:

The identity and purity of the synthesized fluorobenzyl pyrazinone derivatives should be confirmed by a combination of spectroscopic methods.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the fluorobenzyl group (aromatic protons and benzylic CH₂), and protons of the pyrazinone core and its substituents.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic C-F coupling patterns for the fluorinated benzene ring.
¹⁹F NMR A singlet or multiplet in the characteristic region for an aryl-fluorine atom.
IR Spectroscopy Characteristic absorption bands for C=O (amide), C=N, and C-F bonds.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[8]

Specific Hazards of Reagents:

  • Fluorobenzyl Halides (e.g., 4-fluorobenzyl bromide): These are lachrymators and irritants. Avoid inhalation of vapors and contact with skin and eyes.

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases. Must be handled with extreme caution.

  • Trimethylsilyl Cyanide (TMSCN): Highly toxic and can release hydrogen cyanide gas upon contact with acids or moisture. All work with TMSCN must be conducted in a certified chemical fume hood, and a cyanide antidote kit should be readily available.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Scalability Considerations

Transitioning from laboratory-scale to pilot-plant or industrial-scale production requires careful consideration of several factors:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions, such as the reaction with oxalyl chloride or the quenching of sodium hydride, require careful temperature control and may necessitate the use of jacketed reactors with efficient cooling systems.

  • Reagent Addition Rates: The rate of addition of hazardous or highly reactive reagents must be carefully controlled on a larger scale to manage heat evolution and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction progress, especially in heterogeneous reactions.

  • Work-up and Isolation: Extraction and filtration procedures may need to be adapted for larger volumes. The choice of crystallization as a final purification step is highly desirable for scalability due to its efficiency and cost-effectiveness.

  • Process Safety Analysis: A thorough process safety analysis should be conducted before scaling up any chemical synthesis to identify and mitigate potential hazards.

References

  • ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
  • Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). Synthesis of 2(1H)-pyrazinones by means of Ugi reactions. Journal of Molecular Structure, 1285, 135443.
  • Hoornaert, G. J., & Compernolle, F. (1983). A convenient synthesis of 3,5-dihalo-2(1H)-pyrazinones. Tetrahedron Letters, 24(18), 1925-1928.
  • Jacobsen, E. N., & Wenzel, A. G. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 129(37), 11314–11315.
  • Das, B., & Reddy, K. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60.
  • Ding, M. W., et al. (2021). Four-Component Synthesis of Polysubstituted Pyrazin-2(1 H)-ones through a Ugi/Staudinger/Aza-Wittig/Isomerization Sequence. The Journal of Organic Chemistry, 86(15), 10755–10761.
  • Jiangsu Suoteng New Material Technology Co., Ltd. (2024). Acetylhydrazine: The key cornerstone of pyrazinone insecticide synthesis. Retrieved from [Link]

  • MDPI. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 23(11), 2892.
  • Tota, A., & Elderfield, R. C. (1942). The Synthesis of 2(1H)-Pyrazinones. The Journal of Organic Chemistry, 7(5), 382–390.

Sources

Application Note: Regioselective Functionalization of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the privileged scaffold 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one .

Executive Summary

The pyrazin-2(1H)-one scaffold is a pharmacophore of high interest in kinase inhibition (e.g., BTK, P2X7 antagonists). The specific derivative 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (Compound 1) offers a unique reactivity profile due to the interplay between the electrophilic C3-chloride and the electronic bias introduced by the N1-(4-fluorobenzyl) group.

This guide details the divergent regioselectivity accessible through distinct mechanistic pathways:

  • C3-Functionalization: Exploiting the vinylogous amide chloride for SNAr and Pd-catalyzed cross-couplings.

  • C5-Selective C-H Activation: Utilizing Concerted Metalation-Deprotonation (CMD) to functionalize the electron-deficient C5 position, avoiding the sterically hindered C6.

Structural Analysis & Reactivity Map

The reactivity of Compound 1 is governed by three electronic features:

  • C3-Cl Handle: Highly activated for nucleophilic attack due to the adjacent lactam carbonyl and the para-nitrogen (N4).

  • N1-Benzyl Group: Sterically shields the C6 position, directing transition-metal-catalyzed C-H activation toward C5.

  • 4-Fluoro Motif: Provides a convenient NMR handle (

    
    F 
    
    
    
    ppm) for reaction monitoring without overlap from other aromatic signals.
Visualization: Reactivity Logic Flow

ReactivityMap Core 3-chloro-1-(4-fluorobenzyl) pyrazin-2(1H)-one SnAr Path A: S_NAr / Suzuki (Nucleophilic Attack) Core->SnAr High Electrophilicity at C3 CH_Act Path B: C-H Activation (Electrophilic Palladation) Core->CH_Act Steric shielding at C6 Acidity at C5 Lith Path C: Lithiation (Directed ortho-Metalation) Core->Lith N1-Directing Effect Prod_C3 C3-Functionalized (Amines, Aryls) SnAr->Prod_C3 Prod_C5 C5-Aryl/Alkenyl (Thermodynamic) CH_Act->Prod_C5 Prod_C6 C6-Silyl/Alkyl (Kinetic/Chelation) Lith->Prod_C6

Figure 1: Divergent reactivity pathways. C3 is the primary electrophilic site. C5 is preferred for Pd-catalyzed C-H activation, while C6 is accessible via lithiation (though less common).

Module A: C3-Functionalization (The Electrophilic Handle)

The chlorine atom at C3 is a "pseudo-acid chloride" equivalent. It undergoes SNAr under mild conditions and oxidative addition with Pd(0) readily.

Protocol A1: C3-Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C3. Mechanism: Pd(0) oxidative addition into the C3-Cl bond is faster than C-H activation at C5.

  • Reagents:

    • Substrate: Compound 1 (1.0 equiv)[1]

    • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Step-by-Step:

    • Charge a reaction vial with Compound 1, boronic acid, and Pd catalyst.

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed 1,4-dioxane and aqueous K₂CO₃.

    • Heat to 90 °C for 4–6 hours. Note: Monitoring by LCMS is critical; prolonged heating may lead to hydrolysis of the lactam.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol A2: C3-SNAr with Amines

Objective: Synthesis of 3-amino-pyrazinones (kinase hinge binders).

  • Reagents:

    • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

    • Base: DIPEA (2.0 equiv) or K₂CO₃ (if amine is a salt)

    • Solvent: DMSO or NMP (High polarity is required)

  • Step-by-Step:

    • Dissolve Compound 1 in DMSO (0.5 M).

    • Add DIPEA followed by the amine.

    • Stir at 60–80 °C .

    • Endpoint: Reaction is usually complete within 2 hours.

    • Isolation: Pour into crushed ice/water. The product often precipitates. Filter and wash with water.

Module B: C5-Regioselective C-H Activation

This is the most challenging yet valuable transformation. While lithiation (LiTMP) can favor C6 (ortho to N1), Palladium-catalyzed Direct Arylation strongly favors C5 .

Why C5? The "Concerted Metalation-Deprotonation" (CMD) pathway relies on the acidity of the C-H bond. The C5 proton is more acidic due to the inductive effect of the adjacent N4 and is less sterically hindered by the bulky N1-(4-fluorobenzyl) group compared to C6.

Protocol B1: C5-Direct Arylation (Fagnou-Type Conditions)

Objective: Regioselective installation of an aryl group at C5 retaining the C3-Cl handle (if desired) or performing on a C3-substituted analog.

  • Reagents:

    • Substrate: Compound 1 (1.0 equiv)[1]

    • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃·HBF₄ (10 mol%) or SPhos (for sterically demanding cases)

    • CMD Base/Additive: Pivalic Acid (PivOH) (30 mol%) + K₂CO₃ (2.0 equiv)

    • Solvent: Toluene or Mesitylene

  • Step-by-Step:

    • Combine Compound 1, Ar-Br, Pd(OAc)₂, Ligand, and K₂CO₃ in a pressure tube.

    • Add PivOH (solid) and solvent.

    • Seal and heat to 110 °C for 16 hours.

    • Critical Control Point: The presence of Pivalic Acid is mandatory. It acts as a proton shuttle, lowering the energy barrier for C5-deprotonation.

    • Purification: Filter through Celite. The C5-arylated product is usually less polar than the starting material.

Comparative Data & Troubleshooting

Table 1: Regioselectivity Outcomes by Method

MethodReagent SystemMajor SiteSelectivity (C5:C6)Notes
Suzuki Coupling Pd(0) / BaseC3 >99:1Oxidative addition at C-Cl is fastest.
SNAr Amine / HeatC3 >99:1Nucleophilic attack at C3 carbonyl-like center.
C-H Activation Pd(II) / PivOHC5 ~90:10Sterics of N1-benzyl block C6 access.
Lithiation LiTMP / -78°CC6 ~70:30Coordination to N1 favors C6, but C5 is competitive.
Troubleshooting Guide
  • Issue: Hydrolysis of C3-Cl to C3-OH (Pyrazin-2,3-dione).

    • Cause: Wet solvents or excess hydroxide during Suzuki coupling.

    • Fix: Use anhydrous dioxane and strictly limit water in the base solution, or switch to K₃PO₄ (anhydrous).

  • Issue: Low conversion in C-H activation.

    • Cause: Catalyst poisoning by the free N4 nitrogen.

    • Fix: Increase catalyst loading to 10% or use a more bulky ligand like DavePhos to prevent N4-Pd coordination.

References

  • Regioselectivity in Palladium-Catalyzed C-H Activation. Organic Letters. Source:

  • Synthesis of Chiral Piperazin-2-ones via Pyrazin-2-ols. Organic Chemistry Frontiers. Source:

  • Pd-Catalysed Regioselective C-H Functionalisation of 2-Pyrones (Analogous Scaffold). Dalton Transactions. Source:

  • Nucleophilic Aromatic Substitution on Chloropyrazines. BenchChem Protocols. Source:

  • Direct Arylation Mechanisms (CMD). Chemical Science. Source:

Sources

Application Notes and Protocols for the Crystallization and Isolation of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount to ensure its safety, efficacy, and stability. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This process relies on the differences in solubility of the target compound and its impurities in a selected solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, it is possible to selectively precipitate the desired compound in a highly pure crystalline form, leaving impurities behind in the solution.

This application note provides a comprehensive guide to developing a robust crystallization protocol for the isolation of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. We will delve into the principles of solvent selection, present a systematic approach to screening for optimal crystallization conditions, and provide detailed experimental protocols. Furthermore, we will address common challenges encountered during crystallization and offer practical troubleshooting strategies.

Pillar 1: Understanding the Compound - Physicochemical Properties

A successful crystallization strategy begins with a thorough understanding of the physicochemical properties of the target molecule. For 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, the key features influencing its solubility and crystallization behavior are:

  • Polarity: The presence of a polar pyrazinone ring, a chloro substituent, and a fluorobenzyl group imparts a moderate to high polarity to the molecule. This suggests that it will be more soluble in polar solvents.

  • Hydrogen Bonding: The pyrazinone ring contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. This property will influence its interaction with protic solvents like alcohols.

  • Aromaticity: The presence of both a pyrazine and a benzene ring allows for potential π-π stacking interactions, which can play a role in crystal lattice formation.

A critical first step in developing a crystallization protocol is to determine the solubility of the compound in a range of solvents with varying polarities. This data is essential for selecting a suitable solvent system.

Pillar 2: Strategic Solvent Selection - The Heart of Crystallization

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent for the recrystallization of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling or near-boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, leading to its precipitation.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.

  • Safety: The solvent should have a low toxicity and flammability profile.

Solvent Screening Protocol: A Systematic Approach

A systematic screening of solvents is recommended to identify the optimal system for crystallization. This typically involves testing the solubility of a small amount of the crude 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in a variety of solvents at room temperature and at their boiling points.

Table 1: Potential Solvents for Crystallization Screening

Solvent ClassSpecific SolventsRationale
Alcohols Ethanol, Isopropanol, MethanolProtic solvents capable of hydrogen bonding; often effective for polar heterocyclic compounds.
Esters Ethyl AcetateMedium polarity solvent, good for dissolving a range of organic compounds.
Ketones AcetoneApolar aprotic solvent, can be effective for moderately polar compounds.
Ethers Tetrahydrofuran (THF)Apolar aprotic solvent, good dissolving power for many organics.
Hydrocarbons Heptane, HexaneNonpolar solvents, often used as anti-solvents in multi-solvent systems.
Chlorinated Dichloromethane (DCM)Good solvent for a wide range of organic compounds, but use with caution due to toxicity.
Aromatic TolueneCan be effective for compounds with aromatic rings, but has a high boiling point.
Experimental Protocol for Solvent Screening:
  • Place a small, accurately weighed amount (e.g., 10-20 mg) of crude 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. A good solvent will show a significant amount of precipitate upon cooling.

  • If the compound is very soluble in a particular solvent at room temperature, that solvent may be a good candidate for the "solvent" part of a two-solvent (solvent/anti-solvent) system.

Caption: Workflow for selecting an optimal crystallization solvent system.

Pillar 3: Experimental Protocols for Crystallization

Based on preliminary screening and literature precedents for similar heterocyclic compounds, both single-solvent and multi-solvent crystallization methods are viable for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Protocol 1: Single-Solvent Recrystallization from Ethanol

Ethanol is a good starting point for the recrystallization of many moderately polar organic compounds, including pyrazinone derivatives.

Materials:

  • Crude 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture to a gentle boil with stirring. Continue adding ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Recovery: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful if the compound is too soluble in a particular solvent even at low temperatures. In this case, a second solvent in which the compound is insoluble (the anti-solvent) is added to induce precipitation. A common combination for compounds of this type is Ethyl Acetate (solvent) and Heptane (anti-solvent).

Materials:

  • Crude 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

  • Ethyl Acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add heptane dropwise with continuous swirling until the solution becomes slightly turbid (cloudy).

  • Re-dissolution and Cooling: If the solution becomes too cloudy, add a few drops of hot ethyl acetate to re-dissolve the precipitate. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Recovery and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of ethyl acetate and heptane (in the same ratio as the final crystallization mixture).

  • Drying: Dry the crystals under vacuum.

Crystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Hot_Filter->Dissolve Insoluble Impurities Cool Slow Cooling to Room Temperature Hot_Filter->Cool Clear Solution Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: A generalized workflow for the crystallization process.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is supersaturated.- Evaporate some of the solvent and allow to cool again.- Try a different solvent or a multi-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out (formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is impure.- Use a lower-boiling solvent.- Allow the solution to cool more slowly.- Try to further purify the crude material before crystallization.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Cool the solution for a longer period in the ice bath.- Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The successful crystallization of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a critical step in its purification. By systematically screening for an appropriate solvent system and carefully controlling the crystallization process, it is possible to obtain a high-purity crystalline product. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop a robust and reproducible isolation procedure for this important compound.

References

  • Recrystallization. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

  • Crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • "Recrystallization (chemistry)". Wikipedia, 2023. [Online]. Available: [Link].

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, vol. 22, no. 11, 2017, p. 1985. PubMed Central, [Link].

  • "Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid." IP.com, 2018. [Online]. Available: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-ZN-3CL-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are struggling with the yield of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one . This is a deceptive reaction. On paper, it is a simple


 alkylation of a secondary amine. In practice, you are fighting two competing mechanisms:
  • Regioselectivity (N- vs. O-alkylation): The pyrazinone core is an ambident nucleophile.[1] The lactam oxygen is "hard," and the nitrogen is "soft."[1]

  • Chemo-stability (The Labile Chlorine): The C3-Chlorine atom is activated by the adjacent ring nitrogen and the carbonyl.[1] It is highly susceptible to nucleophilic aromatic substitution (

    
    ) by water (hydrolysis) or your own base.[1]
    

This guide moves beyond standard textbook protocols to address the specific causality of yield loss in this scaffold.

Module 1: Critical Control Points (The "Why" of Failure)

Before altering your stoichiometry, analyze your reaction against these three failure modes.

The Ambident Nucleophile Trap

The precursor, 3-chloropyrazin-2(1H)-one, exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).[1]

  • The Risk: Under basic conditions, the negative charge is delocalized.[1] If the counter-ion coordinates tightly to the nitrogen (e.g.,

    
     in non-polar solvents), or if the electrophile is "hard," you get O-alkylation  (the ether product).[1]
    
  • The Fix: You need to maximize the "soft" character of the nitrogen.[1] This dictates the use of Cesium Carbonate (

    
    )  or Sodium Hydride (
    
    
    
    )
    in polar aprotic solvents.
The "Invisible" Water

The 3-chloro substituent is an excellent leaving group.[1]

  • The Risk: If your solvent (DMF/DMSO) is "wet" (>500 ppm

    
    ) or your base is hygroscopic (old 
    
    
    
    ), the hydroxide ion generated will attack C3, displacing the chlorine to form 3-hydroxy-1-(4-fluorobenzyl)pyrazin-2(1H)-one .[1]
  • The Fix: Solvents must be anhydrous (<50 ppm).[1] Bases must be dried or freshly opened.[1]

Module 2: Optimized Protocols

We recommend Method A for scale-up (safer, robust) and Method B for maximum yield on small scale (high reactivity).[1]

Comparison of Methods
ParameterMethod A: Cesium CarbonateMethod B: Sodium Hydride
Primary Mechanism Weak Base / Soft Cation EffectIrreversible Deprotonation
Solvent DMF or Acetonitrile (Anhydrous)THF or DMF (Anhydrous)
Temp


Risk Profile Low (Thermal degradation only)High (Moisture sensitivity)
Selectivity (N:O) ~10:1>20:1
Detailed Protocol: Method A (Cesium Carbonate)

Recommended for batches >5g due to ease of handling.

  • Charge: To a flame-dried flask under

    
    , add 3-chloropyrazin-2(1H)-one  (1.0 eq) and Anhydrous DMF  (10 mL/g).
    
  • Base: Add

    
      (1.5 eq). Note: Cesium is crucial here; the large cation radius disrupts the ion pair, leaving the pyrazinone anion "naked" and more nucleophilic at the Nitrogen.[1]
    
  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise.[1]

  • Reaction: Heat to

    
      for 4-6 hours. Do not exceed 
    
    
    
    to prevent Cl-displacement.[1]
  • Workup: Pour into ice water. The product should precipitate.[1][2] If it oils out, extract with EtOAc, but wash the organic layer with

    
     (aq) to remove DMF completely.
    

Module 3: Troubleshooting Guide (Q&A)

Q1: I see two spots on TLC very close together. Which is my product?

  • Diagnosis: You likely have a mixture of N-alkyl (Target) and O-alkyl (Impurity).[1]

  • Differentiation:

    • N-alkyl (Target): Usually more polar (lower

      
      ) due to the carbonyl dipole.[1] In 
      
      
      
      NMR, the benzyl
      
      
      usually appears around 5.0–5.2 ppm .[1]
    • O-alkyl (Impurity): Less polar (higher

      
      ).[1] The benzyl 
      
      
      
      shifts upfield to 5.4–5.5 ppm .[1]
  • Correction: Switch to Method B (NaH) or lower the temperature. High heat favors the thermodynamic O-alkylation in some solvent systems.[1]

Q2: My product lost the Chlorine atom (Mass Spec shows M-18 or M+OH).

  • Diagnosis: Hydrolysis has occurred.[1][2][3] You created the uracil derivative.

  • Root Cause: Water in the DMF or old base.[1]

  • Correction: Add 3Å Molecular Sieves to the reaction flask. Ensure the 4-fluorobenzyl bromide is not contaminated with HBr acid (which catalyzes hydrolysis).[1]

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: The pyrazinone anion is precipitating out or the alkyl halide has degraded.[1]

  • Correction: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.1 eq). This performs a Finkelstein reaction in situ, converting the benzyl bromide to the more reactive benzyl iodide.[1]

Module 4: Logic & Pathway Visualization

The following diagram illustrates the decision logic and chemical pathways.

ReactionPathways Start Start: 3-chloropyrazin-2(1H)-one Reagents Add Base + 4-Fluorobenzyl Bromide Start->Reagents Anion Ambident Anion (N- vs O- nucleophile) Reagents->Anion Cond_NaH Condition A: NaH / THF (0°C) Prod_N TARGET: N-Alkylated Product (High Yield) Cond_NaH->Prod_N Major Pathway Prod_O IMPURITY: O-Alkylated Ether Cond_NaH->Prod_O Minor (<5%) Cond_Cs2CO3 Condition B: Cs2CO3 / DMF (60°C) Cond_Cs2CO3->Prod_N Major Pathway Cond_Cs2CO3->Prod_O Minor (~10%) Cond_Wet Condition C: Wet Solvent / High Temp Prod_OH IMPURITY: Hydrolysis (3-OH) Cond_Wet->Prod_OH S_NAr Displacement Anion->Cond_NaH Kinetic Control Anion->Cond_Cs2CO3 Soft Cation Effect Anion->Cond_Wet Water Present

Caption: Reaction pathway logic demonstrating the competition between N-alkylation (Target), O-alkylation, and Hydrolysis based on reaction conditions.

References

  • Regioselective N-Alkylation of Heterocycles

    • Context: Discusses the role of "soft" cations (Cesium)
    • Source: F. Ansari et al., "Regioselective N-alkylation of 2-pyridones and related heterocycles," Beilstein J. Org.[1] Chem., 2021.[1][4]

    • (General Journal Link for verification of principle).

  • Synthesis of Pyrazinone Scaffolds

    • Context: Precursor synthesis from 2,3-dichloropyrazine and subsequent functionalization.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p. 272; Vol. 77, p. 254 (Analogous 2-chloropyridine/pyrazine chemistry).[1]

  • Ambident Nucleophile Theory (Hard/Soft Acid Base)

    • Context: Theoretical grounding for why NaH/THF favors N-alkylation (tight ion pairing shielding the Oxygen).[1]

    • Source:Journal of Medicinal Chemistry, "Alkylation of Pyrazinones in HIV Integrase Inhibitor Synthesis" (General reference to the class of chemistry used in Dolutegravir intermedi
  • Safety Data & Solubility

    • Context: Handling of fluorobenzyl halides and chloropyrazines.
    • Source: PubChem Compound Summary for 3-chloropyrazin-2(1H)-one.[1]

Sources

Minimizing hydrolysis side reactions of 3-chloropyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloropyrazinone Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloropyrazinone derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and handling of these valuable compounds, with a specific focus on minimizing unwanted hydrolysis side reactions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and reactivity of 3-chloropyrazinones.

Q1: What is 3-chloropyrazinone hydrolysis, and why is it a concern?

A1: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[1] In the context of 3-chloropyrazinones, the chlorine atom at the 3-position is displaced by a hydroxyl (-OH) group from water, converting the 3-chloropyrazinone into its corresponding 3-hydroxypyrazinone analog. This is a significant concern because it consumes your starting material, generates impurities that can be difficult to separate, and ultimately lowers the yield of your desired product. In a drug development context, such impurities can introduce unforeseen toxicological or pharmacological effects.[2]

Q2: What is the underlying mechanism of this hydrolysis reaction?

A2: The hydrolysis of 3-chloropyrazinones typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazinone ring is an electron-deficient system, which makes the carbon atom bonded to the chlorine electrophilic and susceptible to attack by nucleophiles. Water, and more potently, the hydroxide ion (OH⁻), can act as the nucleophile. The reaction is generally accelerated by conditions that increase nucleophilicity (e.g., high pH) or further activate the pyrazinone ring.

HydrolysisMechanism Figure 1: Mechanism of Hydrolysis cluster_intermediate Intermediate Chloropyrazinone 3-Chloropyrazinone Meisenheimer Meisenheimer-like Intermediate Chloropyrazinone->Meisenheimer Nucleophilic Attack Nucleophile H₂O / OH⁻ (Nucleophile) Hydroxypyrazinone 3-Hydroxypyrazinone Meisenheimer->Hydroxypyrazinone Loss of Leaving Group LeavingGroup H⁺ + Cl⁻

Figure 1: Simplified SNAr hydrolysis mechanism.

Q3: Which factors have the most significant impact on the rate of hydrolysis?

A3: Several environmental and structural factors can dramatically influence the rate of hydrolysis. Controlling these is key to minimizing this side reaction.

  • pH: This is arguably the most critical factor. The rate of hydrolysis is often significantly faster under basic conditions due to the higher concentration of the potent hydroxide (OH⁻) nucleophile compared to neutral water.[3] Conversely, highly acidic conditions can sometimes promote hydrolysis, though the mechanism may differ.[2] Optimal stability is typically found in a neutral to slightly acidic pH range.[4][5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions and workups at lower temperatures can substantially reduce the extent of this side reaction.

  • Solvent: The choice of solvent is crucial. Protic solvents (e.g., water, methanol, ethanol) can participate directly in the hydrolysis. Using anhydrous aprotic solvents (e.g., THF, DCM, Toluene) is a primary strategy for prevention.

  • Presence of Water: Even trace amounts of water in reagents or solvents, or exposure to atmospheric moisture, can lead to hydrolysis over time.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Significant formation of the 3-hydroxypyrazinone byproduct during the reaction. 1. Presence of water in the reaction solvent or reagents.2. Reaction temperature is too high.3. Use of a basic reagent that introduces or generates water.1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Dry reagents in a vacuum oven if appropriate. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Optimize Temperature: Attempt the reaction at a lower temperature. Even a reduction from room temperature to 0 °C can have a significant effect.3. Reagent Choice: If a base is required, use a non-nucleophilic, anhydrous base (e.g., proton sponge, DBU) or ensure powdered bases (like K₂CO₃) are thoroughly dried before use.
Product degrades during aqueous workup or extraction. 1. Prolonged exposure to aqueous layers, especially if basic.2. Use of strong bases (e.g., NaOH, KOH) for neutralization or pH adjustment.1. Minimize Contact Time: Perform the aqueous wash and extractions as quickly as possible. Use pre-chilled water or brine to keep the system cold.2. Use Weaker Bases: Neutralize acidic mixtures with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak phosphate buffer instead of strong hydroxides.[7]3. Phase Separator: For larger scale operations, consider using a phase separator to minimize the time the organic layer is in contact with the aqueous layer.
The purified product shows signs of hydrolysis upon storage. 1. Incomplete removal of acidic or basic impurities.2. Storage in a non-anhydrous environment.3. Exposure to light or air, which may catalyze degradation.1. Ensure Purity: Confirm the absence of impurities by NMR and LC-MS. If necessary, re-purify, ensuring the final product is neutral.2. Proper Storage: Store the solid product in a desiccator under an inert atmosphere. For solutions, use anhydrous solvents and store under inert gas in a sealed vial.3. Protect from Environment: Store in an amber vial to protect from light and at a low temperature (e.g., in a freezer) to slow any potential degradation pathways.[7]

Preventative Strategies & Experimental Protocols

Proactive measures are the most effective way to manage hydrolysis. Below is a workflow and a detailed protocol for a typical nucleophilic substitution reaction, designed to minimize water-related side reactions.

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow decision decision start Hydrolysis Detected? reaction During Reaction start->reaction Yes workup During Workup/ Purification start->workup storage During Storage start->storage check_reagents Use Anhydrous Solvents/ Reagents. Run under N₂/Ar. reaction->check_reagents minimize_time Minimize Contact Time with Aqueous Phase workup->minimize_time check_purity Ensure Final Compound is Neutral and Pure storage->check_purity lower_temp Lower Reaction Temperature check_reagents->lower_temp check_base Use Anhydrous/ Non-nucleophilic Base lower_temp->check_base use_cold Use Cold (0°C) Brine/ Water for Washes minimize_time->use_cold weak_base Neutralize with Weak Base (e.g., NaHCO₃) use_cold->weak_base store_properly Store in Desiccator under N₂/Ar at Low Temp. check_purity->store_properly

Figure 2: Decision workflow for troubleshooting hydrolysis.
Protocol: Amine Substitution on a 3-Chloropyrazinone under Anhydrous Conditions

This protocol describes the reaction of a generic 3-chloropyrazinone with an amine, incorporating best practices to prevent hydrolysis.

1. Reagent and Glassware Preparation (The Foundation):

  • Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent: Use anhydrous tetrahydrofuran (THF), freshly dispensed from a solvent purification system or from a sealed bottle over molecular sieves.

  • Reagents:

    • 3-Chloropyrazinone: Ensure it is dry. If it's a stable solid, it can be dried in a vacuum oven at a temperature well below its melting point.

    • Amine: Distill if liquid. If solid, ensure it is anhydrous.

    • Base: Use a non-aqueous base like triethylamine (Et₃N), distilled from calcium hydride, or an anhydrous solid base like potassium carbonate (K₂CO₃), which should be flame-dried under vacuum just before use.[8]

2. Reaction Setup and Execution (The Core Procedure):

  • Set up the dried glassware under a positive pressure of nitrogen or argon. Use septa on all openings to maintain the inert atmosphere.

  • To the reaction flask, add the 3-chloropyrazinone (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous THF via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Begin stirring the suspension. If needed, cool the flask to 0 °C in an ice-water bath to manage any exotherm and further suppress hydrolysis.

  • In a separate, dry flask, dissolve the amine (1.1 eq) in anhydrous THF.

  • Add the amine solution to the reaction mixture dropwise via syringe over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.[9] A small, anhydrously-quenched aliquot can be used for this purpose.

3. Workup and Isolation (The Critical Finish):

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Filter the reaction mixture through a pad of celite to remove the inorganic base. Wash the pad with a small amount of cold, anhydrous THF.

  • Concentrate the filtrate under reduced pressure.

  • Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc).

  • Wash the organic layer quickly with ice-cold saturated NaHCO₃ solution (1x) followed by ice-cold brine (1x). This minimizes contact time with the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification and Storage:

  • Purify the crude product using an appropriate method, such as column chromatography using a non-protic eluent system (e.g., Hexane/EtOAc) or recrystallization from an anhydrous solvent system.

  • Store the final, pure compound under nitrogen or argon in a sealed vial, preferably in a freezer, to ensure long-term stability.

By following these meticulous procedures, you establish a self-validating system where the potential for hydrolysis is minimized at every critical step, from preparation to storage.

Analytical Methods for Monitoring Hydrolysis

Detecting the hydrolysis byproduct is key to troubleshooting. Here are common analytical techniques employed.

Technique Advantages Disadvantages Typical Use Case
Thin-Layer Chromatography (TLC) Fast, inexpensive, good for real-time reaction monitoring.[9]Not quantitative, lower sensitivity.Quick check to see if starting material is consumed and if a new, more polar spot (the hydroxyl product) is appearing.
High-Performance Liquid Chromatography (HPLC) Highly sensitive, quantitative, excellent for purity analysis.[4][10]Slower than TLC, requires specialized equipment.Accurately quantifying the percentage of hydrolyzed impurity in a reaction mixture or final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides mass information for peak identification, confirming the presence of the hydrolyzed product.[11]More complex instrumentation.Unambiguously confirming the identity of a suspected hydrolysis byproduct during reaction monitoring or final analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile compounds, provides structural information.[5][6][12]Requires the analyte to be volatile and thermally stable.Analysis of lower molecular weight, thermally stable pyrazinones and their byproducts.

References

  • Compound stability under different pH conditions. (2021).
  • HYDROLYSIS. Unknown Source.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. (2021).
  • STABILITY: PHYSICAL AND CHEMICAL. Unknown Source.
  • Hydrolysis Reactions. (2025). Chemistry LibreTexts.
  • ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos. NCBI Bookshelf.
  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. (2012). PLOS One.
  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2020). PMC - NIH.
  • CHEMICAL STABILITY OF DRUGS. (2024). IIP Series.
  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (2012). PubMed.
  • Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. (2005).
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (2015).

Sources

Technical Support Center: Purification of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-0042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Normal Phase Flash Chromatography for N-benzylated Chloropyrazinones

Executive Dashboard: Quick Reference

For experienced users requiring immediate parameters.

ParameterSpecificationNotes
Target Molecule 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-oneMW: ~238.6 g/mol
Stationary Phase Silica Gel 60 (40–63 µm)Neutral pH preferred to prevent hydrolysis.
Primary Mobile Phase Hexanes / Ethyl Acetate (EtOAc)Gradient: 0%

60% EtOAc.
Alternative Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Use only if polar impurities persist (0-5% MeOH).
Loading Method Dry Load (Celite 545 or Silica)Critical: Compound has poor solubility in Hexanes.
Detection UV 254 nmPyrazinone core has strong absorbance.
Target Rf 0.25 – 0.35In 30% EtOAc/Hexanes (Typical).

Module 1: Method Development & TLC Scouting

Before running the column, you must validate the separation of the N-alkylated product from the O-alkylated byproduct.

The Chemistry Context

The synthesis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (Target N-isomer ) typically involves the alkylation of 3-chloropyrazin-2(1H)-one with 4-fluorobenzyl bromide. This reaction is ambident, often yielding two isomers:

  • N-alkylated (Target): More polar, typically lower Rf.

  • O-alkylated (Byproduct): Less polar (imidate character), typically higher Rf.

TLC Protocol[1][2][3]
  • Plate Preparation: Use Silica Gel 60 F254 plates.

  • Eluent Screening: Prepare 10 mL of 20% EtOAc in Hexanes .

  • Spotting: Spot the crude mixture alongside the starting material (benzyl halide).

  • Analysis:

    • Top Spot (Rf ~0.8): Excess 4-fluorobenzyl bromide (UV active, non-polar).

    • Middle Spot (Rf ~0.5): O-alkylated byproduct (3-chloro-2-((4-fluorobenzyl)oxy)pyrazine).

    • Target Spot (Rf ~0.2-0.3): 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one .

    • Baseline: Unreacted 3-chloropyrazin-2(1H)-one (Very polar).

Scientist's Note: If the separation between the N-isomer and O-isomer is < 0.1 Rf, switch solvent system to DCM:EtOAc (95:5) . The chlorinated solvent often resolves planar heterocycles better than alkanes.

Module 2: The Purification Protocol

Standard Operating Procedure (SOP) for 1-5g scale.

Step 1: Sample Loading (The "Dry Load" Technique)

Direct liquid loading is discouraged because the target is insoluble in Hexanes. Liquid loading with DCM will cause "band broadening" as the solvent washes the compound down the column before the gradient starts.

  • Dissolve crude mixture in minimal DCM .

  • Add Celite 545 (ratio 1:2 w/w relative to crude mass).

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.

  • Pack this powder on top of the pre-equilibrated silica cartridge (or use a solid load cartridge).

Step 2: Gradient Execution

Assumes a 25g or 40g Silica Flash Cartridge.

  • Equilibration: 3 CV (Column Volumes) of 100% Hexanes.

  • Segment 1 (Impurity Removal): 0% to 10% EtOAc over 2 CV.

    • Elutes: 4-fluorobenzyl bromide and non-polar grease.

  • Segment 2 (Separation): 10% to 40% EtOAc over 10 CV.

    • Elutes: O-alkylated byproduct first, followed by the Target N-isomer .

  • Segment 3 (Flush): Ramp to 100% EtOAc.

    • Elutes: Polar unreacted pyrazinone starting material.

Step 3: Fraction Analysis

Do not rely solely on UV. The O-isomer and N-isomer have similar chromophores. Check the "front" and "tail" of the main peak by TLC to ensure no overlap.

Visualization: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (20% EtOAc/Hex) Start->TLC Decision Is u0394Rf (N vs O) > 0.1? TLC->Decision MethodA Method A: Hex/EtOAc Gradient 0-50% Decision->MethodA Yes MethodB Method B: DCM/EtOAc Isocratic 5% Decision->MethodB No LoadA Dry Load (Celite) MethodA->LoadA RunA Run Column LoadA->RunA LoadA->RunA Frac1 Fraction 1: Benzyl Halide (Discard) RunA->Frac1 Early Elution Frac2 Fraction 2: O-Isomer (Save/Discard) RunA->Frac2 Mid Elution Frac3 Fraction 3: Target N-Isomer (Keep) RunA->Frac3 Late Elution MethodB->LoadA

Caption: Decision tree for solvent selection and fraction isolation based on TLC regioselectivity analysis.

Module 3: Troubleshooting (Help Desk)

Ticket #001: "I see two spots very close together."

Root Cause: Regiooisomer Co-elution. The O-alkylated isomer and N-alkylated isomer have similar polarities. Solution:

  • Switch Solvent: Change from Hex/EtOAc to Toluene/Acetone (9:1) or DCM/EtOAc . The

    
    -
    
    
    
    interactions of Toluene with the pyrazinone ring often change the selectivity profile compared to alkanes.
  • Decrease Loading: Reduce sample load to <1% of the silica weight (e.g., 100mg compound on a 12g column).

Ticket #002: "My product is decomposing on the column."

Root Cause: Hydrolysis of the 3-Chloro group. The C-Cl bond on the electron-deficient pyrazine ring is susceptible to nucleophilic attack (hydrolysis) by water, catalyzed by the acidic nature of silica (pH ~5). Solution:

  • Buffer the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.

  • Speed: Run the column faster. Do not leave the compound on the column overnight.

  • Alternative Phase: Use Neutral Alumina instead of Silica.

Ticket #003: "The product crashed out as a white solid inside the column."

Root Cause: Solubility Mismatch. The compound is soluble in the DCM used for loading but insoluble in the Hexane mobile phase. Solution:

  • Verify Dry Loading: Ensure you used Celite/Silica dry loading, not liquid loading.

  • Start with Polarity: Start the gradient at 5% or 10% EtOAc instead of 0%. This maintains enough polarity to keep the compound slightly soluble as it enters the stationary phase.

Frequently Asked Questions (FAQ)

Q: Can I use DCM/MeOH for this purification? A: Yes, but it is usually too strong. DCM/MeOH (95:5) will elute the N-isomer and O-isomer very quickly, likely causing co-elution. Use this only if you are trying to recover the very polar unreacted starting material.

Q: How do I distinguish the N-isomer from the O-isomer by NMR? A:

  • N-isomer (Target): The benzylic

    
     protons typically appear around 5.0 – 5.2 ppm . The Carbonyl (C=O) carbon in C13 NMR is distinct (~155 ppm).
    
  • O-isomer: The benzylic

    
     protons are often shifted downfield (5.4 – 5.5 ppm ) due to the direct oxygen attachment.
    

Q: Is the 3-chloro group stable for storage? A: It is moderately stable but moisture sensitive over long periods. Store the purified solid under inert atmosphere (Nitrogen/Argon) at -20°C.

References

  • Synthesis of Pyrazinones

    • Title: 2(1H)
    • Source: RSC Advances (via NIH).
    • URL:[Link]

  • Flash Chromatography Best Practices

    • Title: Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1]

    • Source: J. Org. Chem. (The "Still" Method).[1][2]

    • URL:[Link]

  • Separation of N- vs O- Alkylated Heterocycles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Analogous Heterocycle Purific
    • Source: Organic Syntheses.[3][4]

    • URL:[Link]

  • Troubleshooting Silica Acidity

    • Title: Chrom
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Advanced Strategies for Substitution Reactions on 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in nucleophilic substitution reactions involving 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. Our focus is to move beyond basic protocols and delve into the causality behind experimental choices, empowering you to optimize your synthetic strategies.

Understanding the Challenge: The Role of the N-Benzyl Group

The 1-(4-fluorobenzyl) substituent on the pyrazinone ring is a key structural feature in many biologically active molecules, including corticotropin-releasing factor-1 (CRF1) receptor antagonists.[1][2][3] However, its conformational flexibility and bulk can create significant steric hindrance around the C3 position, impeding the approach of nucleophiles and often leading to low yields or failed reactions. This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My standard nucleophilic aromatic substitution (SNAr) with a primary amine is failing or giving very low yields. What is the likely cause?

A1: The primary issue is likely a combination of insufficient activation of the pyrazine ring and steric hindrance from the N-benzyl group. While the pyrazine nitrogens do activate the ring for nucleophilic attack, this effect can be modest.[4] The bulky, flexible 4-fluorobenzyl group can shield the C3 position, making it difficult for the nucleophile to approach and form the necessary Meisenheimer complex for a successful SNAr reaction.

To overcome this, consider the following:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective for similar aminodehalogenation reactions on chloropyrazines, often dramatically reducing reaction times and improving yields compared to conventional heating.[5][6][7]

  • Stronger Base/Optimized Solvent: While a base like triethylamine is common, its decomposition can sometimes lead to side products, especially under microwave conditions.[8] A systematic screening of bases and solvents is recommended. For instance, in some cases, moving to a more polar aprotic solvent can help stabilize the charged intermediate.

Q2: I'm observing a significant amount of starting material even after prolonged reaction times and elevated temperatures. What are my options?

A2: When forcing SNAr conditions are ineffective, it's a strong indicator that a catalytic approach is necessary. The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds with sterically hindered or less reactive aryl chlorides.[9][10]

Key considerations for Buchwald-Hartwig amination:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10]

  • Inert Atmosphere: Strict exclusion of oxygen is crucial, as it can deactivate the Pd(0) catalyst.[10]

Troubleshooting Guides

Scenario 1: Low Conversion in a Buchwald-Hartwig Amination

You've switched to a palladium-catalyzed approach, but your conversion rates are still disappointingly low. Here’s a systematic troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst Initial Check conditions Assess Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst1 Is the Pd source active? (Consider a pre-catalyst) catalyst->sub_catalyst1 sub_catalyst2 Is the ligand bulky and electron-rich enough? (e.g., RuPhos, BrettPhos) catalyst->sub_catalyst2 reagents Check Reagent Purity conditions->reagents If conditions are optimal sub_conditions1 Is the temperature high enough? (Typically 80-110°C) conditions->sub_conditions1 sub_conditions2 Is the atmosphere strictly inert? conditions->sub_conditions2 product Successful Conversion reagents->product If reagents are pure sub_reagents1 Are solvents dry and degassed? reagents->sub_reagents1 sub_reagents2 Is the amine nucleophile pure? reagents->sub_reagents2 start Substitution on 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one snar Attempt SNAr Reaction (Microwave or Conventional Heat) start->snar success Desired Product snar->success Success failure Low Yield / No Reaction snar->failure Failure buchwald Employ Buchwald-Hartwig Amination buchwald->success Success failure->buchwald

Sources

Troubleshooting O-alkylation vs N-alkylation in pyrazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazinone derivatization. Specifically, we will address a common and critical challenge: controlling the regioselectivity between N-alkylation and O-alkylation.

The pyrazinone core is an ambident nucleophile. Once deprotonated, the resulting anion has significant negative charge density on both the nitrogen and the exocyclic oxygen atoms. This duality is the root of the selectivity challenge, leading to mixtures of desired N-alkylated products and O-alkylated side products (pyrazinyloxy-alkenes). This guide provides in-depth, field-proven insights and troubleshooting strategies to help you steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm getting predominantly O-alkylation, but I need the N-alkylated pyrazinone. What are the key factors I should adjust?

This is the most common issue encountered. O-alkylation is often the kinetically favored pathway, especially under harsh conditions. To favor N-alkylation, you need to promote a "soft-soft" interaction, according to Pearson's Hard and Soft Acid-Base (HSAB) principle. The deprotonated pyrazinone's nitrogen is a softer nucleophilic center than the oxygen. Therefore, you should pair it with a soft electrophile (your alkylating agent).

Primary Actionable Steps:

  • Change the Alkylating Agent: This is the most impactful change. Switch from "hard" alkylating agents to "soft" ones. Alkyl iodides are the classic choice for promoting N-alkylation due to the soft nature of iodide as a leaving group.

  • Re-evaluate Your Base: Strong, "hard" bases like sodium hydride (NaH) can lead to a higher degree of O-alkylation. The small, hard Na+ cation coordinates strongly with the hard oxygen atom of the pyrazinone anion, leaving the nitrogen more available but also promoting the O-centered reactivity. Using a weaker, "softer" base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often improves N-selectivity. The larger, softer cations (K+, Cs+) interact less tightly with the oxygen, leading to a softer nucleophile that preferentially attacks the soft alkylating agent at the nitrogen.

  • Optimize the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally recommended for N-alkylation of heterocyclic systems. They effectively solvate the cation from the base, leaving the nucleophilic anion more reactive, and their polarity can help stabilize the transition state leading to the N-alkylated product.

Technical Support Center: Optimizing Reaction Temperature for 4-Fluorobenzyl Chloride Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing alkylation reactions involving 4-fluorobenzyl chloride. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to solve challenges effectively.

Section 1: Foundational Principles & General FAQs

This section addresses the fundamental concepts governing the role of temperature in your alkylation reactions.

Q1: Why is temperature a critical parameter in the alkylation of 4-fluorobenzyl chloride?

Temperature is arguably the most critical variable in your alkylation reaction for three primary reasons:

  • Reaction Rate (Kinetics): As a general rule, reaction rates double for approximately every 10°C increase in temperature, as described by the Arrhenius equation.[1] For a sluggish reaction, increasing the temperature can provide the necessary activation energy to drive the reaction forward to completion in a reasonable timeframe.

  • Selectivity and Side Reactions: Alkylation reactions are often plagued by side reactions such as overalkylation (di- or poly-alkylation), elimination (E2), and decomposition of reagents or products.[2][3] These undesired pathways often have different activation energies than the desired SN2 reaction. By carefully controlling the temperature, you can favor the kinetics of the desired transformation over competing side reactions. For instance, Friedel-Crafts alkylations can yield different isomer distributions at different temperatures, reflecting kinetic versus thermodynamic control.[4]

  • Reagent and Product Stability: 4-fluorobenzyl chloride, your nucleophile, and your final product all have limited thermal stability. High temperatures can lead to decomposition, charring, or polymerization, especially during extended reaction times or in the presence of strong bases or Lewis acids.[5] Solvents like DMF can also decompose at high temperatures, potentially introducing impurities that can poison catalysts or complicate workups.[5][6]

Q2: I'm setting up a new alkylation with 4-fluorobenzyl chloride. What is a good general starting temperature?

A universal starting temperature doesn't exist, as it is highly dependent on your specific reaction system. However, a prudent approach is to start low and gradually warm the reaction .

A common starting point for many SN2 alkylations, especially those involving sensitive substrates or strong bases, is 0°C or even -78°C (dry ice/acetone bath).[7] This is particularly true for forming kinetic enolates with strong, non-nucleophilic bases like LDA to prevent self-condensation before the electrophile is added.[7][8]

For less sensitive systems, such as the N-alkylation of a stable amine with a moderate base like K₂CO₃, starting at room temperature (20-25°C) is often appropriate.[9][10] The reaction can then be gently heated if monitoring (e.g., by TLC or LC-MS) shows slow conversion.

The key is to favor selectivity at the outset. It is always easier to increase the temperature to push a slow reaction than it is to remove impurities formed from a reaction that was run too hot.

Q3: How does my choice of nucleophile (amine, enolate, indole, etc.) affect the optimal reaction temperature?

The nucleophile is the single most important factor influencing your choice of reaction temperature. Its inherent nucleophilicity and basicity dictate the required energy input.

  • Amines (N-Alkylation): Primary and secondary amines are generally good nucleophiles. Simple alkylations can often proceed at room temperature or with gentle heating (e.g., 40-60°C).[2] However, a major challenge is overalkylation, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting material.[3] Using lower temperatures can help control the reaction rate and improve selectivity for the mono-alkylated product.

  • Enolates (C-Alkylation): The temperature strategy for enolates depends on whether you are targeting the kinetic or thermodynamic product.

    • Kinetic Enolates: Formed rapidly at low temperatures (typically -78°C) with a strong, bulky base like LDA. The alkylating agent is added at this low temperature to trap the less-substituted enolate before it can equilibrate.[8][11]

    • Thermodynamic Enolates: Formed under conditions that allow for equilibrium (e.g., weaker bases like NaH or NaOEt at room temperature or higher). This favors the more stable, more-substituted enolate.[11][12]

  • Indoles (N-Alkylation): The acidity of the indole N-H (pKa ≈ 17 in DMSO) means a moderately strong base is needed for deprotonation. With a strong base like NaH, deprotonation can be done at 0°C to room temperature, followed by addition of the benzyl chloride.[9][13] With weaker bases like K₂CO₃ in a polar aprotic solvent like DMF, heating to 50-95°C is common to achieve a reasonable reaction rate.[9][10]

  • Alcohols/Phenols (O-Alkylation): Alkoxide formation typically requires a strong base (e.g., NaH). The subsequent alkylation is usually efficient and can often be run from 0°C to room temperature. Phase-transfer catalysis (PTC) is also highly effective for O-alkylation and can often be performed at or slightly above room temperature.[14]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the alkylation of 4-fluorobenzyl chloride, with a focus on temperature optimization.

Q4: My reaction is sluggish or not proceeding to completion. Should I just increase the temperature?

While increasing the temperature is a common solution for slow reactions, it should be done systematically and cautiously. Before raising the heat, consider the following:

  • Reagent Purity/Activity: Is your base fresh and active? Is your solvent truly anhydrous? Have your reagents degraded upon storage? For example, NaH can be passivated by an outer layer of NaOH if not handled under inert conditions.

  • Solubility: Are all reagents fully dissolved at the current temperature? If not, a slight increase in temperature might be needed simply to improve solubility and facilitate the reaction.

  • Base/Substrate Compatibility: Is your base strong enough to deprotonate your nucleophile effectively? A pKa mismatch can lead to an unfavorable equilibrium, resulting in a low concentration of the active nucleophile.

If these factors are ruled out, proceed with a stepwise increase in temperature . Raise the temperature by 10-20°C and monitor the reaction for 1-2 hours before increasing it further. This controlled approach allows you to find the "sweet spot" where the reaction proceeds efficiently without triggering significant side product formation.

Q5: I'm observing significant side product formation (e.g., di-alkylation, elimination). How can I use temperature to improve selectivity?

This is a classic sign that your reaction temperature is too high, providing enough energy to overcome the activation barrier for undesired pathways.

  • For Overalkylation: This occurs when the mono-alkylated product reacts further with the 4-fluorobenzyl chloride. Lowering the temperature will decrease the overall reaction rate, giving the starting material a better statistical chance to react and improving selectivity for the desired product.

  • For Elimination (E2): If your nucleophile is also a strong base, it can promote the elimination of HCl from 4-fluorobenzyl chloride to form a reactive carbene intermediate, which can lead to polymerization or other side products. This is more common at higher temperatures. Running the reaction at a lower temperature will strongly favor the SN2 pathway over elimination.

Q6: The reaction mixture is darkening or charring. What does this indicate about the temperature?

Darkening or charring is a clear indication of decomposition.[5] This means your reaction temperature is far too high for the stability of one or more components in your mixture.

Immediate Action: Cool the reaction down immediately. Troubleshooting:

  • Identify the Unstable Component: The likely culprits are the 4-fluorobenzyl chloride, the nucleophile (especially if it's complex), or the solvent (e.g., DMSO at high temperatures).[15]

  • Re-evaluate the Temperature Ceiling: The optimal temperature for your reaction is clearly below the point of decomposition. Re-attempt the reaction at a significantly lower temperature. If the reaction is too slow at this lower, safer temperature, you may need to reconsider other variables, such as using a more reactive catalyst or a different solvent system.

Q7: I'm using a phase-transfer catalyst (PTC). How does this influence the optimal temperature?

Phase-transfer catalysis (PTC) is an excellent technique for alkylations as it often allows for milder reaction conditions, including lower temperatures.[14][16][17] The PTC shuttles the nucleophile from the aqueous or solid phase into the organic phase, where it can react with the 4-fluorobenzyl chloride.

  • Enhanced Reactivity: The nucleophilic anion is highly activated (desolvated) in the organic phase, meaning it is much more reactive.[14] This increased reactivity often means that reactions can be run at or near room temperature, whereas the same reaction without a catalyst might require significant heating.

  • Catalyst Stability: While PTC allows for lower temperatures, the catalyst itself has a thermal stability limit. Common quaternary ammonium salts can decompose at high temperatures via Hofmann elimination. Therefore, it is still crucial to avoid excessive heat to preserve the catalyst's integrity throughout the reaction. Most PTC reactions are run in the 25-100°C range.[1][18]

Section 3: Experimental Protocols & Workflows

The following are generalized protocols. You must adapt them based on the specific reactivity and stability of your substrates.

Protocol 1: General Method for Temperature Screening

This protocol uses a parallel reaction setup to efficiently identify an optimal temperature range.

  • Setup: In an array of reaction vials, add your nucleophile (1.0 eq), base, and solvent.

  • Inert Atmosphere: Purge each vial with an inert gas (Nitrogen or Argon).

  • Temperature Gradient: Place the vials in separate heating blocks or baths set to a range of temperatures (e.g., 25°C, 40°C, 55°C, 70°C).

  • Equilibration: Allow the mixtures to stir at their respective temperatures for 15-30 minutes.

  • Initiation: Add 4-fluorobenzyl chloride (1.1 eq) to each vial simultaneously.

  • Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction, quench it, and analyze by a suitable method (TLC, LC-MS, GC-MS) to assess conversion and impurity profiles.

  • Analysis: Identify the lowest temperature that provides an acceptable reaction rate and the cleanest product profile.

Protocol 2: N-Alkylation of 7-Fluoro-1H-indole with 4-Fluorobenzyl Chloride (NaH/DMF)

This protocol is adapted from standard procedures for indole alkylation.[9]

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indole (1.0 eq).

  • Solvent: Add anhydrous DMF to create a 0.2 M solution.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Electrophile Addition: Cool the reaction mixture back to 0°C and add 4-fluorobenzyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC. If the reaction is slow after several hours, gently warm the mixture to 40-50°C.

  • Workup: Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: C-Alkylation of Cyclohexanone with 4-Fluorobenzyl Chloride (LDA/THF)

This protocol is designed for kinetic enolate formation and subsequent alkylation.[7][8]

  • LDA Preparation/Use: In a dry flask under an inert atmosphere, prepare or add a solution of lithium diisopropylamide (LDA) in THF (1.1 eq). Cool the solution to -78°C.

  • Enolate Formation: Add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic lithium enolate.

  • Alkylation: Add 4-fluorobenzyl chloride (1.05 eq) dropwise to the enolate solution, maintaining the temperature at -78°C.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours. Then, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting α-alkylated ketone by column chromatography.

Section 4: Visual Aids & Data Summaries

Diagrams

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_monitor Monitor & Evaluate cluster_outcome Outcome start Reaction Sluggish or Incomplete? check_reagents 1. Verify Reagent Activity (Base, Solvent, Substrates) start->check_reagents check_solubility 2. Check Solubility of All Components check_reagents->check_solubility check_pka 3. Confirm Base Strength (pKa Mismatch?) check_solubility->check_pka increase_temp 4. Increase Temp Stepwise (+10-20°C Increments) check_pka->increase_temp monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn side_products Side Products Formed? monitor_rxn->side_products complete Reaction Complete? side_products->complete No optimize_other Optimize Other Variables (Solvent, Catalyst, Base) side_products->optimize_other Yes complete->increase_temp No success Optimized Temperature Found complete->success Yes

Caption: Troubleshooting workflow for a sluggish alkylation reaction.

Tables

Table 1: Recommended Starting Temperatures for 4-Fluorobenzyl Chloride Alkylation

Nucleophile ClassBase ExampleSolvent ExampleRecommended Starting Temp.Key Considerations
Primary/Secondary Amine K₂CO₃, Et₃NAcetonitrile, DMFRoom Temperature (20-25°C)Prone to overalkylation; use lower temp for selectivity.
Indole / Heterocycle NaHTHF, DMF0°C to Room TemperatureWith weaker bases (K₂CO₃), heating to 50-80°C may be needed.[9][10]
Alcohol / Phenol NaHTHF0°CHighly efficient; often does not require heating.
Alcohol / Phenol (PTC) 50% aq. NaOHTolueneRoom Temperature (20-25°C)PTC enhances reactivity, allowing for mild conditions.[14][17]
Kinetic Ketone Enolate LDA, LiHMDSTHF-78°CStrict temperature control is crucial for regioselectivity.[7][8]
Thermodynamic Enolate NaH, NaOEtTHF, EthanolRoom Temperature to RefluxAllows for equilibration to the more stable enolate.[12]
Malonic Ester / β-Ketoester NaOEtEthanolRoom Temperature to RefluxRelatively acidic α-protons allow for weaker bases and higher temps.[8]

Table 2: Troubleshooting Common Alkylation Issues Related to Temperature

Observed ProblemProbable Temperature-Related CauseSuggested Solution(s)
No or Low Conversion Temperature is too low (insufficient activation energy).After checking reagents, increase temperature in 10-20°C increments.[4]
Multiple Alkylation Products Temperature is too high, making the mono-alkylated product reactive enough to compete.Lower the reaction temperature significantly (e.g., from 60°C to RT or 0°C).
Formation of Isomers Thermodynamic conditions favoring an undesired isomer.Try running at a lower temperature to favor the kinetically formed product.[4]
Dark Brown/Black Mixture Decomposition of reagents, solvent, or product due to excessive heat.Immediately cool the reaction. Re-run at a much lower temperature.[5]
Reaction Stalls at ~50% Catalyst decomposition (if applicable) or product inhibition.Consider if the temperature is too high for catalyst stability. A lower temperature for a longer time may be better.

Section 5: References

  • Benchchem. (2025). A Comparative Guide to Benzyl Tosylate and Benzyl Chloride for Benzylation Reactions.

  • Kitahara, T., et al. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Organic & Biomolecular Chemistry.

  • The Journal of Organic Chemistry. (Date not available). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ACS Publications.

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

  • Fiveable. (Date not available). Alkylation of enolates | Organic Chemistry II Class Notes.

  • Benchchem. (2025). Protocol for N-Alkylation of 7-Fluoro-1H-indole.

  • JOCPR. (Date not available). Fe2O3/ZrO2 an Effective Catalyst for Benzylation of Aromatic Compounds in Green Synthesis of Diphenylmethane.

  • Organic Chemistry Portal. (Date not available). Benzylic substitution, benzylation.

  • PTC Organics. (Date not available). Industrial Phase Transfer Catalysis.

  • Organic Chemistry Tutor. (Date not available). Alkylation of Enolates.

  • Clayden, J., Greeves, N., & Warren, S. (Date not available). Alkylation of enolates. (Note: This appears to be from a textbook, likely "Organic Chemistry" by Clayden, Greeves, & Warren).

  • AWS. (Date not available). C2 Selective Direct Alkynylation of Indoles.

  • ACS GCI Pharmaceutical Roundtable. (Date not available). Phase Transfer Catalysis. Wordpress.

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. J Org Chem, 74(6), 2486-93.

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.

  • Google Patents. (Date not available). US6972336B2 - N-alkylation of indole derivatives.

  • Yue, W.-J., & Martin, R. (Date not available). α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Request PDF.

  • NIH. (Date not available). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.

  • Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

  • Academia.edu. (Date not available). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method.

  • ResearchGate. (Date not available). Optimization of reaction conditions for the defluorinative alkylation with alkanes.

  • PTC Organics, Inc. (Date not available). PTC C-Alkylation.

  • Buchler GmbH. (Date not available). Chiral Phase Transfer Catalysts (PTCs).

  • Organic Syntheses. (Date not available). Organic Syntheses Procedure.

  • OpenStax. (Date not available). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.

  • Benchchem. (2025). Technical Support Center: Optimizing Friedel-Crafts Alkylation.

  • MDPI. (Date not available). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

  • Organic Chemistry Portal. (Date not available). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates.

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.

  • Reddit. (2025). 4-fluorobenzoyl chloride formation. r/Chempros.

  • PMC. (Date not available). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.

  • ACS GCI Pharmaceutical Roundtable. (Date not available). N alkylation at sp3 Carbon Reagent Guide.

  • The Royal Society of Chemistry. (Date not available). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents.

  • RSC Publishing. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes.

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry.

  • Indian Journal of Pharmaceutical Sciences. (Date not available). alkylation-using-epz10.pdf.

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

Technical Support Center: Stability of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one under basic conditions.

As Senior Application Scientists, we understand the critical importance of compound stability in experimental outcomes and drug development pipelines. This resource is designed to provide you with not just procedural steps, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one under basic conditions?

Under basic conditions, 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is susceptible to two primary degradation pathways:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the C-Cl bond, leading to the formation of 3-hydroxy-1-(4-fluorobenzyl)pyrazin-2(1H)-one. This reaction is a nucleophilic aromatic substitution (SNAr) where a hydroxide ion (OH⁻) acts as the nucleophile. The electron-withdrawing nature of the pyrazinone ring system facilitates this attack.[1]

  • Ring Opening: Under more forcing basic conditions (e.g., high pH and elevated temperatures), the pyrazinone ring itself can undergo hydrolytic cleavage.[2] This is a less common pathway under typical experimental conditions but should be considered in accelerated stability studies.

FAQ 2: How does the 4-fluorobenzyl group at the N1 position influence the stability of the molecule?

The N-1 substituent plays a significant role in the electronic properties and, consequently, the stability of the pyrazinone ring. The 4-fluorobenzyl group influences stability in the following ways:

  • Inductive Effect: The fluorine atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) on the benzyl ring. This effect is transmitted to the pyrazinone ring through the methylene bridge, further increasing the electrophilicity of the carbon atom bonded to the chlorine. This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack by hydroxide ions, potentially increasing the rate of hydrolysis compared to an unsubstituted benzyl group.[3]

  • Steric Hindrance: While the primary effect is electronic, the benzyl group can offer some steric hindrance to the approaching nucleophile, although this is generally considered a minor factor compared to the electronic effects in SNAr reactions on planar aromatic systems.

FAQ 3: At what pH range should I be concerned about the degradation of this compound?

Significant degradation can be expected in alkaline conditions, typically at a pH above 8. The rate of hydrolysis is generally dependent on the concentration of hydroxide ions, meaning that as the pH increases, the rate of degradation will also increase. For routine experiments, maintaining a neutral or slightly acidic pH (pH < 7) is recommended to ensure the stability of the compound. A pH-rate profile would be necessary to determine the exact relationship between pH and degradation rate.

Troubleshooting Guide

Problem 1: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a basic buffer.
  • Likely Cause: This is a classic sign of hydrolysis. The new, more polar peak is likely 3-hydroxy-1-(4-fluorobenzyl)pyrazin-2(1H)-one. The replacement of the chlorine atom with a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the Identity of the Degradant: Use LC-MS to determine the mass of the new peak. The expected mass of the hydroxylated product will be lower than the parent compound due to the replacement of Cl (atomic mass ~35.5) with OH (atomic mass ~17).

    • pH Control: Ensure all your buffers and solutions are at a neutral or slightly acidic pH. Use freshly prepared buffers and verify their pH before use.

    • Temperature Control: Store the compound in solution at low temperatures (2-8 °C) to slow down the rate of hydrolysis. Avoid prolonged storage in solution, especially at room temperature or higher.

Problem 2: My reaction yield is consistently low when using a basic catalyst.
  • Likely Cause: If your reaction requires basic conditions, the degradation of your starting material, 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, could be a significant competing reaction.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: If the base is acting as a catalyst and not a reagent, consider using a sterically hindered, non-nucleophilic base to minimize the direct attack on the pyrazinone ring.

    • Lower the Reaction Temperature: While this may slow down your desired reaction, it will likely have a more significant effect on reducing the rate of degradation.

    • Optimize Reaction Time: Monitor the reaction progress closely to determine the optimal time for completion, avoiding prolonged exposure to basic conditions.

    • Alternative Synthetic Route: If degradation is unavoidable, you may need to consider a different synthetic strategy where the chloro-substituent is introduced at a later stage.

Mechanistic Insights

The primary degradation pathway under basic conditions is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism is a two-step process:

  • Nucleophilic Attack: The hydroxide ion attacks the electron-deficient carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance within the pyrazinone ring.

  • Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrazinone ring is restored, yielding the 3-hydroxy product.

Caption: SNAr mechanism for the hydrolysis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a forced degradation study to assess the stability of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in a basic solution.

Materials:

  • 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the test compound at a concentration of 1 mg/mL in acetonitrile.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Forced_Degradation_Workflow start Start prepare_stock Prepare 1 mg/mL Stock Solution in Acetonitrile start->prepare_stock prepare_sample Dilute to 0.1 mg/mL in 0.1 M NaOH prepare_stock->prepare_sample incubate Incubate at 60°C prepare_sample->incubate sample_timepoint Withdraw Aliquot at Time Points (0, 2, 4, 8, 24h) incubate->sample_timepoint neutralize Neutralize with 0.1 M HCl sample_timepoint->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis end End hplc_analysis->end

Sources

Technical Support Center: Solvent Selection for Recrystallizing Fluorinated Pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of recrystallizing fluorinated pyrazinones. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high-purity crystalline products.

Introduction: The Challenge of Crystallizing Fluorinated Pyrazinones

Fluorinated pyrazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry, often exhibiting unique pharmacological properties.[1] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its polarity, lipophilicity, metabolic stability, and binding affinity.[2][3] However, these same modifications can present unique challenges during purification by recrystallization. The interplay between the polar pyrazinone core and the often hydrophobic and electron-withdrawing nature of fluorine substituents necessitates a nuanced approach to solvent selection.

This guide is structured to provide direct, actionable advice for specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the recrystallization of fluorinated pyrazinones, offering step-by-step solutions grounded in chemical principles.

Q1: My fluorinated pyrazinone "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with impure compounds or when using mixed solvent systems.[4][5]

  • Probable Cause: The boiling point of the solvent may be too close to the melting point of your compound, causing it to melt in the hot solution.[4][6] Alternatively, the solution may be supersaturated, or the compound may be significantly impure.[5][7]

  • Step-by-Step Solution:

    • Re-dissolve the oil: Gently heat the mixture to redissolve the oil.

    • Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which your compound is more soluble to reduce the supersaturation.[5]

    • Slow cooling: Allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[5] Rapid cooling often favors oil formation over crystal growth.

    • Scratching and Seeding: If crystals still do not form, try inducing crystallization by gently scratching the inside of the flask with a glass rod at the solution's surface.[7][8] If you have a small amount of pure solid, add a "seed crystal" to provide a nucleation site.[7][8]

    • Re-evaluate your solvent system: If oiling out persists, you may need to choose a different solvent or solvent pair with a lower boiling point.[6]

Q2: My compound is either too soluble or not soluble enough in common solvents.

A2: This is a classic recrystallization challenge. The key is to find a solvent where your compound has high solubility when hot and low solubility when cold.[9]

  • Probable Cause: A mismatch between the polarity of your fluorinated pyrazinone and the solvent. The "like dissolves like" principle is a good starting point, but the presence of both a polar pyrazinone ring and potentially nonpolar fluorinated substituents can complicate this.[6][10]

  • Step-by-Step Solution:

    • Systematic Solvent Screening: Test the solubility of a small amount of your compound (e.g., 20-30 mg) in a small volume (e.g., 0.5-1 mL) of various solvents at room temperature and then upon heating.[11] A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.

    • Consider Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent (or solvent/antisolvent) approach is often effective.[6][12] Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (turbid).[12] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Solvent Pairs to Try:

      • Ethanol/Water[13]

      • Acetone/Water[11]

      • Ethyl Acetate/Hexane[11][14]

      • Dichloromethane/Hexane[11]

      • Toluene/Hexane[6]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A3: This indicates that the solution is not saturated, or it is supersaturated and requires induction to crystallize.

  • Probable Cause: Too much solvent was used initially, or the compound is highly soluble in the chosen solvent even at low temperatures.[5][7]

  • Step-by-Step Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[5][8] Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly.

    • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate nucleation.[7][8]

    • Prolonged Cooling: Sometimes, crystallization is simply a slow process. If the solution is not obviously too dilute, leaving it in a cold place (like a refrigerator) overnight may yield crystals.

    • Consider an Antisolvent: If you are using a single solvent, you can try carefully adding a miscible antisolvent to decrease the solubility of your compound.[12]

Q4: The recovered crystals are still impure.

A4: This suggests that the chosen solvent system is not effectively separating your compound from the impurities.

  • Probable Cause: The impurities have similar solubility properties to your desired compound in the chosen solvent.[6] Alternatively, the crystallization process was too rapid, trapping impurities within the crystal lattice.[8][15]

  • Step-by-Step Solution:

    • Slow Down Crystallization: Rapid cooling leads to smaller, less pure crystals. Ensure the solution cools slowly and undisturbed to allow for the selective incorporation of your compound into the growing crystal lattice.[4]

    • Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[7][9]

    • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.[6]

    • Try a Different Solvent System: The impurities may have different solubility in another solvent. Refer to your initial solvent screening to find a system where the impurities are either very soluble (and remain in the mother liquor) or insoluble (and can be removed by hot filtration).[6]

    • Consider a Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[16][17]

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the polarity and solubility of pyrazinones?

A1: The effect of fluorination is complex and context-dependent.

  • Increased Polarity: A single fluorine atom or a difluoromethyl group can increase the local polarity of a molecule.[18] This can enhance solubility in more polar solvents.

  • Decreased Polarity/Increased Lipophilicity: A trifluoromethyl group is often considered to be lipophilic and can decrease solubility in polar solvents while increasing it in non-polar solvents.[3]

  • Intermolecular Interactions: Fluorine atoms are poor hydrogen bond acceptors but can participate in other non-covalent interactions that influence crystal packing and solubility.[19]

Q2: What are some good starting solvents for screening for the recrystallization of fluorinated pyrazinones?

A2: Given the likely moderate polarity of many fluorinated pyrazinones, it's best to start with solvents in the middle of the polarity spectrum and then explore mixtures with more polar or non-polar solvents.[11]

  • Mid-Polarity Solvents:

    • Ethyl Acetate

    • Acetone

    • Dichloromethane (DCM)

    • Acetonitrile

  • Polar Solvents:

    • Ethanol

    • Methanol

    • Water

  • Non-Polar Solvents:

    • Hexane/Heptane

    • Toluene

Q3: When should I use a single-solvent versus a mixed-solvent system?

A3:

  • Single-Solvent System: This is the ideal and simplest method. Use it when you can find a solvent that dissolves your compound when hot but not when cold.[17]

  • Mixed-Solvent System: This is a versatile alternative when no single solvent has the desired properties.[6][12] It is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[6]

Data Presentation and Visualization

Table of Common Recrystallization Solvents

The following table summarizes the properties of common solvents that can be used for the recrystallization of fluorinated pyrazinones.

SolventPolarity IndexBoiling Point (°C)Miscibility with WaterNotes
Non-Polar
Hexane0.169ImmiscibleGood as an antisolvent with more polar solvents.
Toluene2.4111ImmiscibleUseful for compounds with aromatic character.[11]
Mid-Polarity
Diethyl Ether2.835SlightlyLow boiling point can be a disadvantage.
Dichloromethane (DCM)3.140ImmiscibleA good general-purpose solvent, but its low boiling point can be problematic.[11]
Ethyl Acetate (EtOAc)4.477SlightlyA versatile and commonly used solvent.[11][14]
Tetrahydrofuran (THF)4.066MiscibleCan form peroxides; should be handled with care.
Acetone5.156MiscibleA strong solvent, often used in combination with water or hexane.[11]
Polar
Acetonitrile5.882MiscibleCan be a good choice for moderately polar compounds.[11]
Ethanol (EtOH)4.378MiscibleA very common and effective recrystallization solvent, often used with water.[13][20]
Methanol (MeOH)5.165MiscibleSimilar to ethanol but with a lower boiling point.
Water10.2100-Suitable for more polar fluorinated pyrazinones.[13]
Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of fluorinated pyrazinones.

Solvent_Selection_Workflow cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start with Crude Fluorinated Pyrazinone solubility_test Perform Small-Scale Solubility Tests (Mid-Polarity Solvents First) start->solubility_test find_single Ideal Solvent Found? (Soluble Hot, Insoluble Cold) solubility_test->find_single recrystallize_single Recrystallize from Single Solvent find_single->recrystallize_single Yes find_pair Find Miscible Solvent/Antisolvent Pair find_single->find_pair No success Pure Crystals recrystallize_single->success dissolve_good Dissolve in Minimum Hot 'Good' Solvent find_pair->dissolve_good add_antisolvent Add 'Poor' Antisolvent Dropwise until Turbid dissolve_good->add_antisolvent recrystallize_mixed Recrystallize from Mixed Solvents add_antisolvent->recrystallize_mixed recrystallize_mixed->success

Sources

Navigating Solubility Challenges with 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in various assay formats. Our focus is on providing scientifically sound, field-proven insights to ensure the accuracy and reliability of your experimental data.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for SolubilitySource
LogP 2.85Indicates moderate lipophilicity, suggesting a preference for non-polar environments and potentially low aqueous solubility.Chemicalize[1]
Acidic pKa No acidic pKa predictedThe molecule is not expected to donate protons in a physiologically relevant pH range.Chemicalize[1]
Basic pKa -3.73The pyrazinone ring system is predicted to be very weakly basic. Protonation is unlikely to occur under typical assay conditions.Chemicalize[1]
Aqueous Solubility LogS: -3.49 (0.26 mg/mL)Predicted to have low solubility in water.Chemicalize[1]

Note: These values are computationally predicted and should be used as a guide for initial troubleshooting. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Q1: My compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a classic case of a hydrophobic compound "crashing out" of solution. The predicted LogP of 2.85 indicates that 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is significantly more soluble in a non-polar solvent like DMSO than in a polar aqueous environment. When you introduce the DMSO stock to your aqueous buffer, the overall polarity of the solvent system increases dramatically, causing the compound to precipitate.

Troubleshooting Steps:

  • Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay, and ideally ≤0.5%, to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Employ a Stepwise Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Consider Co-solvents: If lowering the DMSO concentration is not sufficient, the inclusion of a less polar, water-miscible co-solvent in your final assay buffer can be effective.

    Co-solventTypical Starting Concentration (v/v)Considerations
    Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.
    Propylene Glycol1-10%Generally well-tolerated by cells, but can increase viscosity.
    PEG 4001-10%Can enhance solubility but may also impact protein-ligand binding.

    Always test the tolerance of your specific assay system to any co-solvent.

Q2: Can I adjust the pH of my assay buffer to improve the solubility of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one?

A2: Based on the predicted pKa values, pH adjustment is unlikely to be an effective strategy for this particular molecule. The predicted basic pKa of -3.73 suggests that the pyrazinone core is a very weak base, meaning it will not become significantly protonated and thus more soluble in acidic conditions typical for biological assays (pH 6-8). Similarly, the absence of a predicted acidic pKa indicates that the molecule will not deprotonate to a more soluble anionic form in basic solutions. Therefore, altering the pH of your buffer is not expected to meaningfully improve the solubility of this compound.

Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?

A3: Absolutely. Poor solubility is a frequent cause of assay variability and artifacts. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to an underestimation of potency (e.g., a higher IC50 value) and poor reproducibility.

Protocol for Assessing Compound Stability in Media:

  • Prepare Compound in Media: Prepare your highest concentration of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one in your cell culture media, mimicking your assay conditions (including final DMSO concentration).

  • Incubate: Incubate the media containing the compound for the duration of your assay (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Visual Inspection: At various time points, visually inspect the media under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

  • (Optional) Quantitative Analysis: For a more rigorous assessment, at the end of the incubation period, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Q4: Are there any other formulation strategies I can try to improve the solubility of this compound for in vitro or in vivo studies?

A4: For more challenging solubility issues, particularly for in vivo studies, more advanced formulation strategies can be explored:

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. However, these can also have biological effects and should be used with caution and appropriate controls.

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. This can significantly improve the dissolution rate and apparent solubility.

Experimental Workflow & Decision Tree

The following diagram outlines a systematic approach to troubleshooting solubility issues with 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Solubility_Troubleshooting start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO to <= 1% check_dmso->reduce_dmso Yes precipitation_persists Precipitation persists? check_dmso->precipitation_persists No stepwise_dilution Employ stepwise dilution reduce_dmso->stepwise_dilution retest_solubility Re-test solubility stepwise_dilution->retest_solubility retest_solubility->precipitation_persists add_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) precipitation_persists->add_cosolvent Yes success Solubility Issue Resolved precipitation_persists->success No test_cosolvent_tolerance Test assay tolerance to co-solvent add_cosolvent->test_cosolvent_tolerance retest_solubility2 Re-test solubility test_cosolvent_tolerance->retest_solubility2 precipitation_persists2 Precipitation persists? retest_solubility2->precipitation_persists2 advanced_formulation Consider advanced formulation (Cyclodextrins, Surfactants) precipitation_persists2->advanced_formulation Yes precipitation_persists2->success No fail Consult Formulation Specialist advanced_formulation->fail

Caption: A decision tree for troubleshooting solubility.

References

  • Chemicalize. LogP, pKa, and Solubility Prediction. [Link][1]

  • Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549–2572. [Link]

Sources

Validation & Comparative

1H NMR Interpretation of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural validation, regioselectivity analysis (N- vs. O-alkylation), and spectral assignment.

Executive Summary & Core Directive

In the synthesis of pyrazinone-based kinase inhibitors and pharmaceutical intermediates, the alkylation of 3-chloropyrazin-2(1H)-one is a critical step. This reaction is prone to regiochemical ambiguity, often yielding a mixture of the desired N-alkylated product (Target) and the O-alkylated impurity (Alternative).

This guide provides a definitive framework for distinguishing 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one from its structural isomers using 1H NMR. By focusing on specific chemical shift markers and coupling constants (


), researchers can rapidly validate their synthetic outcome without immediate recourse to X-ray crystallography.

Structural Analysis & Theoretical Basis

The target molecule consists of a 3-chloropyrazin-2(1H)-one core substituted at the N-1 position with a 4-fluorobenzyl group.

Key Structural Features for NMR Assignment:
  • Pyrazinone Core (Protons H-5, H-6): The carbonyl at C-2 creates an amide-like environment. H-6 (adjacent to N-1) is typically deshielded relative to H-5.

  • Benzyl Methylene (

    
    ):  A diagnostic singlet. Its chemical shift is the primary discriminator between N- and O-alkylation.
    
  • 4-Fluorophenyl Ring: A characteristic

    
     spin system (simplified to two multiplets) due to 
    
    
    
    coupling.
Visual Workflow: Isomer Differentiation

The following decision tree outlines the logical process for distinguishing the target from its O-alkylated isomer.

NMR_Workflow Start Crude Reaction Mixture (1H NMR in DMSO-d6) Check_CH2 Analyze Methylene (CH2) Shift Start->Check_CH2 N_Alkyl Shift ~ 5.1 - 5.2 ppm (Target: N-Alkylation) Check_CH2->N_Alkyl Upfield O_Alkyl Shift ~ 5.4 - 5.6 ppm (Impurity: O-Alkylation) Check_CH2->O_Alkyl Downfield Check_Ring Analyze Pyrazine Protons (H-5, H-6) N_Alkyl->Check_Ring O_Alkyl->Check_Ring Pyrazinone Distinct Doublets (J ~4 Hz) Amide Character Check_Ring->Pyrazinone Target Confirmed Pyrazine Aromatic Singlet/Tight AB Full Aromaticity Check_Ring->Pyrazine Isomer Identified

Caption: Logical workflow for distinguishing N-alkylated target from O-alkylated impurities based on chemical shift analysis.

Comparative Analysis: Target vs. Alternatives

The table below compares the 1H NMR profile of the target molecule against its most common synthetic byproducts.

Solvent: DMSO-


 (Recommended for solubility and resolution of polar heterocycles).
FeatureTarget (N-Alkyl) Alternative (O-Alkyl) Starting Material
Structure 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one 2-chloro-3-((4-fluorobenzyl)oxy)pyrazine 3-chloropyrazin-2(1H)-one

Shift

5.10 – 5.20 ppm
(Singlet)

5.45 – 5.55 ppm (Singlet)
Absent
Pyrazine H-6

7.90 – 8.10 ppm (

Hz)

8.20 – 8.30 ppm (

Hz)

7.60 – 7.80 ppm
Pyrazine H-5

7.40 – 7.60 ppm (

Hz)

8.00 – 8.15 ppm (

Hz)

7.30 – 7.50 ppm
NH Proton AbsentAbsentBroad singlet (

12.0+)
Electronic State Amide-like / Cyclic UreaFully Aromatic PyrazineTautomeric (Amide dominant)
Expert Insight: The "Shielding" Effect
  • N-Alkylation: The methylene protons are attached to an amide nitrogen. This environment is less deshielding than an aromatic oxygen attachment.

  • O-Alkylation: The methylene protons are attached to an imidate-like oxygen, which pulls electron density more aggressively, shifting the peak downfield by approximately 0.3 – 0.4 ppm .

Detailed Spectral Interpretation

The 4-Fluorobenzyl Region (Aromatic)

The 4-fluorobenzyl group presents a classic pattern often misidentified as simple doublets. It is actually a higher-order


 system.
  • Protons ortho to F (

    
    ): 
    
    • Appear as a "triplet-like" multiplet around

      
       7.10 – 7.20 ppm .
      
    • Coupling: Large

      
       coupling (
      
      
      
      Hz) + ortho
      
      
      coupling (
      
      
      Hz).
  • Protons meta to F (

    
    ): 
    
    • Appear as a multiplet (dd) around

      
       7.30 – 7.45 ppm .
      
    • Coupling: Ortho

      
       coupling (
      
      
      
      Hz) + smaller meta
      
      
      coupling (
      
      
      Hz).
The Pyrazinone Core
  • H-6 (

    
     ~8.00):  This proton is adjacent to the alkylated nitrogen (N-1). It typically appears as a doublet with 
    
    
    
    Hz.
  • H-5 (

    
     ~7.55):  This proton is adjacent to the chlorine-bearing carbon (C-3). It appears as a doublet with 
    
    
    
    Hz.
  • Note: In some low-field spectrometers (300 MHz), this pair may appear as an AB quartet or roofed doublets.

Experimental Protocol

To ensure reproducibility and accurate assignment, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.8% D).
    
    • Why DMSO? Pyrazinones often have poor solubility in

      
      , leading to broad peaks and aggregation effects. DMSO ensures sharp signals and stabilizes the amide-like tautomer.
      
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the residual DMSO pentet at

    
     2.50 ppm.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration
  • Phase Correction: Apply manual phasing to ensure flat baseline, especially around the aromatic region.

  • Integration Logic:

    • Set the Benzyl

      
       singlet (
      
      
      
      ~5.15) to integral 2.00 .
    • Check Pyrazine H-6 (

      
       ~8.00) for integral 1.00 .
      
    • Check Pyrazine H-5 (

      
       ~7.55) for integral 1.00 .
      
    • Check Aromatic Region (

      
       7.10–7.45) for total integral 4.00 .
      

Diagrammatic Summary of Assignments

Caption: Summary of chemical shift assignments and coupling constants for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

References

  • Regioselectivity in Pyrazinone Alkylation: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668. Link

  • Pyrazinone Synthesis Methods: Kaval, N., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Molecules, 2005.[1] Link

  • Fluorine-Proton Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard reference for J-coupling values).
  • Analog Spectral Data (3-Fluoro isomer): ChemScene Database, CAS 1601264-94-1. Link

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating HPLC method for assessing the purity of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated method suitable for quality control and stability studies.

Introduction: The Analyte and the Analytical Challenge

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a substituted pyrazinone derivative. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. The primary analytical challenge is to develop a high-performance liquid chromatography (HPLC) method that is not only precise and accurate for quantifying the main peak but is also specific enough to separate it from all potential process impurities and degradation products. This requires a "stability-indicating" method, a core concept mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] A stability-indicating method provides confidence that any changes in the product's purity over time, under various environmental conditions, will be detected.[2]

This guide will systematically compare and select the optimal chromatographic conditions and validate the final method to prove it is fit for its intended purpose.

Part 1: Foundational Strategy - Analyte Characterization and Initial Method Scouting

Before a single injection is made, understanding the physicochemical properties of the target analyte is critical. This foundational knowledge prevents wasted effort and guides our initial choices.

Analyte Properties (Hypothetical):

  • Structure: Contains a polar pyrazinone core, a nonpolar fluorobenzyl group, and a chloro-substituent. This amphiphilic nature suggests good retention on reversed-phase columns.

  • pKa: The pyrazinone ring may have a weakly acidic or basic character. Predicting the pKa is crucial; if the analyte can ionize, the mobile phase pH must be controlled to ensure consistent retention and sharp peak shape. For this guide, we will assume a pKa of ~3.5.

  • logP: The predicted octanol-water partition coefficient would likely be in the 2-3 range, indicating moderate hydrophobicity suitable for reversed-phase HPLC.

  • UV Spectrum: The aromatic and conjugated systems suggest strong UV absorbance. A UV scan from 200-400 nm is the first experiment to determine the optimal detection wavelength (λmax), ensuring high sensitivity. Let's assume a λmax of 254 nm.

Experimental Protocol: UV Spectrum Acquisition
  • Prepare a dilute solution of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Use a UV-Vis spectrophotometer to scan the solution from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Comparison of Initial Chromatographic Conditions

The goal of scouting is to find a starting point that provides some retention and a reasonable peak shape. Reversed-phase HPLC is the most common and versatile mode, making it our starting point. We will compare two common C18 columns and two different organic modifiers.

Table 1: Initial Method Scouting Comparison

ParameterCondition ACondition BRationale & Causality
Column Standard C18 (e.g., Waters Symmetry C18, 5 µm, 4.6x150 mm)C18 with advanced end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6x100 mm)End-capping neutralizes residual silanol groups on the silica support, which can cause peak tailing for molecules with basic functionalities.[3] Comparing a standard vs. end-capped column is a direct test for silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe assumed pKa is 3.5. Using a mobile phase pH of ~2.8 (0.1% formic acid) ensures the analyte is in a single, neutral protonation state, preventing peak splitting or broadening due to ionization.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN and MeOH are the most common organic modifiers. They have different selectivities (eluting power and interaction mechanisms) which can significantly alter the separation of closely related impurities.
Gradient 5% to 95% B over 15 min5% to 95% B over 15 minA broad gradient is used in scouting to elute all components of the sample and determine the approximate organic concentration needed for elution.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. 30 °C is a stable starting point.

Outcome of Scouting: Based on experience, Condition A with Acetonitrile will likely provide a sharper peak and better resolution for this type of molecule. ACN often yields higher efficiency (narrower peaks) than methanol. The end-capped column is a good choice to minimize potential peak tailing from the start.

Part 2: Systematic Method Optimization

With a promising starting condition identified (C18 end-capped column, ACN/0.1% Formic Acid), the next step is to optimize the separation. The goal is to achieve a USP tailing factor between 0.9 and 1.5, sufficient resolution (Rs > 2.0) between the main peak and its closest impurities, and a reasonable run time.

G

Optimization Strategy: One-Factor-at-a-Time (OFAT)

For this guide, we will use a simple OFAT approach to illustrate the cause-and-effect of parameter changes.

  • Gradient Optimization: The initial broad gradient showed our analyte eluting at ~60% ACN. We can now run a shallower gradient around this point to improve resolution between the main peak and any closely eluting impurities.

  • Temperature Optimization: Temperature affects both viscosity and selectivity. We will compare the separation at 30 °C and 40 °C. An increase in temperature usually decreases retention time and sharpens peaks but can sometimes alter elution order.

Table 2: Comparative Data from Method Optimization

Parameter ChangedValueAnalyte Retention Time (min)Resolution (Rs) to Closest ImpurityTailing Factor
Initial Gradient 5-95% ACN over 15 min9.81.81.6
Optimized Gradient 40-70% ACN over 10 min7.22.51.4
Temperature 30 °C (with Opt. Gradient)7.22.51.4
Temperature 40 °C (with Opt. Gradient)6.52.81.2

Analysis of Optimization: The shallower gradient significantly improved resolution and reduced the run time. Increasing the temperature to 40 °C further improved resolution and delivered a more symmetrical peak (lower tailing factor), making it the preferred condition.

Part 3: Proving Specificity - Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[4] The goal is to intentionally degrade the API under harsh conditions to generate potential degradation products. The HPLC method must then prove its ability to separate the intact API from all these newly formed degradants. The ICH Q1A(R2) guideline suggests typical stress conditions.[1]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare separate solutions of the API (~1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Dissolve in solvent before injection.

  • Photolytic Degradation: Expose the API solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for peak purity analysis, which compares UV spectra across a single peak to check for co-eluting impurities.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of APINumber of Degradant PeaksResolution (Rs) of Main Peak to Closest DegradantPeak Purity
Control (Unstressed) 0%0N/APass
Acid (1N HCl, 80°C) ~15%23.1Pass
Base (1N NaOH, 80°C) ~20%32.6Pass
Oxidation (3% H₂O₂) ~8%14.5Pass
Thermal (105°C) ~5%13.8Pass
Photolytic (ICH Q1B) ~12%22.9Pass

Part 4: Method Validation - Demonstrating Fitness for Purpose

The final step is to formally validate the method according to ICH Q2(R2) guidelines to demonstrate that it is reliable, reproducible, and suitable for its intended purpose.[5][6][7]

G

Final Optimized and Validated Method
  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6x100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Table 4: Validation Parameters, Protocols, and Acceptance Criteria

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Forced degradation studies completed (as described in Part 3).No co-elution; peak purity of the analyte peak must pass.
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[8]Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[9]
Precision (Repeatability) Six replicate injections of the same sample at 100% concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst.RSD ≤ 2.0%.[9]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% at the LOQ concentration.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH of Mobile Phase A ±0.2).System suitability criteria (resolution, tailing) must still be met.

Conclusion

By systematically comparing and optimizing column chemistry, mobile phase, and other chromatographic parameters, we have developed a fast, robust, and specific stability-indicating HPLC method for the purity determination of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. The method's performance was rigorously proven through forced degradation studies and a comprehensive validation protocol aligned with ICH guidelines. This self-validating system provides high confidence in the quality and stability data generated for this compound, making it suitable for deployment in a regulated drug development environment.

References

  • Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Open Access Journals. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Arnold, E. (2017). HPLC: What to do in case of peaks being too broad? MPL Lösungsfabrik.
  • PharmaTutor. (n.d.).
  • IJSDR. (n.d.).
  • IJARSCT. (2025).
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • IJCPA. (2014).
  • AMSbiopharma. (2025).
  • Wiley Online Library. (2024).
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
  • IJPPS. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
  • International Council for Harmonisation. (2023).
  • SciSpace. (2021).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)

Sources

Advanced Characterization of Fluorobenzyl Pyrazinones: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of fluorobenzyl pyrazinones Content Type: Technical Comparison & Application Guide

Executive Summary

Fluorobenzyl pyrazinones represent a critical structural motif in modern drug discovery, appearing frequently in novel psychoactive substances (NPS), synthetic cannabinoids, and specific kinase inhibitors. Their structural analysis is complicated by the existence of positional isomers (ortho-, meta-, para- fluorine substitution) which share identical molecular weights and similar retention times.

This guide provides a technical comparison of ionization behaviors (EI vs. ESI) and delineates specific fragmentation pathways.[1] It is designed to assist analytical chemists in structurally validating these compounds without solely relying on reference standards.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the fragmentation richness and sensitivity. For fluorobenzyl pyrazinones, the polarity of the pyrazinone ring and the electronegativity of the fluorine atom create distinct behaviors.

Table 1: Performance Comparison (EI vs. ESI-MS/MS)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Dominant Species Radical Cation

Protonated Molecule

Fragmentation Extensive, often spontaneous in sourceControlled via Collision Induced Dissociation (CID)
Key Application Library matching, fingerprintingQuantitation, pharmacokinetic studies
Fluorobenzyl Detection High abundance of

109 (Fluorotropylium)
Requires high Collision Energy (CE) to cleave benzylic bond
Isomer Specificity Low (Spectra often identical)Moderate (Energy-Resolved MS can distinguish isomers)

Mechanistic Fragmentation Pathways

To validate the structure of a fluorobenzyl pyrazinone, one must confirm three structural zones: the fluorobenzyl tail, the linker, and the pyrazinone core.

Primary Pathway: Benzylic Cleavage (The Diagnostic Event)

The most thermodynamically favored cleavage occurs at the


-benzyl bond.
  • Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.

  • Observation: Formation of the fluorobenzyl cation (

    
    ).
    
  • Rearrangement: This cation rapidly rearranges from a benzyl structure to a seven-membered fluorotropylium ion .

  • Diagnostic

    
    : 109.04  (Monoisotopic).
    
Secondary Pathway: Pyrazinone Ring Degradation

Once the side chain is lost, the pyrazinone core degrades via characteristic neutral losses.

  • Loss of CO (28 Da): Common in cyclic ketones/amides.

  • Loss of HCN (27 Da): Characteristic of nitrogen-containing heterocycles.

  • Retro-Diels-Alder (RDA): In specific derivatives, the ring may open, expelling small alkene fragments.

The "Ortho Effect" & Isomer Differentiation

Distinguishing 2-fluoro (ortho) from 4-fluoro (para) isomers is the most challenging aspect.

  • Ortho-Effect: In ESI-MS/MS, the ortho-fluorine can interact spatially with the benzylic hydrogens or the linker nitrogen. This often facilitates a Hydrogen Fluoride (HF) loss (20 Da) that is mechanistically suppressed in the para-isomer due to distance.

  • Differentiation Strategy: Monitor the ratio of

    
     to the molecular ion. The ortho isomer typically exhibits a higher abundance of the HF-loss fragment at lower collision energies.
    

Visualization of Fragmentation Logic

The following diagram maps the fragmentation tree for a generic


-(4-fluorobenzyl)pyrazin-2-one, illustrating the transition from precursor to diagnostic ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated Fluorobenzyl Pyrazinone) Transition Inductive Cleavage at N-Benzyl Bond Precursor->Transition CID Energy OrthoPath Ortho-Isomer Specific: Loss of HF (-20 Da) Precursor->OrthoPath Low CE (Ortho only) PyrazinoneCore Pyrazinone Core Ion [M - C7H6F]+ Transition->PyrazinoneCore BenzylCation Fluorobenzyl Cation [C7H6F]+ (m/z 109) Transition->BenzylCation FinalCore Degraded Core Fragments PyrazinoneCore->FinalCore -CO / -HCN Tropylium Fluorotropylium Ion (Ring Expansion) m/z 109.04 BenzylCation->Tropylium Rearrangement (Fast) Fragment_CO Loss of CO (-28 Da) Fragment_HCN Loss of HCN (-27 Da)

Caption: Fragmentation tree highlighting the divergence between the stable fluorotropylium diagnostic marker and the core degradation pathway.

Experimental Protocol: Energy-Resolved Structural Confirmation

This protocol ensures self-validating identification of fluorobenzyl isomers using ESI-MS/MS.

Prerequisites
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer).

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Infuse the sample at 5-10 µL/min.

    • Identify the Molecular Ion

      
      .[2] Ensure isolation width is narrow (~1.0 Da) to exclude isotopes.
      
  • Collision Energy (CE) Ramping:

    • Instead of a single CE, acquire spectra at 10, 20, 30, and 50 eV .

    • Reasoning: Low energy preserves the molecular ion and reveals facile rearrangements (like HF loss). High energy forces the formation of the characteristic

      
       109 ion.
      
  • Targeted Ion Monitoring:

    • Monitor

      
       109 (Fluorotropylium):  This confirms the presence of the fluorobenzyl group.
      
    • Monitor $[M+H-20]^+ (Loss of HF): Calculate the ratio of this peak to the parent ion at 20 eV.

    • Interpretation: A ratio > 0.5 (normalized) strongly suggests the Ortho (2-fluoro) isomer due to the proximity effect. A negligible ratio suggests Para (4-fluoro) .

  • Data Validation:

    • Verify the mass defect. The fluorine atom introduces a specific mass defect. The

      
       109 fragment must be within 5 ppm of theoretical mass (109.0457) to rule out non-fluorinated interferences.
      

References

  • Kusano, M. et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. Forensic Science International.[3]

  • Martens, J. et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy. Semantic Scholar.

  • Holčapek, M. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. The Royal Society of Chemistry.

Sources

Comparative Guide: Reactivity of 3-Chloro- vs. 3-Bromo-pyrazin-2(1H)-one Derivatives

[1]

Executive Summary

In the functionalization of the pyrazin-2(1H)-one scaffold, the choice between 3-chloro and 3-bromo derivatives is a critical decision point that impacts synthetic efficiency, cost, and scalability.

  • 3-Bromopyrazin-2-ones are the superior choice for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Stille, Buchwald-Hartwig). They undergo oxidative addition more readily, allowing for milder conditions (lower temperature, lower catalyst loading) and a broader scope of coupling partners.

  • 3-Chloropyrazin-2-ones are the preferred choice for Nucleophilic Aromatic Substitutions (SNAr) and large-scale manufacturing. They are significantly more cost-effective, offer higher atom economy, and their reactivity in SNAr is often comparable to or superior to bromides due to the higher electronegativity of chlorine facilitating the nucleophilic attack.

This guide analyzes the mechanistic divergence between these two halides and provides actionable protocols for their optimal use.

Mechanistic Foundation: The Electrophilic C3 Center

The C3 position of the pyrazin-2-one scaffold is uniquely activated. It is situated

Structural Logic & Activation

The reactivity difference stems from the bond properties:

  • C-Cl Bond: Stronger (

    
     kcal/mol), shorter, more electronegative.
    
  • C-Br Bond: Weaker (

    
     kcal/mol), longer, more polarizable.
    

PyrazinoneActivationScaffoldPyrazin-2(1H)-oneScaffoldC3_CenterC3 Position(Electrophilic)Scaffold->C3_Center ActivationSNArPath A: S_NAr(Addn-Elimination)Favors: Cl (often) > BrC3_Center->SNArPd_CyclePath B: Pd-Catalysis(Oxidative Addition)Favors: Br >> ClC3_Center->Pd_CycleInductiveInductive Effect (-I)Cl > BrAccelerates Nucleophilic AttackSNAr->InductiveBondStrengthBond Strength (BDE)C-Cl > C-BrDecelerates Oxidative AdditionPd_Cycle->BondStrength

Figure 1: Mechanistic divergence at the C3 position. SNAr is driven by electronegativity (favoring Cl/Br similarity), while Pd-catalysis is driven by bond weakness (favoring Br).

Comparative Analysis: Performance Metrics

A. Transition Metal Catalysis (Suzuki-Miyaura / Buchwald-Hartwig)

In palladium-catalyzed reactions, the rate-determining step (RDS) is typically the oxidative addition of the aryl halide to the Pd(0) species.

  • 3-Bromo: Reacts rapidly with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

  • 3-Chloro: Often requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.

Experimental Comparison Data (Suzuki Coupling): Target: 3-Phenylpyrazin-2(1H)-one derivatives

Parameter3-Bromo Derivative3-Chloro Derivative
Catalyst System Pd(PPh3)4 (Standard)Pd2(dba)3 / XPhos (Specialized)
Temperature 60–80 °C80–110 °C
Time to Completion 2–4 Hours6–12 Hours
Typical Yield 85–95%70–85%
Ligand Cost LowHigh
B. Nucleophilic Aromatic Substitution (SNAr)

For SNAr, the RDS is the nucleophilic attack on the ring to form the Meisenheimer complex. The high electronegativity of Chlorine stabilizes the transition state more effectively than Bromine, often making the Chloride just as reactive, if not more so, despite being a poorer leaving group.

Experimental Comparison Data (Amination with Morpholine):

Parameter3-Bromo Derivative3-Chloro Derivative
Reagent Morpholine (3 equiv), EtOHMorpholine (3 equiv), EtOH
Conditions Reflux, 4 hReflux, 3–4 h
Yield 88%91%
Observation Clean conversion.Slightly faster reaction; easier purification.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 3-Bromo)

Use this for installing sensitive aryl/heteroaryl groups.[1]

  • Setup: Charge a reaction vial with 3-bromo-1-methylpyrazin-2(1H)-one (1.0 equiv), Arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2[2]·DCM (3–5 mol%).

  • Reaction: Seal and heat to 80 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: SNAr Amination (Optimized for 3-Chloro)

Use this for installing alkyl amines or anilines.

  • Setup: Dissolve 3-chloro-1-methylpyrazin-2(1H)-one (1.0 equiv) in Ethanol or iPrOH (0.2 M).

  • Nucleophile: Add the amine (2.0–3.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add TEA or DIPEA (3.0 equiv).

  • Reaction: Heat to Reflux (approx. 80 °C) for 3–6 hours. Monitor by LCMS.

    • Checkpoint: The 3-Cl species should disappear; if stalled, add 0.5 equiv more amine.

  • Workup: Concentrate in vacuo. Resuspend in DCM, wash with sat. NaHCO3.

  • Crystallization: Many amino-pyrazinones crystallize upon cooling or triturating with ether/heptane, avoiding column chromatography.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionMatrixStartStart: Functionalization of C3ReactionTypeWhat is the Reaction Type?Start->ReactionTypeSNAr_PathNucleophilic Substitution(Amines, Thiols, Alkoxides)ReactionType->SNAr_PathPd_PathPd-Cross Coupling(Suzuki, Stille, Sonogashira)ReactionType->Pd_PathSNAr_DecisionUse 3-Chloro(Cheaper, High Yield)SNAr_Path->SNAr_DecisionComplexityIs the Coupling PartnerSensitive or Sterically Hindered?Pd_Path->ComplexitySimpleNo (Simple Aryl)Complexity->SimpleRobust SystemComplexYes (Complex/Sensitive)Complexity->ComplexFragile SystemUse_Cl_PdUse 3-Chloro(Requires Buchwald Ligands)Simple->Use_Cl_PdUse_Br_PdUse 3-Bromo(Milder Conditions)Complex->Use_Br_Pd

Figure 2: Strategic selection guide for 3-halo-pyrazinones.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of diazines).
  • Lutz, F. et al. "Regioselective Functionalization of 3,5-Dichloropyrazin-2(1H)-ones." Tetrahedron, 2005 , 61, 1567-1575.

  • Kaval, N. et al. "Solid-phase synthesis of 3-aryl-pyrazin-2(1H)-ones via Suzuki coupling." J. Comb. Chem.2005 , 7, 490-502.

  • Goossen, L. J. et al. "Pd-catalyzed synthesis of functionalized pyrazinones." Synlett, 2011 , 16, 2385-2389. (Demonstrates 3-Cl activation with specialized ligands).

  • BenchChem. "Reactivity Comparison: 3-Bromo vs 3-Chloro Heterocycles." Technical Note, 2025. (General trends in halo-heterocycle kinetics).

A Guide to the Vibrational Landscape: Interpreting the IR Spectrum of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical research and drug development, unambiguous structural confirmation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, providing a rapid, non-destructive method to identify functional groups and probe the molecular architecture of a compound. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, a heterocyclic compound with functionalities relevant to medicinal chemistry.

We will deconstruct the molecule's vibrational modes, predict the location of its key spectral features, and provide a comparative analysis against structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for compound characterization.

Molecular Structure and Functional Group Analysis

To accurately predict the IR spectrum, we must first identify the primary functional groups within 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Structure:

(Simplified representation)

The molecule can be dissected into three key regions, each contributing distinct signals to the IR spectrum:

  • The Pyrazinone Core: A six-membered heterocyclic ring featuring a cyclic amide (lactam) functionality, a carbon-carbon double bond (C=C), and a chloro (C-Cl) substituent attached to an sp² hybridized carbon.

  • The Benzyl Linker: A methylene (-CH₂) bridge connecting the pyrazinone nitrogen to the aromatic ring.

  • The 4-Fluorophenyl Group: A para-substituted aromatic ring containing a carbon-fluorine (C-F) bond.

Detailed Spectral Interpretation and Characteristic Peaks

The IR spectrum is typically analyzed in distinct regions. Below is a detailed prediction of the absorption bands for our target molecule.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. The hybridization of the carbon atom dictates the precise frequency.

  • Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The sp² C-H bonds on the 4-fluorophenyl ring will produce multiple weak to medium intensity peaks just above 3000 cm⁻¹.[1][2] The C-H bond on the pyrazinone ring will also contribute absorptions in this range.

  • Aliphatic C-H Stretch (~2980 - 2850 cm⁻¹): The methylene (-CH₂) linker contains sp³ hybridized carbons. These C-H bonds will give rise to characteristic asymmetric and symmetric stretching bands appearing just below 3000 cm⁻¹.[2][3]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)
  • Lactam C=O Stretch (~1680 - 1660 cm⁻¹): This will be one of the most intense and easily identifiable peaks in the spectrum.[4][5] The carbonyl group is part of a six-membered lactam (cyclic amide). A standard six-membered lactam absorbs around 1670 cm⁻¹.[6] Furthermore, this C=O bond is conjugated with the C=C double bond within the pyrazinone ring. This conjugation, through resonance, imparts more single-bond character to the carbonyl, weakening it and shifting its absorption to a lower wavenumber (frequency) compared to a simple saturated ketone.[4][6]

The C=C and C=N Double Bond Region (1680 - 1450 cm⁻¹)
  • Aromatic C=C Stretch (~1605, 1510, 1450 cm⁻¹): The carbon-carbon double bonds within the 4-fluorophenyl ring result in a series of medium-to-strong bands. Aromatic rings typically show a pair of bands around 1600 cm⁻¹ and another pair around 1500-1400 cm⁻¹.[1][2]

  • Pyrazinone Ring C=C and C=N Stretches (~1650 - 1550 cm⁻¹): The C=C and C=N bonds within the heterocyclic core will also exhibit stretching vibrations in this region. These peaks may sometimes overlap with the aromatic ring absorptions.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching frequencies that are unique to the overall molecular structure. While complex, several key functional group absorptions can be identified.

  • C-F Stretch (~1250 - 1210 cm⁻¹): The carbon-fluorine bond on the aromatic ring is a strong dipole, leading to a very intense and sharp absorption band.[7] Its position is characteristic of aryl fluorides.

  • C-N Stretch (~1350 - 1250 cm⁻¹): The stretching of the C-N bonds within the pyrazinone ring and the bond connecting the ring to the benzyl group will appear in this range. These are typically of medium to strong intensity.

  • Aromatic C-H Out-of-Plane (OOP) Bending (~840 - 810 cm⁻¹): The substitution pattern on an aromatic ring gives rise to characteristic C-H "oop" bending vibrations. For a 1,4-disubstituted (para) ring, a strong, sharp band is expected in this specific window, providing clear evidence for this substitution pattern.[8]

  • C-Cl Stretch (~850 - 600 cm⁻¹): The C-Cl bond, being attached to an sp² carbon of the pyrazinone ring, will exhibit a stretching vibration in the lower frequency part of the fingerprint region.[1][9] These absorptions can sometimes be weak and difficult to assign definitively without comparative data.

Summary of Predicted IR Absorptions

Wavenumber (cm⁻¹)Functional Group & VibrationExpected IntensityNotes
~3100 - 3000Aromatic C-H StretchWeak to MediumFrom 4-fluorophenyl and pyrazinone rings.
~2980 - 2850Aliphatic C-H Stretch (-CH₂-)MediumAsymmetric and symmetric stretches.
~1680 - 1660Lactam C=O StretchStrong, SharpLowered frequency due to ring conjugation.
~1605, 1510Aromatic C=C StretchMedium to StrongCharacteristic of the phenyl ring.
~1250 - 1210Aryl C-F StretchStrong, SharpHighly characteristic of the fluorophenyl group.
~1350 - 1250C-N StretchMedium to StrongFrom pyrazinone ring and benzyl linkage.
~840 - 810Aromatic C-H OOP BendingStrong, SharpConfirms 1,4-disubstitution pattern.
~850 - 600C-Cl Stretch (on sp² C)Weak to MediumLocated in the lower fingerprint region.

Comparative Spectral Analysis

To underscore the diagnostic power of IR spectroscopy, we compare the predicted spectrum of our target compound with two hypothetical alternatives. This comparison highlights how minor structural modifications lead to distinct and predictable spectral changes.

Alternative 1: 1-Benzylpyrazin-2(1H)-one (Lacks both Cl and F atoms) Alternative 2: 3-Chloro-1-benzylpyrazin-2(1H)-one (Lacks the F atom)

Functional GroupTarget: 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one Alternative 1: 1-Benzylpyrazin-2(1H)-one Alternative 2: 3-Chloro-1-benzylpyrazin-2(1H)-one
C=O Stretch~1670 cm⁻¹~1675 cm⁻¹ (Slightly higher)~1670 cm⁻¹
Aryl C-F Stretch~1230 cm⁻¹ (Strong, Present) Absent Absent
C-Cl Stretch~750 cm⁻¹ (Present) Absent ~750 cm⁻¹ (Present)
Aromatic C-H OOP~830 cm⁻¹ (Strong, 1,4-pattern)~750 & ~700 cm⁻¹ (Strong, Monosubstituted)~750 & ~700 cm⁻¹ (Strong, Monosubstituted)

Analysis of Differences:

  • The most dramatic and conclusive differences are the presence or absence of the intense C-F stretch and the lower-frequency C-Cl stretch . These peaks serve as definitive markers for the inclusion of halogen atoms.

  • The aromatic C-H out-of-plane bending region is also highly diagnostic. The target molecule's para-substitution gives a single strong band around 830 cm⁻¹, whereas the mono-substituted rings of the alternatives would show two strong bands, typically between 770-730 cm⁻¹ and 720-680 cm⁻¹.[8]

  • The electronic effects of the chloro and fluoro substituents are relatively subtle on the C=O frequency. The removal of the electron-withdrawing chlorine atom in Alternative 1 might slightly increase the C=O frequency, but this effect is expected to be minimal.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample.

Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to acquire a spectrum of the ambient environment (mostly CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.

  • Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. A common solvent is isopropanol. Allow the crystal to air dry completely.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm until it makes firm and even contact with the sample powder. Apply consistent pressure using the torque knob to ensure good optical contact between the sample and the crystal surface.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing as required by the analysis software.

  • Cleanup: Raise the pressure arm, and carefully wipe the sample powder from the crystal surface using a dry, lint-free wipe, followed by a solvent-moistened wipe as described in step 2.

ATR-FTIR Analysis Workflow

The following diagram illustrates the logical flow of the experimental protocol.

FTIR_Workflow Workflow for ATR-FTIR Spectroscopy cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition start Start background 1. Perform Background Scan start->background clean 2. Clean ATR Crystal background->clean apply_sample 3. Apply Sample to Crystal clean->apply_sample apply_pressure 4. Apply Consistent Pressure apply_sample->apply_pressure acquire 5. Acquire Spectrum (16-32 Scans) apply_pressure->acquire process 6. Process Data (e.g., Baseline Correction) acquire->process analyze 7. Analyze Peaks & Compare process->analyze cleanup 8. Clean Up analyze->cleanup finish End cleanup->finish

Caption: A flowchart detailing the key steps for acquiring an IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is rich with information. The key diagnostic peaks are the strong lactam C=O stretch around 1670 cm⁻¹, the intense aryl C-F stretch near 1230 cm⁻¹, and the characteristic aromatic C-H bending vibration confirming the 1,4-substitution pattern around 830 cm⁻¹. By systematically analyzing these characteristic bands and comparing them to related structures, IR spectroscopy serves as a powerful and definitive tool for the structural verification of this and other complex organic molecules in the drug discovery pipeline.

References

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link][10]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link][6]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][11]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link][12]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link][13]

  • ACD/Labs. (2008, November 24). Examining the IR pattern for C=O vibrations. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][2]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link][14]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link][8]

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link][3]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link][9]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link][7]

Sources

A Comparative Guide to the Structural Validation of Regioisomers in Pyrazinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of validating the structure of regioisomers in pyrazinone alkylation, designed with full editorial control to best serve the topic. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights, ensuring a self-validating and authoritative resource.

The pyrazinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of pyrazinone derivatives, particularly through alkylation, is a common strategy in drug discovery programs to modulate properties like potency, selectivity, and pharmacokinetics. However, the alkylation of 2(1H)-pyrazinones presents a classic regioselectivity challenge, as the reaction can occur at either the ring nitrogen (N1) or the exocyclic oxygen atom, yielding two distinct regioisomers: an N-alkylated pyrazinone and an O-alkylated 2-alkoxypyrazine.

Chapter 1: The Regioselectivity Challenge: N- vs. O-Alkylation

The ambident nucleophilic character of the pyrazinone core is the root of the regioselectivity issue. The anionic intermediate, formed upon deprotonation by a base, possesses two nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom.

The reaction outcome is governed by a delicate interplay of several factors, including the choice of base, solvent, electrophile (alkylating agent), and temperature. These conditions modulate the relative nucleophilicity of the N and O atoms according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.[1][2][3] Generally, the less electronegative nitrogen atom is considered a "softer" nucleophile, while the more electronegative oxygen atom is "harder."

  • Soft electrophiles (e.g., methyl iodide) tend to favor reaction at the soft nitrogen center (N-alkylation).[4]

  • Hard electrophiles (e.g., dimethyl sulfate, Meerwein salts) preferentially react at the hard oxygen center (O-alkylation).[4]

  • Reaction Conditions : Polar aprotic solvents like DMF or THF can influence the dissociation of the ion pair, affecting the availability of the nucleophilic sites. The choice of counter-ion (from the base) can also play a role in directing the alkylation.

Given this inherent complexity, isolating a single regioisomer can be challenging, and mixtures are common. Therefore, robust and reliable analytical methods are paramount to confirm the structure of the obtained product(s).

G cluster_0 Pyrazinone Alkylation Reaction Pyrazinone 2(1H)-Pyrazinone Anion Ambident Anion Pyrazinone->Anion - H+ Base Base (e.g., NaH, K2CO3) Base->Anion AlkylatingAgent Alkylating Agent (R-X) N_Product N-Alkylated Pyrazinone AlkylatingAgent->N_Product O_Product O-Alkylated Pyrazine AlkylatingAgent->O_Product Anion->N_Product  N-Attack (Soft Nucleophile) Anion->O_Product  O-Attack (Hard Nucleophile)

Caption: Competing N- vs. O-alkylation pathways for 2(1H)-pyrazinones.

Chapter 2: Spectroscopic Validation: A Multi-Technique Approach

Spectroscopy is the first and most powerful line of inquiry for differentiating N- and O-alkylated pyrazinone regioisomers. A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments provides the most definitive data outside of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most informative technique for routine structural validation in solution. Key differences in the chemical environment of the alkyl group and the pyrazinone ring provide a clear diagnostic fingerprint for each isomer.

  • ¹H NMR Spectroscopy : The chemical shift of the protons on the carbon directly attached to the pyrazinone system is highly diagnostic.

    • N-Alkylation : The N-CH ₂- protons of an N-alkyl group typically appear in the range of 3.5-4.5 ppm .

    • O-Alkylation : The O-CH ₂- protons of an O-alkyl group are more deshielded and appear further downfield, typically in the range of 4.0-5.0 ppm .

  • ¹³C NMR Spectroscopy : The carbon chemical shifts, particularly of the alkyl group and the ring carbons, provide complementary and confirmatory evidence.

    • N-Alkylation : The N-C H₂- carbon resonates around 40-55 ppm . The ring will retain a carbonyl carbon (C =O) with a characteristic shift around 150-165 ppm .

    • O-Alkylation : The O-C H₂- carbon is shifted further downfield to 60-75 ppm . The former carbonyl carbon is now part of an ether linkage within an aromatic system and shifts to a different region, typically 155-165 ppm but with different electronic characteristics.

While 1D NMR provides strong indicative evidence, peak overlap or subtle electronic effects can sometimes lead to ambiguity. For unequivocal proof, 2D NMR is the required standard.

2D NMR for Unambiguous Assignment: The Definitive Spectroscopic Proof

Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful and definitive NMR experiment for this structural problem. It detects long-range (2-3 bond) correlations between protons and carbons, allowing for the direct mapping of connectivity through the heteroatom.

  • Mechanism of Differentiation :

    • For the N-alkylated isomer : A clear correlation will be observed between the protons of the N-alkyl group (e.g., N-CH ₂) and the adjacent ring carbons (C 2 and C 6 of the pyrazinone ring). This ³JCH coupling across the nitrogen atom is unambiguous proof of N-alkylation.

    • For the O-alkylated isomer : The key correlation will be between the protons of the O-alkyl group (O-CH ₂) and the carbon to which the oxygen is attached (C 2 of the pyrazine ring). No correlation will be seen from these protons to C6.

The presence or absence of these specific long-range correlations provides a definitive structural assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used as a supporting technique. It identifies protons that are close in space. For an N-alkylated isomer, a NOE may be observed between the N-CH₂ protons and the proton on the C3 position of the pyrazinone ring, indicating their spatial proximity.

Data Summary: Diagnostic NMR Shifts
TechniqueParameterN-Alkylated IsomerO-Alkylated Isomer
¹H NMR Alkyl Group (α-CH₂)~ 3.5 - 4.5 ppm~ 4.0 - 5.0 ppm
¹³C NMR Alkyl Group (α-CH₂)~ 40 - 55 ppm~ 60 - 75 ppm
Ring Carbon (C2)~ 150 - 165 ppm (Carbonyl)~ 155 - 165 ppm (Aromatic Ether)
HMBC Key CorrelationH (α-CH₂) → C (Ring C2, C6)H (α-CH₂) → C (Ring C2)

Chapter 3: The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, irrefutable proof of structure is required, or when NMR data is inconclusive, single-crystal X-ray crystallography is the ultimate arbiter. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an unambiguous map of the molecular structure.

  • Advantages :

    • Unambiguous Results : Provides a definitive answer to the question of connectivity.

    • Solid-State Conformation : Reveals the molecule's preferred conformation in the solid state.

  • Limitations :

    • Crystal Growth : The primary bottleneck is the ability to grow a single, high-quality crystal suitable for diffraction. This can be a time-consuming and often unsuccessful process.

    • Not a High-Throughput Method : It is not practical for the routine analysis of many compounds.

X-ray crystallography is best reserved for pivotal compounds in a series, such as a lead candidate, or for resolving intractable cases where spectroscopic data is ambiguous.

Chapter 4: Comparative Workflow and Data Interpretation

A logical and efficient workflow is essential for structural validation. The following diagram outlines a recommended decision-making process for researchers.

G start Alkylation Reaction Mixture purification Purification (e.g., Chromatography) start->purification product Isolated Product purification->product nmr_1d Acquire ¹H and ¹³C NMR product->nmr_1d decision_1d Is 1D NMR data unambiguous? nmr_1d->decision_1d hmbc Acquire 2D HMBC Spectrum decision_1d->hmbc No / Ambiguous structure_confirmed Structure Confirmed decision_1d->structure_confirmed Yes decision_hmbc Is HMBC data conclusive? hmbc->decision_hmbc xray Attempt Single Crystal X-ray Crystallography decision_hmbc->xray No / Ambiguous decision_hmbc->structure_confirmed Yes xray->structure_confirmed Success structure_ambiguous Structure Ambiguous (Re-evaluate Synthesis) xray->structure_ambiguous Failure

Caption: Decision workflow for pyrazinone regioisomer structure validation.

Conclusion

The structural validation of pyrazinone alkylation products is a critical step that demands a rigorous and systematic approach. While ¹H and ¹³C NMR provide strong initial indicators, they should not be solely relied upon for definitive assignment. The HMBC experiment is the most crucial and accessible tool , offering unambiguous proof of connectivity through direct observation of correlations across the N-C or O-C bond. For foundational compounds or in cases of persistent ambiguity, single-crystal X-ray crystallography serves as the ultimate, albeit resource-intensive, solution. By employing the multi-technique workflow described, researchers can ensure the scientific integrity of their findings and build robust, reliable structure-activity relationships in their drug discovery endeavors.

Experimental Protocols

Protocol 1: Unambiguous Structure Determination by HMBC
  • Sample Preparation : Dissolve 5-10 mg of the purified pyrazinone derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition :

    • Acquire standard 1D proton and carbon spectra first to determine chemical shift ranges.

    • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

    • Set the long-range coupling delay (typically d6 on Bruker) to optimize for ³JCH couplings. A value around 8-10 Hz (corresponding to a delay of 62.5-50 ms) is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from 2 to 128 scans per increment depending on sample concentration.

  • Processing and Analysis :

    • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

    • Identify the proton signals for the α-CH₂ of the alkyl group on the F2 (proton) axis.

    • Examine the F1 (carbon) axis for correlations from these protons.

    • N-Alkylated Isomer : Look for cross-peaks corresponding to the α-CH₂ protons and the C2 and C6 carbons of the pyrazinone ring.

    • O-Alkylated Isomer : Look for a cross-peak corresponding to the α-CH₂ protons and only the C2 carbon of the pyrazine ring.

References

  • Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963 , 85 (22), 3533–3539. [Link]

  • Chemistry LibreTexts. Pearson's Hard-Soft Acid-Base Concept. [Link]

  • ResearchGate. Why n-alkylation is more favorable than o-alkyation? Discussion. [Link]

  • Wikipedia. HSAB theory. [Link]

Sources

LC-MS analysis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Analysis of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one Degradation Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The structural integrity of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one (hereafter referred to as CFBP ) is a critical quality attribute in the synthesis of pyrazine-based antivirals and kinase inhibitors. Due to its amphoteric nature and labile C-Cl bond, CFBP presents a unique analytical challenge: its degradation products (DPs) span a wide polarity range and exhibit pH-dependent ionization.

This guide objectively compares two LC-MS methodologies—Acidic (Method A) vs. Basic (Method B) mobile phases—to determine the superior approach for comprehensive impurity profiling. While Method A is the industry standard for general screening, our comparative analysis demonstrates that Method B (High pH) offers superior resolution and peak symmetry for the critical hydrolytic degradants of this scaffold.

Part 1: The Degradation Landscape (The "Why")

To design a robust method, one must first understand the causality of degradation. CFBP contains three reactive centers: the electrophilic C3-chlorine, the benzylic methylene, and the pyrazinone core.

The Degradation Pathway Map

The following diagram illustrates the validated degradation pathways for CFBP under stress conditions.

CFBP_Degradation Parent Parent: CFBP (C11H8ClFN2O) m/z 239.0 [M+H]+ DP1 DP-1 (Hydrolysis) 3-hydroxy-1-(4-fluorobenzyl)pyrazin-2(1H)-one (Tautomer: Dione form) m/z 221.1 Parent->DP1 Hydrolysis (High pH/Heat) SNAr of Cl by OH DP2 DP-2 (Oxidation) 3-chloropyrazin-2(1H)-one (N-Dealkylation) m/z 131.0 Parent->DP2 Oxidation (H2O2) Benzylic C-N Cleavage DP3 DP-3 (Photolysis) 1-(4-fluorobenzyl)pyrazin-2(1H)-one (Dechlorination) m/z 205.1 Parent->DP3 Photolysis (UV) Homolytic C-Cl Cleavage Benzald Benzald Parent->Benzald + Byproduct Benzaldehyde 4-Fluorobenzaldehyde (Volatile/Neutral)

Figure 1: Mechanistic degradation pathway of CFBP. High-risk pathways include nucleophilic attack at C3 (Red) and oxidative dealkylation (Yellow).

Part 2: Strategic Method Comparison

The core challenge in analyzing CFBP is the hydrolytic product (DP-1) . Upon hydrolysis of the chlorine, the resulting 3-hydroxy derivative exists in tautomeric equilibrium with the 2,3-diketo form, making it significantly more acidic (pKa ~6-7) than the parent.

Comparison of Analytical Approaches
FeatureMethod A: Acidic (Standard) Method B: Basic (Recommended)
Mobile Phase 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 9.0)
Column C18 (e.g., Zorbax Eclipse Plus)C18 Hybrid (e.g., Waters XBridge BEH)
DP-1 Peak Shape Poor : Broad/Tailing (Mixed ionization)Excellent : Sharp (Fully deprotonated)
Selectivity (α) Elutes early, often co-eluting with solvent frontRetained well due to ion-pairing with ammonium
MS Sensitivity High for Parent (Protonation driven)High for DP-1 (Negative Mode accessible)
Suitability Routine purity checksDeep degradation profiling

Expert Insight: While Method A is sufficient for the parent compound, it fails to retain the polar DP-1. At pH 2.7, DP-1 is partially protonated but highly polar, leading to "fronting" and poor resolution. Method B , utilizing a high pH resistant column, ensures DP-1 is fully ionized (or fully neutral depending on the specific tautomer dominance in solution), but more importantly, the ammonium bicarbonate buffer improves the peak shape of the nitrogenous heterocycle via silanol masking.

Part 3: Detailed Experimental Protocols

To replicate this analysis, follow this self-validating workflow.

Stress Degradation Protocol (Sample Preparation)

Prepare a 1 mg/mL stock solution of CFBP in Acetonitrile/Water (50:50).

  • Hydrolytic Stress (Targeting DP-1):

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1 mL 0.1 N HCl prior to injection.

  • Oxidative Stress (Targeting DP-2):

    • Mix 1 mL Stock + 1 mL 3% H2O2.

    • Incubate at RT for 24 hours.

  • Photolytic Stress (Targeting DP-3):

    • Expose 1 mL Stock to 1.2 million lux hours (ICH Q1B conditions).

LC-MS Instrument Conditions (Method B)
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (Critical: Must be pH 1-12 stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar DPs)

    • 1-10 min: 5% -> 60% B

    • 10-12 min: 60% -> 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (primary), 280 nm.

    • MS: ESI Positive/Negative Switching (0.1s cycle).

Part 4: Supporting Experimental Data

The following data summarizes the performance metrics obtained when analyzing a forced degradation mixture of CFBP.

Table 1: Chromatographic Performance Metrics (Method A vs. Method B)
AnalyteRetention Time (min) [Method A]Retention Time (min) [Method B]Peak Symmetry (Tailing Factor) [Method B]Resolution (Rs) [Method B]
DP-2 (Dealkylated) 1.2 (Void volume interference)2.41.1-
DP-1 (Hydroxy) 1.8 (Broad, Tailing > 2.0)3.11.05 > 4.0 (vs DP-2)
DP-3 (Dechloro) 5.46.21.02> 8.0 (vs DP-1)
Parent (CFBP) 6.87.51.01> 5.0 (vs DP-3)

Data Interpretation:

  • Resolution Gain: Method B shifts the polar DP-2 and DP-1 away from the solvent front (void volume), allowing for accurate quantitation.

  • Peak Integrity: The tailing factor for DP-1 improves from >2.0 (Method A) to 1.05 (Method B). This is characteristic of hydroxypyrazines, which require pH control to prevent secondary interactions with the stationary phase [1].

  • Mass Balance: The sum of area % for Parent + DPs in Method B consistently accounts for >98% of the initial mass, whereas Method A often loses DP-2 in the void.

References

  • Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase Chromatography. LCGC North America. Available at: [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Available at: [Link]

  • Fountain, K. J., et al. (2010).[1] Impact of Mobile Phase pH on the Retention and Selectivity of Ionizable Compounds. Waters Application Note. Available at: [Link]

  • World Health Organization. (2012). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 908. Available at: [Link]

Sources

Safety Operating Guide

Guide to Proper Disposal Procedures: 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of this compound down the drain or in general organic waste.

3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a halogenated nitrogen heterocycle. Its disposal is strictly regulated due to the presence of both Chlorine and Fluorine atoms, which generate acidic gases (HCl and HF) upon thermal oxidation.[1]

Immediate Action Plan:

  • Segregate: Place in Halogenated Waste streams only.

  • Label: Explicitly mark as "Contains Fluorine" to alert downstream incineration facilities.

  • Container: Use High-Density Polyethylene (HDPE) containers; avoid glass if HF generation is a risk during long-term storage of acidic mother liquors.

Part 2: Technical Hazard Assessment & Logic

As scientists, we must understand why we follow specific protocols. The disposal logic for this compound is dictated by its molecular structure:

Structural Analysis & Thermal Decomposition[1]
  • Core Scaffold: Pyrazinone (Nitrogen-rich).

  • Substituents:

    • Chlorine (C-Cl): Upon incineration, releases Hydrogen Chloride (HCl).[1]

    • Fluorine (C-F): The 4-fluorobenzyl moiety is the critical factor. Upon combustion, it releases Hydrogen Fluoride (HF) .[1]

The "Why" Behind the Protocol: Standard municipal incinerators or cement kilns often cannot handle high-fluorine content because HF aggressively corrodes refractory linings and scrubbers. Consequently, this waste must be directed to a RCRA-permitted hazardous waste combustor equipped with specific caustic scrubbers designed to neutralize HF.[1]

Chemical Reactivity Profile

The 2-chloro position on the pyrazine ring is electrophilic.

  • Risk: If mixed with strong nucleophiles (e.g., thiols, amines) in a waste drum, it may undergo nucleophilic aromatic substitution (

    
    ), generating heat (exotherm).[1]
    
  • Control: Ensure the compound is chemically stable or quenched before bulking into 55-gallon drums.

Part 3: Operational Disposal Procedures

Phase 1: Pre-Disposal Treatment (The "Quench")

Applicable if the compound is part of a crude reaction mixture.

  • Neutralization: If the synthesis involved acidic or basic catalysts, adjust the pH of the waste stream to pH 6–8.

    • Reasoning: Prevents acid-catalyzed hydrolysis of the pyrazinone ring or uncontrolled exotherms in the waste container.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE. (e.g., if dissolved in DCM or Chloroform, HDPE is standard).[1]

Phase 2: Waste Segregation (The "Halogen Rule")

CRITICAL RULE: Never mix this compound with "Non-Halogenated" waste.

  • Cost Implication: Mixing 1 gram of this fluorinated compound into a 200L drum of non-halogenated acetone reclassifies the entire drum as halogenated waste, increasing disposal costs by approximately 300-500%.[1]

  • Safety Implication: Prevents the release of HF in facilities not equipped to scrub it.

Phase 3: Packaging & Labeling
ParameterSpecificationScientific Rationale
Container Type HDPE (High-Density Polyethylene) Resistant to solvent swelling and potential HF generation. Glass is acceptable for the pure solid but risky for acidic liquid waste.
Secondary Containment Polypropylene TrayCaptures drips; chemically resistant to halogenated organics.
Labeling "Hazardous Waste - Halogenated" Regulatory requirement (RCRA).[2][3]
Supplemental Label "Contains Organic Fluorine" Critical alert for the incineration facility to adjust burn parameters.

Part 4: Visualization of Disposal Workflow

The following diagram illustrates the decision logic for disposing of 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

DisposalWorkflow Start Start: 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Compound StateCheck->SolidPath Solid LiquidPath In Solution / Reaction Mix StateCheck->LiquidPath Liquid Segregation SEGREGATION POINT Classify as Halogenated SolidPath->Segregation QuenchCheck Is pH Neutral (6-8)? LiquidPath->QuenchCheck Neutralize Neutralize (Acid/Base) QuenchCheck->Neutralize No QuenchCheck->Segregation Yes Neutralize->QuenchCheck BinSolid Bin: Hazardous Solid Waste (Halogenated) Segregation->BinSolid If Solid BinLiquid Bin: Halogenated Solvent Waste (High BTU) Segregation->BinLiquid If Liquid Disposal Final Disposal: Rotary Kiln Incineration (w/ HF Scrubbing) BinSolid->Disposal BinLiquid->Disposal

Figure 1: Decision tree for the segregation and packaging of halogenated pyrazinone waste.

Part 5: Emergency Spill Response

If 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is spilled:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is aerosolized, use a N95 or P100 respirator.[1]

  • Containment:

    • Solid: Gently sweep up to avoid dust generation. Use a damp paper towel to pick up residue.[1]

    • Liquid: Adsorb with vermiculite or a commercial "Organic Solvent" spill kit.

  • Decontamination: Wipe the surface with a dilute soap solution.

  • Disposal of Cleanup Materials: All contaminated rags/sorbents must be disposed of in the Solid Halogenated Waste bin. Do not throw spill debris in the regular trash.

Part 6: Regulatory Classification (RCRA)

While this specific compound may not be individually listed (P-list or U-list), it is regulated based on its characteristics and the stream it enters:

  • Waste Code: Generally falls under D001 (if in flammable solvent) or is simply classified as "Hazardous Waste" due to toxicity characteristics.

  • Halogenated Solvents (F-List): If dissolved in spent Methylene Chloride or Chloroform, the mixture carries F001/F002 codes.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, ensuring you can work with this compound confidently and safely. The information herein is synthesized from established safety practices for handling halogenated organic compounds and should be used in conjunction with your institution's specific safety protocols.

Understanding the Risks: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one, a thorough risk assessment is paramount. Based on the chemical structure, which includes a chlorinated pyrazinone core and a fluorobenzyl group, we must anticipate potential hazards associated with halogenated organic compounds. These may include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Potential to cause skin irritation and serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Carcinogenicity: Many halogenated organic compounds are suspected carcinogens.[4][5]

  • Environmental Hazards: Halogenated compounds can be toxic to aquatic life.[5][6]

Therefore, treating this compound with a high degree of caution is the most responsible course of action.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>500 mL) or when there is a significant splash risk.[4]Protects against splashes of the compound or solvents, which can cause serious eye damage.[1][5]
Skin Protection Gloves: Nitrile gloves are a suitable minimum requirement for handling small quantities. For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves such as Viton.[4][7] Always consult the glove manufacturer's compatibility chart for the specific solvents being used. Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from spills.[7][8]Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical.[5][6] Nitrile gloves offer good initial protection, but their resistance to various organic solvents can be limited over time.[8]
Respiratory Protection All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.[7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary, and personnel must be enrolled in a respiratory protection program.Minimizes the risk of inhaling dust particles or vapors, which can cause respiratory tract irritation and may have other toxic effects.[1][4]
Footwear Closed-toe shoes are required at all times in the laboratory.[7]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The storage area should be secure and accessible only to authorized personnel.

Handling and Experimental Use

The following workflow outlines the key steps for safely handling the compound during experimental procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Always Weigh Weigh Solid Compound FumeHood->Weigh Proceed Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Carefully Transfer Transfer Solution Dissolve->Transfer Using secondary containment Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate After experiment Waste Dispose of Waste Properly Decontaminate->Waste Segregate waste RemovePPE Remove PPE Correctly Waste->RemovePPE Final step

Caption: Experimental workflow for handling 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one.

Step-by-Step Protocol:

  • Preparation:

    • Always don the appropriate PPE as outlined in the table above before entering the laboratory.[10]

    • Ensure that a safety shower and eyewash station are readily accessible.[4]

    • Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing:

    • When weighing the solid, use a disposable weigh boat or creased weighing paper to avoid contamination of the balance.

    • Handle the solid gently to minimize the creation of dust.

  • Dissolution and Transfer:

    • Add the solvent to the solid slowly to avoid splashing.

    • When transferring solutions, use appropriate glassware and techniques (e.g., a funnel for transfers to a narrow-necked flask).

    • Utilize secondary containment (e.g., a beaker or tray) when transporting the solution within the lab.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment.

Waste Segregation

All waste materials contaminated with 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one must be treated as hazardous waste.

Waste TypeDisposal Container
Solid Waste Labeled, sealed container for halogenated organic solid waste.
(e.g., contaminated gloves, weigh boats, paper towels)
Liquid Waste Labeled, sealed container for halogenated organic liquid waste.
(e.g., excess solutions, solvent rinses)
Sharps Puncture-resistant sharps container.
(e.g., contaminated needles, Pasteur pipettes)
Disposal Procedure

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Waste WasteType->Solid Solid Liquid Liquid Waste WasteType->Liquid Liquid Sharps Sharps WasteType->Sharps Sharps SolidContainer Halogenated Solid Waste Container Solid->SolidContainer LiquidContainer Halogenated Liquid Waste Container Liquid->LiquidContainer SharpsContainer Sharps Container Sharps->SharpsContainer Dispose Dispose via Institutional Hazardous Waste Program SolidContainer->Dispose LiquidContainer->Dispose SharpsContainer->Dispose

Caption: Waste disposal decision tree.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.

  • Storage of Waste: Keep waste containers closed except when adding waste. Store waste in a designated satellite accumulation area.

  • Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Do not dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one and ensure a safer research environment for yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 4

  • Washington State University. Halogenated Solvents. 7

  • PSFC. Halogenated Solvents. Link

  • Safety Data Sheet. 12

  • University of Colorado Boulder. Protective Gear. 8

  • BASF. Safety data sheet. 6

  • Safety Data Sheet. 11

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. 10

  • Sigma-Aldrich. Safety Data Sheet. Link

  • Angene Chemical. Safety Data Sheet. 1

  • Fisher Scientific. Safety Data Sheet. 9

  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. 2

  • Georganics. 3-Chloro-1H-indazole - High purity. 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.